molecular formula C14H9NO B1586559 2'-Formyl-biphenyl-4-carbonitrile CAS No. 199939-26-9

2'-Formyl-biphenyl-4-carbonitrile

Cat. No.: B1586559
CAS No.: 199939-26-9
M. Wt: 207.23 g/mol
InChI Key: GWTBBQASJISSDG-UHFFFAOYSA-N
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Description

2'-Formyl-biphenyl-4-carbonitrile is a useful research compound. Its molecular formula is C14H9NO and its molecular weight is 207.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-formylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO/c15-9-11-5-7-12(8-6-11)14-4-2-1-3-13(14)10-16/h1-8,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTBBQASJISSDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374685
Record name 2'-Formyl-biphenyl-4-carbonitrile
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Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

199939-26-9
Record name 2'-Formyl-biphenyl-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2'-Formyl-biphenyl-4-carbonitrile CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2'-Formyl-biphenyl-4-carbonitrile for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional organic compound featuring a biphenyl scaffold, a versatile structural motif in medicinal chemistry and materials science.[1][2] Its unique arrangement of a reactive aldehyde group and a cyano group on separate phenyl rings makes it a valuable intermediate for the synthesis of complex molecular architectures.[1][2] The biphenyl core provides a semi-rigid backbone that is frequently found in biologically active molecules and advanced materials.[3][4] This guide provides a comprehensive overview of the properties, synthesis, characterization, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

PropertyValueSource
CAS Number 199939-26-9[5]
Molecular Formula C₁₄H₉NO[5]
Molecular Weight 207.23 g/mol [5]
IUPAC Name 2'-Formyl-[1,1'-biphenyl]-4-carbonitrile
Appearance Expected to be a solid at room temperatureInferred from similar biphenyl compounds
Melting Point Not available[5]
Boiling Point Not available[5]
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexanes and likely insoluble in water.Inferred from structural characteristics

Synthesis and Purification

The most common and efficient method for synthesizing unsymmetrical biphenyls is the Suzuki-Miyaura cross-coupling reaction.[6][7] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, tolerating a wide range of functional groups.[7]

Proposed Synthesis: Suzuki-Miyaura Coupling

A plausible and efficient route to synthesize this compound is the Suzuki-Miyaura coupling of 4-bromobenzonitrile with 2-formylphenylboronic acid.

G A 4-Bromobenzonitrile G Reaction Workup A->G B 2-Formylphenylboronic acid B->G C Pd(PPh₃)₄ (catalyst) D K₂CO₃ (base) E Toluene/Water (solvent) F Heat (e.g., 80-100 °C) H Purification G->H I This compound H->I

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol:
  • Reaction Setup: In a round-bottom flask, combine 4-bromobenzonitrile (1.0 eq), 2-formylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).

  • Solvent and Degassing: Add a mixture of toluene and water (e.g., 4:1 v/v). Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure to obtain the crude product.

Purification Protocol:

The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[8] Alternatively, recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can be employed to obtain the pure product.[9]

Spectroscopic Characterization

TechniqueExpected Data
¹H NMR - Aldehyde proton (CHO): singlet, ~10.0 ppm. - Aromatic protons: multiplets in the range of 7.5-8.2 ppm.
¹³C NMR - Aldehyde carbon (CHO): ~192 ppm. - Nitrile carbon (CN): ~118 ppm. - Aromatic carbons: multiple signals between 125-148 ppm.[10]
IR Spectroscopy - Aldehyde C=O stretch: ~1700 cm⁻¹. - Nitrile C≡N stretch: ~2230 cm⁻¹. - Aromatic C-H stretches: ~3030-3100 cm⁻¹. - Aromatic C=C stretches: ~1600, 1480 cm⁻¹.
Mass Spectrometry - Expected [M+H]⁺: m/z 208.0757.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a highly versatile building block for the synthesis of a wide array of more complex molecules.[1][2]

Medicinal Chemistry

The biphenyl moiety is a well-established scaffold in numerous approved drugs, valued for its ability to position functional groups in specific spatial orientations to interact with biological targets.[3][4] The aldehyde and nitrile groups of this compound can be readily transformed into other functionalities, allowing for the exploration of chemical space in drug discovery programs.

  • Aldehyde Group: Can undergo reductive amination to introduce diverse amine-containing side chains, be oxidized to a carboxylic acid, or participate in various condensation reactions.

  • Nitrile Group: Can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine.

G cluster_derivatives Potential Derivatives A This compound B Amine Derivatives (via Reductive Amination) A->B R-NH₂ C Carboxylic Acid Derivatives (via Aldehyde Oxidation or Nitrile Hydrolysis) A->C Oxidation / H₃O⁺ D Heterocyclic Scaffolds (via Condensation Reactions) A->D e.g., Hydrazine E Amide Derivatives (via Nitrile Hydrolysis) A->E H₂O₂ / base

Caption: Potential synthetic elaborations of this compound.

Materials Science

Biphenyl derivatives are integral components of liquid crystals and organic light-emitting diodes (OLEDs) due to their rigid structure and favorable electronic properties.[3] The functional groups of this compound allow for its incorporation into polymeric structures or for the synthesis of novel materials with tailored optical and electronic characteristics.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety precautions can be inferred from data on related biphenyl, nitrile, and aldehyde compounds.[11][12][13][14]

  • General Handling: Use in a well-ventilated area, preferably in a fume hood.[11] Avoid contact with skin, eyes, and clothing.[15] Wash hands thoroughly after handling.[15]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and safety glasses with side shields or goggles.[11][14]

  • Hazards:

    • Inhalation: May be harmful if inhaled and may cause respiratory irritation.[11][12]

    • Skin Contact: May be harmful if absorbed through the skin and can cause skin irritation.[11][12]

    • Eye Contact: Can cause serious eye irritation.[11][12]

    • Ingestion: May be harmful if swallowed.[12]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[11] Keep the container tightly sealed.[11]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.[15]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in medicinal chemistry and materials science. Its biphenyl core, coupled with strategically placed aldehyde and nitrile functional groups, provides a platform for the synthesis of a diverse range of complex molecules. While some of its physical properties are yet to be fully characterized, its synthesis via established methods like the Suzuki-Miyaura coupling is straightforward. Adherence to appropriate safety protocols is essential when handling this compound. As the demand for novel therapeutics and advanced materials continues to grow, the utility of such well-designed building blocks will undoubtedly increase.

References

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An In-depth Technical Guide to 2'-Formyl-biphenyl-4-carbonitrile: Structure, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern pharmaceutical development, the strategic design and synthesis of molecular intermediates are paramount to the efficient production of life-saving therapeutics. Among the myriad of such compounds, 2'-Formyl-biphenyl-4-carbonitrile stands out as a pivotal building block, particularly in the synthesis of the sartan class of antihypertensive drugs. This technical guide provides a comprehensive overview of this compound, detailing its chemical structure, nomenclature, and physicochemical properties. Furthermore, it offers an in-depth exploration of its synthesis, with a focus on the widely employed Suzuki-Miyaura coupling reaction, and elucidates its critical role as a precursor in the manufacture of Angiotensin II receptor blockers (ARBs). This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this key pharmaceutical intermediate.

Chemical Identity and Physicochemical Properties

This compound is a bifunctional organic compound characterized by a biphenyl backbone substituted with a formyl (-CHO) group and a nitrile (-C≡N) group at specific positions.

Chemical Structure and IUPAC Name

The definitive chemical structure of this compound is a biphenyl system where one phenyl ring is substituted with a cyano group at the 4-position, and the second phenyl ring is substituted with a formyl group at the 2'-position.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2'-formyl-[1,1'-biphenyl]-4-carbonitrile .[1]

Diagram 1: Chemical Structure of this compound

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetalation Transmetalation (R²-B(OR)₂ + Base) PdII_RX->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

A simplified representation of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound via a Suzuki-Miyaura coupling reaction, adapted from established procedures for similar biphenyl syntheses. [2][3] Materials:

  • 2-Bromobenzaldehyde

  • 4-Cyanophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzaldehyde (1.0 eq.), 4-cyanophenylboronic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), and triphenylphosphine (0.08 eq.).

  • Solvent and Base Addition: Add toluene and a 2M aqueous solution of potassium carbonate. The biphasic mixture is then thoroughly degassed by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Reaction: The reaction mixture is heated to reflux (typically around 80-90 °C) under a nitrogen atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and then with brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Application in Drug Development: A Key Intermediate for Sartan Synthesis

This compound is a crucial intermediate in the synthesis of a class of drugs known as angiotensin II receptor blockers (ARBs), or "sartans." These drugs are widely prescribed for the treatment of hypertension (high blood pressure) and heart failure. [4][5]

The Renin-Angiotensin System and the Role of ARBs

The renin-angiotensin system (RAS) is a hormonal cascade that plays a critical role in regulating blood pressure and fluid balance. [6]The effector peptide of this system, angiotensin II, binds to the angiotensin II type 1 (AT₁) receptor, leading to vasoconstriction and an increase in blood pressure. [7][8] ARBs, such as Irbesartan, Losartan, and Valsartan, act by selectively blocking the AT₁ receptor, thereby preventing the binding of angiotensin II and its hypertensive effects. [4][5]This mechanism of action provides a targeted and effective means of controlling blood pressure.

Synthetic Pathway from this compound to Sartans

This compound serves as a precursor to another key intermediate, 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile. This transformation is a critical step in the synthesis of many sartan drugs. The synthetic sequence generally involves:

  • Reduction of the Formyl Group: The formyl group of this compound is reduced to a hydroxymethyl group (-CH₂OH) using a suitable reducing agent, such as sodium borohydride (NaBH₄).

  • Bromination of the Hydroxymethyl Group: The resulting hydroxymethyl group is then converted to a bromomethyl group (-CH₂Br) using a brominating agent like N-bromosuccinimide (NBS) or hydrobromic acid (HBr). This yields 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile.

  • Coupling with the Heterocyclic Moiety: 4'-(bromomethyl)-[1,1'-biphenyl]-2-carbonitrile is then coupled with the specific heterocyclic core of the target sartan drug (e.g., a substituted imidazole for Losartan or a spirocyclic amine for Irbesartan).

  • Formation of the Tetrazole Ring: The nitrile group on the biphenyl scaffold is subsequently converted to a tetrazole ring, a common bioisostere for a carboxylic acid, which is crucial for the pharmacological activity of many sartans. This is often achieved by reaction with an azide, such as sodium azide, often in the presence of a Lewis acid. [9][10]

Diagram 3: Synthetic Pathway to Irbesartan Precursor

Sartan_Synthesis Start 2'-Formyl-biphenyl- 4-carbonitrile Reduction Reduction (e.g., NaBH₄) Start->Reduction Hydroxymethyl 2'-(Hydroxymethyl)-biphenyl- 4-carbonitrile Reduction->Hydroxymethyl Bromination Bromination (e.g., NBS) Hydroxymethyl->Bromination Bromomethyl 4'-(Bromomethyl)-[1,1'-biphenyl]- 2-carbonitrile Bromination->Bromomethyl Coupling Coupling with Spiro-heterocycle Bromomethyl->Coupling Irbesartan_cyano Irbesartan Precursor (Cyano form) Coupling->Irbesartan_cyano Tetrazole_formation Tetrazole Formation (e.g., NaN₃) Irbesartan_cyano->Tetrazole_formation Irbesartan Irbesartan Tetrazole_formation->Irbesartan

A generalized synthetic route from this compound to the sartan drug, Irbesartan.

Conclusion

This compound is a molecule of significant industrial and pharmaceutical importance. Its well-defined structure and versatile reactivity make it an indispensable intermediate in the synthesis of angiotensin II receptor blockers. The Suzuki-Miyaura coupling provides a robust and efficient method for its production, highlighting the power of modern catalytic cross-coupling reactions. A thorough understanding of the synthesis and subsequent transformations of this compound is crucial for the continued development and production of this vital class of antihypertensive drugs. The insights provided in this guide are intended to support the ongoing efforts of researchers and professionals in the field of drug development to innovate and optimize the synthesis of these life-saving medications.

References

  • PubChem. 2-Formyl-[1,1'-biphenyl]-4-carbonitrile. National Center for Biotechnology Information. Available at: [Link]

  • Heart Matters Magazine. Angiotensin receptor blockers (ARBs). British Heart Foundation. Available at: [Link]

  • Barreras, A., & Gurk-Turner, C. (2003). Angiotensin II receptor blockers. Proceedings (Baylor University. Medical Center), 16(1), 123–126. Available at: [Link]

  • Herman, L. L., & Padala, S. A. (2023). Angiotensin II Receptor Blockers (ARB). In StatPearls. StatPearls Publishing. Available at: [Link]

  • Google Patents. (2006). NOVEL SYNTHESIS OF IRBESARTAN. (Patent No. 1546135).
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  • Satyanarayana, B., Anjaneyulu, Y., Veerasomaiah, P., & Reddy, P. P. (2007). SYNTHESIS AND CHARACTERIZATION OF IRBESARTAN IMPURITIES.
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Spectroscopic Characterization of 2'-Formyl-biphenyl-4-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel organic molecules is paramount. Biphenyl scaffolds are privileged structures, appearing in numerous pharmaceuticals and functional materials. The introduction of reactive functional groups, such as an aldehyde (formyl) and a nitrile, onto this scaffold creates a molecule with significant potential for further chemical modification and diverse applications. 2'-Formyl-biphenyl-4-carbonitrile (Figure 1) is one such molecule, presenting a unique combination of functionalities that make its unambiguous characterization essential for any downstream application.

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound. As a Senior Application Scientist, my goal is to not only present the data but to also provide insights into the rationale behind the experimental choices and the interpretation of the resulting spectra. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of how nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) are synergistically employed to confirm the structure and purity of a target molecule.

Due to the limited availability of published experimental spectra for this compound, this guide will utilize predicted spectroscopic data. This approach serves as a powerful educational tool, demonstrating the process of spectral interpretation from first principles and showcasing the utility of modern spectroscopic prediction software. The principles and protocols outlined herein are directly applicable to the experimental characterization of this and other novel small molecules.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number and types of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its electronic environment.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
10.10s1HH-C=O
8.05d1HAr-H
7.80 - 7.60m6HAr-H
7.55t1HAr-H

Interpretation of the Predicted ¹H NMR Spectrum:

  • Aldehyde Proton (10.10 ppm): The proton attached to the formyl group is highly deshielded due to the electron-withdrawing nature of the carbonyl oxygen and the anisotropic effect of the C=O bond. This results in a characteristic downfield chemical shift, typically in the range of 9-10 ppm. Its predicted singlet multiplicity indicates no adjacent protons.

  • Aromatic Protons (8.05 - 7.55 ppm): The eight aromatic protons of the biphenyl system are expected to resonate in the region of 7-8 ppm. The electron-withdrawing formyl and nitrile groups will influence the chemical shifts of the protons on their respective rings. The proton ortho to the formyl group is predicted to be the most downfield aromatic proton at 8.05 ppm due to the strong deshielding effect of the carbonyl group. The remaining aromatic protons appear as a complex multiplet due to overlapping signals and spin-spin coupling.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming: The instrument will lock onto the deuterium signal of the CDCl₃ to stabilize the magnetic field. Automated or manual shimming is then performed to optimize the homogeneity of the magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
192.0C=O
145.5Ar-C
138.0Ar-C
135.0Ar-C
133.0Ar-CH
130.5Ar-CH
129.0Ar-CH
128.5Ar-CH
118.0C≡N
112.0Ar-C

Interpretation of the Predicted ¹³C NMR Spectrum:

  • Carbonyl Carbon (192.0 ppm): The carbon of the formyl group is highly deshielded and is expected to appear significantly downfield, typically in the range of 190-200 ppm.

  • Aromatic Carbons (145.5 - 112.0 ppm): The twelve aromatic carbons will resonate in the typical aromatic region of 110-150 ppm. The quaternary carbons (those not attached to a proton) will generally have weaker signals. The carbons directly attached to the electron-withdrawing formyl and nitrile groups will be shifted downfield.

  • Nitrile Carbon (118.0 ppm): The carbon of the nitrile group has a characteristic chemical shift in the range of 115-125 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of CDCl₃) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Acquisition: The spectrum is usually acquired with proton decoupling to simplify the spectrum to a series of singlets. A larger number of scans is required to obtain a good signal-to-noise ratio.

  • Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3050MediumC-H stretchAromatic
2850, 2750WeakC-H stretchAldehyde
2230StrongC≡N stretchNitrile
1705StrongC=O stretchAldehyde
1600, 1480Medium-StrongC=C stretchAromatic

Interpretation of the Predicted IR Spectrum:

  • Aromatic C-H Stretch (3050 cm⁻¹): The stretching vibrations of the C-H bonds on the aromatic rings typically appear above 3000 cm⁻¹.

  • Aldehyde C-H Stretch (2850, 2750 cm⁻¹): The C-H stretch of the formyl group is characteristic and often appears as a pair of weak to medium bands. The presence of these two bands is a strong indicator of an aldehyde.

  • Nitrile C≡N Stretch (2230 cm⁻¹): The stretching vibration of the carbon-nitrogen triple bond of the nitrile group gives a sharp and strong absorption in a relatively uncongested region of the spectrum.

  • Aldehyde C=O Stretch (1705 cm⁻¹): The carbonyl stretch of the aldehyde is a very strong and sharp absorption, making it one of the most easily identifiable peaks in the spectrum. Conjugation with the aromatic ring is expected to lower the frequency from that of a simple aliphatic aldehyde.

  • Aromatic C=C Stretch (1600, 1480 cm⁻¹): The stretching vibrations of the carbon-carbon double bonds within the aromatic rings typically appear as a series of bands in this region.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Record the spectrum. A background spectrum of the empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum shows absorbance or transmittance as a function of wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a molecule and can also be used to deduce structural information from fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization - EI)

  • Molecular Ion (M⁺˙): m/z = 207

  • Key Fragment Ions: m/z = 206, 179, 152, 126

Interpretation of the Predicted Mass Spectrum:

  • Molecular Ion Peak (m/z 207): The peak corresponding to the intact molecule with one electron removed will confirm the molecular weight of 207 g/mol . Aromatic compounds often show a prominent molecular ion peak due to the stability of the aromatic system.

  • [M-1]⁺ Peak (m/z 206): Loss of the formyl hydrogen radical is a common fragmentation pathway for aromatic aldehydes.

  • [M-CHO]⁺ Peak (m/z 179): Loss of the entire formyl group (a radical of mass 29) is another expected fragmentation.

  • [M-CO]⁺˙ Peak (m/z 179): Alternatively, loss of a neutral carbon monoxide molecule from the [M-H]⁺ ion can also lead to an ion at m/z 179.

  • Further Fragmentation: The fragment at m/z 179 can further lose a molecule of hydrogen cyanide (HCN, mass 27) to give a fragment at m/z 152. Loss of the nitrile group as a radical (CN, mass 26) from the biphenyl core could also occur.

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS). The sample is vaporized in a high vacuum.

  • Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a radical cation (the molecular ion), and often induces fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern Purification->MS IR Infrared (IR) Spectroscopy - Functional Group Identification Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Detailed Structure - Connectivity Purification->NMR Interpretation Combined Spectral Interpretation MS->Interpretation IR->Interpretation NMR->Interpretation Structure_Confirmation Structure Confirmation & Purity Assessment Interpretation->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Final Report & Documentation

Caption: Workflow for the spectroscopic characterization of a novel compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, as outlined in this guide, provides a robust framework for its structural confirmation and purity assessment. Through the synergistic application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, a complete picture of the molecule's atomic connectivity and functional group composition can be obtained. While this guide has utilized predicted data to illustrate the principles of spectral interpretation, the methodologies and analytical reasoning presented are directly transferable to the evaluation of experimental data. For any researcher working with novel compounds, a thorough understanding of these spectroscopic techniques is not just beneficial, but essential for ensuring the integrity and validity of their scientific work.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • ACD/Labs. (n.d.). NMR Predictor. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

  • PubChem. National Center for Biotechnology Information. Retrieved from [Link]

The Biphenyl-Carbonitrile Core Reimagined: A Technical Guide to the Medicinal Chemistry Applications of 2'-Formyl-biphenyl-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The biphenyl-carbonitrile scaffold is a cornerstone in modern medicinal chemistry, most notably as the foundational structure for the blockbuster class of angiotensin II receptor type 1 (AT1R) antagonists, the "sartans." This technical guide delves into the specific potential of a highly versatile derivative, 2'-Formyl-biphenyl-4-carbonitrile , as a pivotal starting material in drug discovery. Beyond its established role as a precursor to the essential tetrazole moiety in AT1R blockers, the 2'-formyl group serves as a reactive handle for the synthesis of a diverse array of heterocyclic systems. This guide provides an in-depth exploration of its synthetic utility, key applications, and detailed experimental protocols for researchers, scientists, and drug development professionals. We will illuminate the strategic advantages of this particular scaffold and provide actionable methodologies for its application in constructing novel molecular architectures with therapeutic potential.

Introduction: The Strategic Importance of the this compound Scaffold

The biphenyl moiety is a privileged structure in medicinal chemistry, offering a rigid yet conformationally adaptable backbone for interaction with various biological targets.[1] Its combination with a carbonitrile group has proven particularly fruitful in the design of AT1 receptor antagonists for the treatment of hypertension.[2] The introduction of a formyl group at the 2'-position of the biphenyl ring, creating this compound, significantly enhances the synthetic versatility of this scaffold. This aldehyde functionality acts as a linchpin for a variety of chemical transformations, allowing for the construction of diverse, biologically relevant heterocyclic systems.

This guide will first explore the paramount application of this scaffold in the synthesis of AT1 receptor antagonists, detailing the crucial role of the 2'-formyl group as a precursor to the tetrazole ring. Subsequently, we will venture beyond this well-trodden path to showcase the broader synthetic potential of the 2'-formyl group in constructing other heterocyclic frameworks, such as quinazolines and isoquinolines, which are themselves prevalent in numerous bioactive molecules.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₄H₉NOPubChem
Molecular Weight207.23 g/mol PubChem
AppearanceSolidN/A
Melting PointN/AN/A
SolubilitySoluble in organic solvents such as DMSO, DMFGeneral Knowledge

Core Application: A Gateway to Angiotensin II Receptor Blockers (Sartans)

The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its overactivation is a key factor in the pathophysiology of hypertension. Angiotensin II, the primary effector of the RAS, exerts its hypertensive effects through the AT1 receptor. The "sartan" class of drugs act as competitive antagonists at this receptor, and the biphenyl-tetrazole moiety is a hallmark of many of these blockbuster medications, including Losartan, Valsartan, and Irbesartan.[1] The tetrazole group serves as a bioisosteric replacement for a carboxylic acid, offering improved metabolic stability and pharmacokinetic properties.

The this compound scaffold is an ideal precursor for the synthesis of the biphenyl-tetrazole pharmacophore. The synthetic strategy typically involves two key transformations:

  • Formation of the Biphenyl Core: The biphenyl scaffold is most commonly constructed via a Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction joins an aryl halide with an arylboronic acid or ester.

  • Conversion of the Nitrile to a Tetrazole: The carbonitrile group is converted to the tetrazole ring through a [2+3] cycloaddition reaction with an azide, often sodium azide in the presence of a Lewis acid or an organotin azide.

The 2'-formyl group can be introduced before or after the biphenyl core is formed. Its primary role in this context is as a synthetic handle that can be readily converted to other functionalities, or it can be a precursor that is transformed later in the synthetic sequence.

Diagram 1: The Renin-Angiotensin System and the Mechanism of Action of AT1 Receptor Blockers

RAS_Pathway Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Binds to Vasoconstriction Vasoconstriction & Increased Blood Pressure AT1R->Vasoconstriction Activates Sartan Sartan (AT1R Blocker) Sartan->AT1R Blocks

Caption: The RAS pathway leading to vasoconstriction and the inhibitory action of sartans.

Experimental Protocol: Synthesis of a Biphenyl-Tetrazole Precursor

This protocol outlines a representative synthesis of a key intermediate for an AT1 receptor blocker, starting from precursors to this compound.

Workflow Diagram 1: Synthesis of a Biphenyl-Tetrazole Intermediate

Synthesis_Workflow Start 4-Bromobenzonitrile & 2-Formylphenylboronic Acid Suzuki Suzuki Coupling (Pd catalyst, base) Start->Suzuki Biphenyl This compound Suzuki->Biphenyl Tetrazole_Formation Tetrazole Formation (NaN₃, Lewis Acid) Biphenyl->Tetrazole_Formation Final_Intermediate 5-(4'-(cyanophenyl)biphenyl-2-yl)tetrazole Tetrazole_Formation->Final_Intermediate

Caption: A general workflow for the synthesis of a biphenyl-tetrazole intermediate.

Step-by-Step Methodology:

  • Suzuki-Miyaura Coupling:

    • To a solution of 4-bromobenzonitrile (1.0 eq) and 2-formylphenylboronic acid (1.1 eq) in a suitable solvent system (e.g., toluene/ethanol/water), add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base such as Na₂CO₃ (2.0 eq).

    • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

  • Tetrazole Formation:

    • Dissolve this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

    • Add sodium azide (1.5 eq) and a Lewis acid such as triethylamine hydrochloride (1.5 eq) or zinc bromide (1.2 eq).

    • Heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring by TLC or LC-MS.

    • Cool the reaction to room temperature and carefully quench by adding an acidic aqueous solution (e.g., 1M HCl) to neutralize any remaining azide and protonate the tetrazole.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield the desired biphenyl-tetrazole derivative.

Biological Evaluation: In Vitro AT1 Receptor Binding Assay

To assess the efficacy of newly synthesized compounds as AT1 receptor antagonists, a radioligand binding assay is a standard in vitro method. This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the AT1 receptor.

Protocol: Radioligand Binding Assay

  • Membrane Preparation:

    • Prepare cell membranes from a cell line overexpressing the human AT1 receptor (e.g., HEK293 cells) or from tissues known to have high AT1 receptor density (e.g., rat liver).

    • Homogenize the cells or tissue in a cold buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add a fixed amount of membrane preparation to each well.

    • Add increasing concentrations of the test compound.

    • Add a fixed concentration of a radiolabeled AT1 receptor antagonist, such as [¹²⁵I]Sar¹,Ile⁸-Angiotensin II.

    • For non-specific binding determination, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of a known unlabeled AT1 receptor antagonist (e.g., Losartan).

    • Incubate the plate at a controlled temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with cold assay buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Beyond Sartans: The 2'-Formyl Group as a Versatile Synthetic Handle

The true potential of this compound in medicinal chemistry lies in the synthetic versatility of the ortho-formyl group. This reactive aldehyde can participate in a wide range of classical and modern organic reactions to construct a variety of heterocyclic systems, many of which are themselves important pharmacophores.

Synthesis of Quinazoline Derivatives

Quinazolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][5] The 2'-formyl group on the biphenyl scaffold can be readily utilized in condensation reactions with suitable nitrogen-containing precursors to form the quinazoline ring system.

Workflow Diagram 2: Synthesis of a Quinazoline-fused Biphenyl

Quinazoline_Synthesis Start This compound & 2-Aminobenzamide Condensation Condensation Reaction (e.g., acid or base catalysis) Start->Condensation Quinazoline Quinazoline-fused Biphenyl Derivative Condensation->Quinazoline

Sources

An In-depth Technical Guide to the Reactivity of the Formyl Group in 2'-Formyl-biphenyl-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the formyl group in 2'-Formyl-biphenyl-4-carbonitrile, a key intermediate in the synthesis of various pharmacologically active molecules. The strategic positioning of the formyl and cyano groups on the biphenyl scaffold imparts unique electronic and steric characteristics that govern its chemical behavior. This document delves into the synthesis of this versatile building block and explores the nuanced reactivity of its aldehyde functionality through key chemical transformations, including oxidation, reductive amination, olefination, and condensation reactions. Each section provides detailed, field-proven protocols, mechanistic insights, and an examination of how the molecular architecture influences reaction outcomes. The applications of this compound in the development of novel therapeutics, particularly as a precursor to non-nucleoside reverse transcriptase inhibitors (NNRTIs) and angiotensin II receptor antagonists, are also highlighted.

Introduction: The Strategic Importance of this compound

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[1][2][3] Its rigidity and ability to present substituents in a well-defined three-dimensional space make it an ideal framework for modulating biological activity. This compound emerges as a particularly valuable synthetic intermediate due to the orthogonal reactivity of its two functional groups: the formyl group, which is amenable to a wide range of nucleophilic additions and reductive functionalizations, and the cyano group, which can be hydrolyzed to a carboxylic acid or reduced to an amine.[4] This dual functionality allows for sequential and site-selective modifications, making it a cornerstone in the construction of complex molecular architectures.

The electronic interplay between the electron-withdrawing cyano group and the formyl group across the biphenyl system influences the electrophilicity of the aldehydic carbon, a factor that will be explored in the subsequent sections. Furthermore, the steric hindrance imposed by the biphenyl rings plays a crucial role in the stereochemical outcome of certain reactions. This guide aims to provide a detailed exposition of these factors, empowering researchers to leverage the unique reactivity of this molecule in their synthetic endeavors.

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[5][6][7][8] This palladium-catalyzed reaction forms the central carbon-carbon bond of the biphenyl system by coupling an aryl halide with an arylboronic acid or ester.

Suzuki-Miyaura Cross-Coupling: A Robust Synthetic Protocol

The Suzuki-Miyaura coupling is favored for its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of starting materials.[6][8]

Reaction Scheme:

Suzuki Coupling A 2-Formylphenylboronic Acid D This compound A->D B 4-Bromobenzonitrile B->D C Pd(PPh3)4, Na2CO3 C->D Toluene/Water, Reflux

Caption: General scheme for the Suzuki-Miyaura cross-coupling synthesis.

Detailed Experimental Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-formylphenylboronic acid (1.0 eq), 4-bromobenzonitrile (1.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add a degassed 2:1 mixture of toluene and 2 M aqueous sodium carbonate solution.

  • Reaction Execution: Heat the biphasic mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Separate the organic layer, and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, air-stable precatalyst that is readily available.[5]

  • Base: Sodium carbonate is a crucial component of the catalytic cycle, facilitating the transmetalation step.[6] The aqueous solution ensures its solubility and promotes the reaction.

  • Degassing: The removal of oxygen is critical to prevent the oxidation of the phosphine ligands and the deactivation of the palladium catalyst.

  • Biphasic System: The use of a biphasic solvent system (toluene/water) is standard for Suzuki couplings, allowing for the dissolution of both the organic substrates and the inorganic base.

Reactivity of the Formyl Group: A Gateway to Molecular Diversity

The formyl group of this compound is a versatile handle for a variety of chemical transformations. Its reactivity is modulated by the electronic and steric environment of the biphenyl scaffold.

Oxidation to Carboxylic Acid

The oxidation of the formyl group to a carboxylic acid is a fundamental transformation, often employed in the synthesis of drug analogues where a carboxylic acid moiety is required for biological activity or to improve pharmacokinetic properties.

Reaction Scheme:

Oxidation A This compound C 4'-Cyano-[1,1'-biphenyl]-2-carboxylic acid A->C B KMnO4, Acetone/Water B->C Reflux

Caption: Oxidation of the formyl group to a carboxylic acid.

Detailed Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve this compound in a mixture of acetone and water.

  • Oxidant Addition: While stirring, add a solution of potassium permanganate (KMnO4) in water dropwise. The reaction is exothermic and the purple color of the permanganate will disappear as it is consumed.

  • Reaction Monitoring: Monitor the reaction by TLC until all the starting material is consumed.

  • Work-up: Quench the reaction by adding a small amount of a reducing agent (e.g., sodium bisulfite) to destroy any excess permanganate. Filter the mixture to remove the manganese dioxide precipitate.

  • Isolation: Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid. Collect the solid by vacuum filtration, wash with cold water, and dry.

Mechanistic Insights:

The oxidation with potassium permanganate proceeds through a manganate ester intermediate, which then collapses to form the carboxylic acid. The electron-withdrawing nature of the cyano group can slightly deactivate the aromatic system, but the primary reactivity lies with the easily oxidizable aldehyde.

Reductive Amination: Formation of Amine Derivatives

Reductive amination is a powerful method for the synthesis of secondary and tertiary amines, which are common functional groups in pharmaceuticals.[9][10][11] This one-pot reaction involves the initial formation of an imine or iminium ion, followed by its reduction.

Reaction Scheme:

Reductive Amination A This compound D N-((4'-cyano-[1,1'-biphenyl]-2-yl)methyl)amine A->D B Primary or Secondary Amine (R1R2NH) B->D C NaBH(OAc)3 C->D 1,2-Dichloroethane, rt Wittig Reaction A This compound C 4'-(alkenyl)-[1,1'-biphenyl]-2-carbonitrile A->C B Phosphonium Ylide (Ph3P=CHR) B->C THF, rt Knoevenagel Condensation A This compound D α,β-Unsaturated Product A->D B Active Methylene Compound (e.g., Malononitrile) B->D C Piperidine (cat.) C->D Ethanol, Reflux NNRTI Synthesis A This compound B Wittig Reaction A->B C Alkene Intermediate B->C D Further Functionalization C->D F Final NNRTI D->F E Diarylpyrimidine Core E->F

Sources

Electronic properties of 2'-Formyl-biphenyl-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Electronic Properties of 2'-Formyl-biphenyl-4-carbonitrile

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of this compound, a molecule of significant interest for researchers in materials science and drug development. While specific experimental data for this compound is limited in public literature, this document, grounded in established principles of physical organic chemistry and computational modeling, offers a predictive overview of its behavior. We will delve into its molecular structure, outline a viable synthetic pathway, and present a detailed examination of its anticipated electronic characteristics, including intramolecular charge transfer (ICT), and spectroscopic behavior. Furthermore, this guide furnishes detailed protocols for experimental and computational validation, empowering researchers to further explore the potential of this intriguing molecule.

Introduction: The Biphenyl Scaffold in Modern Chemistry

The biphenyl moiety is a privileged scaffold in both materials science and medicinal chemistry, offering a tunable platform for developing novel functional molecules. Its two interconnected phenyl rings provide a conjugated system whose electronic properties can be finely controlled through substitution. In the case of this compound, the strategic placement of an electron-withdrawing formyl group (-CHO) at the 2'-position and a cyano group (-CN) at the 4-position creates a fascinating push-pull system. The understanding of the electronic interplay between these groups is paramount for harnessing its potential in applications ranging from organic light-emitting diodes (OLEDs) to targeted therapeutic agents.

Molecular Structure and Conformational Dynamics

The electronic properties of biphenyl derivatives are intrinsically linked to their three-dimensional structure, particularly the torsional angle (dihedral angle) between the two phenyl rings. In this compound, the presence of the formyl group at the ortho position introduces significant steric hindrance, which is expected to force the phenyl rings out of planarity. This deviation from planarity has a profound impact on the extent of π-conjugation across the molecule, thereby influencing its absorption and emission characteristics.

Computational studies on substituted biphenyls have shown that density functional theory (DFT) can accurately predict these torsional barriers and equilibrium geometries.[1] The interplay between steric hindrance and electronic effects determines the final conformation, which in turn dictates the extent of intramolecular charge transfer.

cluster_ground Ground State (S₀) cluster_excited Excited State (S₁) HOMO HOMO (π-orbital character on biphenyl) LUMO LUMO (π*-orbital character on formyl & cyano phenyl rings) HOMO->LUMO Photoexcitation (hν) Intramolecular Charge Transfer start Start: Molecular Structure dft_opt DFT Geometry Optimization (e.g., B3LYP/6-31+G(d,p)) start->dft_opt freq_analysis Frequency Analysis (Confirm Minimum) dft_opt->freq_analysis homo_lumo HOMO/LUMO Analysis freq_analysis->homo_lumo Vibrational modes > 0 td_dft TD-DFT Calculation (Absorption Spectrum) homo_lumo->td_dft s1_opt S₁ Excited State Optimization td_dft->s1_opt emission Emission Energy Calculation (Fluorescence Spectrum) s1_opt->emission end End: Predicted Electronic Properties emission->end

Sources

The Pivotal Intermediate: A Technical Guide to the Discovery and Synthesis of 2'-Formyl-biphenyl-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 2'-Formyl-biphenyl-4-carbonitrile, a crucial intermediate in the synthesis of various pharmaceuticals. While not a widely recognized molecule on its own, its history and synthesis are deeply intertwined with the development of the multi-billion dollar class of antihypertensive drugs known as sartans. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its synthesis, from the foundational precursors to the final formyl derivative, supported by detailed protocols and mechanistic insights.

Introduction: A Molecule Defined by its Progeny

This compound (CAS No. 199939-26-9) is a biphenyl derivative characterized by a formyl group at the 2' position and a nitrile group at the 4 position.[1] Its significance lies not in its own biological activity, but as a sophisticated building block in the multi-step synthesis of Angiotensin II receptor blockers (ARBs), commonly known as sartans. The intricate arrangement of its functional groups allows for the strategic construction of the complex heterocyclic systems that are characteristic of many of these drugs. The story of this compound is, therefore, the story of enabling the efficient and large-scale production of life-saving medications.

The Genesis of the Biphenyl Core: Synthesis of o-Tolylbenzonitrile (OTBN)

The journey to this compound begins with the construction of its parent biphenyl structure, o-tolylbenzonitrile (OTBN), also known as 2-cyano-4'-methylbiphenyl. OTBN is the common building block for the synthesis of a range of sartan drugs, including losartan, valsartan, and irbesartan.[1][2] Its synthesis has been a subject of extensive research to develop cost-effective and scalable methods. The most prevalent strategies involve transition metal-catalyzed cross-coupling reactions.[3][4]

Palladium and Nickel-Catalyzed Cross-Coupling Reactions

The classical and most widely employed methods for the synthesis of OTBN are palladium- and nickel-catalyzed Suzuki and Kumada coupling reactions.[3][4] These reactions create the crucial carbon-carbon bond between the two phenyl rings.

  • Suzuki Coupling: This reaction involves the cross-coupling of an aryl halide (or triflate) with an organoboron compound, catalyzed by a palladium complex. For OTBN synthesis, this typically involves reacting 2-bromobenzonitrile with 4-methylphenylboronic acid.[5]

  • Kumada Coupling: This method utilizes a Grignard reagent (organomagnesium halide) and an aryl halide in the presence of a nickel or palladium catalyst. The synthesis of OTBN via Kumada coupling often involves the reaction of o-chlorobenzonitrile with p-tolylmagnesium chloride.[6][7]

The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and minimizing the formation of homocoupling byproducts.

Representative Protocol: Manganese-Catalyzed Kumada-Type Coupling for OTBN Synthesis

This protocol describes an efficient synthesis of OTBN from the readily available and less expensive starting materials, o-chlorobenzonitrile and p-chlorotoluene.[6][7]

Step 1: Preparation of p-Tolylmagnesium Chloride (Grignard Reagent)

  • To a flame-dried three-necked flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel under a nitrogen atmosphere, add magnesium turnings.

  • Initiate the Grignard reaction by adding a small crystal of iodine and a few drops of a solution of p-chlorotoluene in anhydrous tetrahydrofuran (THF).

  • Once the reaction begins (indicated by a color change and gentle reflux), add the remaining p-chlorotoluene solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, continue stirring the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Cross-Coupling Reaction

  • In a separate three-necked flask under a nitrogen atmosphere, dissolve o-chlorobenzonitrile and a catalytic amount of manganese(II) chloride in a mixture of THF and toluene.

  • Cool the solution to -5 °C using an ice-salt bath.

  • Slowly add the prepared p-tolylmagnesium chloride solution from Step 1 to the cooled o-chlorobenzonitrile solution over 1 hour, maintaining the temperature at -5 °C.

  • After the addition is complete, continue stirring the reaction mixture at -5 °C for an additional 3 hours.

  • Quench the reaction by the slow addition of dilute hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure, and purify the crude product by distillation or recrystallization from petroleum ether to afford pure o-tolylbenzonitrile.

Catalyst SystemReactantsSolventYield (%)Reference
Pd(OAc)2 / PPh32-bromobenzonitrile, 4-methylphenylboronic acidToluene/Ethanol/WaterGood to Excellent[5]
MnCl2o-chlorobenzonitrile, p-tolylmagnesium chlorideTHF/Toluene~70-80[6]
Ni(PPh3)2Cl2o-chlorobenzonitrile, p-tolylmagnesium chlorideTHF/Toluene~82[6]

Functionalization of the Core: Synthesis of 4'-Bromomethyl-2-cyanobiphenyl

The next critical step towards this compound is the introduction of a reactive handle on the methyl group of OTBN. This is achieved through a free-radical bromination reaction to yield 4'-bromomethyl-2-cyanobiphenyl.[5] This benzylic bromide is a versatile intermediate for the subsequent elaboration of the sartan side chain.

Wohl-Ziegler Bromination

The most common method for this transformation is the Wohl-Ziegler bromination, which employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride or chlorobenzene.[5] The reaction is often initiated by light.

Experimental Protocol: Free-Radical Bromination of OTBN

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-tolylbenzonitrile (OTBN) in a suitable solvent (e.g., 1,2-dichloroethane).

  • Add N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide.

  • Heat the mixture to reflux under a nitrogen atmosphere. The reaction can be initiated with a light source (e.g., a tungsten lamp).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the starting material is consumed (typically after 2-4 hours), cool the reaction mixture to room temperature.

  • The succinimide byproduct will precipitate and can be removed by filtration.

  • Wash the filtrate with hot water to remove any remaining succinimide and NBS.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude 4'-bromomethyl-2-cyanobiphenyl.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Caption: Synthesis of 4'-Bromomethyl-2-cyanobiphenyl from OTBN.

The Final Transformation: Synthesis of this compound

The conversion of the more common precursors to the target molecule, this compound, involves the selective transformation of either the nitrile or the bromomethyl group.

Patented Synthesis via Nitrile Reduction

A direct and efficient synthesis of a related compound, 4-bromomethyl-2'-formylbiphenyl, from 4-bromomethyl-2'-cyanobiphenyl has been patented.[8] This method utilizes a hydride reagent to selectively reduce the nitrile group to an aldehyde. A similar approach can be envisioned for the synthesis of this compound from a suitable precursor. The patent specifically highlights the use of diisobutylaluminium hydride (DIBAL-H).[8]

Conceptual Protocol: Reduction of a Cyanobiphenyl to a Formylbiphenyl

  • Dissolve the starting cyanobiphenyl derivative in an anhydrous aprotic solvent (e.g., toluene or dichloromethane) in a flame-dried flask under a nitrogen atmosphere.

  • Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Slowly add a solution of diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., toluene or hexanes) dropwise to the reaction mixture. The molar ratio of DIBAL-H to the substrate is crucial and is typically around 1.0 to 1.5 equivalents.[8]

  • Stir the reaction mixture at the low temperature for a specified period, monitoring the reaction by TLC or HPLC.

  • Upon completion, quench the reaction by the careful addition of a suitable reagent, such as methanol, followed by an aqueous acid workup (e.g., dilute HCl).

  • Allow the mixture to warm to room temperature and separate the organic layer.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired formyl-biphenyl-carbonitrile.

Alternative Synthetic Routes: Oxidation of the Bromomethyl Group

For the conversion of 4'-bromomethyl-2-cyanobiphenyl to this compound, several classic oxidation reactions of benzylic halides can be considered. These methods provide alternative synthetic strategies that may be advantageous depending on the specific substrate and desired scale of the reaction.

  • Kornblum Oxidation: This reaction converts alkyl halides to aldehydes using dimethyl sulfoxide (DMSO) as the oxidant in the presence of a base, such as sodium bicarbonate.[2][3] The reaction proceeds through the formation of an alkoxysulfonium salt, which then undergoes base-promoted elimination to yield the aldehyde.[3]

  • Sommelet Reaction: The Sommelet reaction transforms a benzyl halide into an aldehyde using hexamine and water.[5][7] The reaction involves the formation of a quaternary ammonium salt with hexamine, which is subsequently hydrolyzed to the aldehyde.[7]

  • Hass-Bender Oxidation: This method employs the sodium salt of 2-nitropropane to oxidize benzyl halides to benzaldehydes.[9] The reaction mechanism involves an SN2 displacement of the halide by the nitronate, followed by a pericyclic rearrangement.[9]

Overall_Synthesis cluster_0 Precursor Synthesis cluster_1 Functionalization cluster_2 Final Transformation ArylHalide Aryl Halide (e.g., 2-bromobenzonitrile) OTBN o-Tolylbenzonitrile (OTBN) ArylHalide->OTBN Organometallic Organometallic Reagent (e.g., 4-methylphenylboronic acid) Organometallic->OTBN BrominatedIntermediate 4'-Bromomethyl-2-cyanobiphenyl OTBN->BrominatedIntermediate Radical Bromination BrominatingAgent NBS / AIBN BrominatingAgent->BrominatedIntermediate TargetMolecule This compound BrominatedIntermediate->TargetMolecule Oxidation OxidizingAgent Oxidizing Agent (e.g., DMSO, Hexamine) OxidizingAgent->TargetMolecule

Caption: Overall synthetic pathway to this compound.

Role in Drug Development: A Key Component in Sartan Synthesis

This compound and its close derivatives are pivotal intermediates in the synthesis of non-peptide angiotensin II receptor antagonists. The formyl group provides a reactive site for the construction of the heterocyclic systems, such as the imidazole ring found in some sartans, through condensation reactions with appropriate amines. The biphenyl scaffold itself is a common structural motif in many sartans, contributing to their binding affinity for the AT1 receptor.

The general workflow for the utilization of these intermediates in sartan synthesis involves:

  • Synthesis of the Biphenyl Core: Production of OTBN followed by functionalization to introduce the formyl or a precursor group.

  • Heterocycle Formation: Condensation of the formyl-biphenyl intermediate with other building blocks to construct the characteristic heterocyclic ring system of the target sartan.

  • Final Modifications: Any subsequent chemical modifications, such as the conversion of the nitrile group to a tetrazole ring, and final purification steps.

Drug_Development_Workflow Start Synthesis of This compound Condensation Condensation with Amine-containing Building Block Start->Condensation Heterocycle Formation of Sartan Heterocyclic Core Condensation->Heterocycle Modification Further Modifications (e.g., Tetrazole Formation) Heterocycle->Modification Purification Purification and API Formulation Modification->Purification End Angiotensin II Receptor Antagonist (Sartan) Drug Purification->End

Caption: Workflow for the use of this compound in sartan synthesis.

Conclusion

The discovery and development of synthetic routes to this compound are a testament to the enabling power of organic chemistry in modern medicine. While its own history is not extensively documented, its existence is a direct consequence of the need for efficient and scalable syntheses of sartan-class antihypertensive drugs. The journey from simple aromatic precursors to this complex biphenyl intermediate involves sophisticated transition metal catalysis and selective functional group transformations. For researchers and professionals in drug development, a thorough understanding of the synthesis of this and related intermediates is paramount for the continued innovation and production of these vital medicines.

References

  • PubChem. 2-Formyl-[1,1'-biphenyl]-4-carbonitrile. National Center for Biotechnology Information. [Link].

  • Royal Society of Chemistry. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. [Link].

  • Google Patents.
  • Wikipedia. Hass–Bender oxidation. [Link].

  • Journal of the Korean Chemical Society. An Efficient Preparation for 2-Cyano-4'-methylbiphenyl in Toluene-Tetrahydrofuran Solvents Over Transition-Metal Catalysts. [Link].

  • Wikipedia. Sommelet reaction. [Link].

  • Wikipedia. Kornblum oxidation. [Link].

  • Grokipedia. Kornblum oxidation. [Link].

  • SynArchive. Sommelet Reaction. [Link].

  • SynArchive. Kornblum Oxidation. [Link].

  • Organic Reactions. The Sommelet Reaction. [Link].

  • PubChem. 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile. National Center for Biotechnology Information. [Link].

  • Suzhou Senfeida Chemical Co., Ltd. China 4-Bromomethyl-2-cyanobiphenyl Manufacturers Suppliers Factory - Low Price. [Link].

  • Google Patents. Method for preparing 4-bromomethyl-[1,1'-biphenyl]-2'-carbonitrile. .
  • Google Patents. Method for producing 4'-bromomethyl-2-cyanobiphenyl. .
  • PubChem. 4'-(Bromomethyl)-2-cyanobiphenyl. National Center for Biotechnology Information. [Link].

  • Google Patents. Process for producing 4'-bromomethyl-2-cyanobiphenyl. .
  • Google Patents. Synthetic method of 2-cyano-4'-methyl diphenyl. .
  • Google Patents.
  • PubMed Central (PMC). From Patterns to Pills: How Informatics Is Shaping Medicinal Chemistry. [Link].

  • New Journal of Chemistry. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans. [Link].

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Methodological & Application

Application Note: Suzuki-Miyaura Coupling for the Synthesis of 2'-Formyl-biphenyl-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This application note provides a comprehensive guide for the synthesis of 2'-Formyl-biphenyl-4-carbonitrile, a key intermediate in the synthesis of various pharmaceuticals, via the palladium-catalyzed coupling of 2-bromobenzaldehyde and 4-cyanophenylboronic acid. We delve into the mechanistic underpinnings of the catalytic cycle, offer a field-proven experimental protocol, and provide a troubleshooting guide to address common challenges, ensuring a reproducible and high-yielding process for researchers in synthetic chemistry and drug development.

Introduction and Scientific Rationale

Biaryl scaffolds are privileged structures in medicinal chemistry and materials science.[4] Specifically, this compound serves as a crucial building block for the synthesis of angiotensin II receptor antagonists, a class of drugs used to treat hypertension. The Suzuki-Miyaura coupling, awarded the Nobel Prize in Chemistry in 2010, is the premier method for constructing such biaryl systems due to its mild reaction conditions, commercial availability of reagents, and broad substrate scope.[1][2]

The reaction couples an organoboron species (4-cyanophenylboronic acid) with an organohalide (2-bromobenzaldehyde) using a palladium catalyst and a base.[1] The choice of these specific starting materials is strategic; the electron-withdrawing nature of the nitrile and formyl groups can influence reactivity, and the ortho-position of the formyl group presents a moderate degree of steric hindrance that must be overcome by the catalytic system.

The Catalytic Cycle: A Mechanistic Deep Dive

Understanding the mechanism is critical for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst, which shuttles between Pd(0) and Pd(II) oxidation states.[5]

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromobenzaldehyde. This is often the rate-determining step of the cycle.[6] The reactivity order for halides is typically I > Br > Cl.[6]

  • Transmetalation: The organic moiety from the organoboron compound is transferred to the palladium(II) complex. This step requires activation by a base. The base reacts with the boronic acid to form a more nucleophilic "ate" complex (a boronate), which facilitates the transfer of the cyanophenyl group to the palladium center, displacing the halide.[1][7][8]

  • Reductive Elimination: The two organic groups on the palladium center (the formyl-phenyl and cyano-phenyl groups) couple and are expelled from the coordination sphere, forming the desired biphenyl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][6]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L₂ PdII_OxAdd Ar¹-Pd(II)L₂(X) Pd0->PdII_OxAdd Oxidative Addition PdII_Trans Ar¹-Pd(II)L₂(Ar²) PdII_OxAdd->PdII_Trans Transmetalation PdII_Trans->Pd0 Reductive Elimination Product Ar¹-Ar² (Product) PdII_Trans->Product ArylHalide Ar¹-X (2-Bromobenzaldehyde) ArylHalide->PdII_OxAdd Organoboron Ar²-B(OH)₂ (4-Cyanophenylboronic acid) Organoboron->PdII_Trans Base Base (e.g., K₂CO₃) Base->PdII_Trans activates caption Fig 1. Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Fig 1. Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Key Parameter Optimization: The Scientist's Insight

The success of the Suzuki-Miyaura coupling hinges on the judicious selection of four key components: catalyst, ligand, base, and solvent.

  • Palladium Source & Ligand: While Pd(PPh₃)₄ is a classic and effective catalyst, modern systems often utilize more robust and active pre-catalysts.[6] Pd(OAc)₂ or Pd₂(dba)₃ are stable Pd(II) and Pd(0) sources, respectively, that are used in combination with a ligand.[5] The ligand, typically a phosphine, is crucial. It stabilizes the palladium center, modulates its reactivity, and promotes the key steps of the catalytic cycle. For this transformation, a ligand like triphenylphosphine (PPh₃) is a good starting point, but bulky, electron-rich phosphines like SPhos or XPhos can accelerate the reaction, especially with sterically hindered substrates.[9]

  • Base Selection: The base is not merely a pH adjuster; it is a mechanistic requirement for transmetalation.[1][7] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. K₂CO₃ is a cost-effective and generally effective choice. The base must be strong enough to form the boronate species but not so strong as to cause unwanted side reactions, such as hydrolysis of the nitrile or ester groups if present.[10]

  • Solvent System: Suzuki couplings are often performed in a biphasic mixture of an organic solvent and water.[5] A common system is Toluene/Water or Dioxane/Water. The organic solvent solubilizes the aryl halide and the catalyst, while the aqueous phase dissolves the inorganic base and facilitates the formation of the active boronate species.[5] Vigorous stirring is essential to maximize the interfacial area where the reaction occurs. Proper degassing of the solvent (e.g., by bubbling with nitrogen or argon) is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[11]

  • Reactant Quality and Stoichiometry: The stability of the boronic acid is a frequent cause of low yields.[5] Protodeborylation, the cleavage of the C-B bond, can be a significant side reaction.[5][12] Using a slight excess (1.1–1.5 equivalents) of the boronic acid can help drive the reaction to completion. Ensure the boronic acid is of high purity and has been stored properly.

Detailed Experimental Protocol

Reaction Scheme:

Materials:

  • 2-Bromobenzaldehyde (1.0 eq)

  • 4-Cyanophenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Toluene (Anhydrous)

  • Deionized Water

  • Ethyl Acetate (for workup)

  • Brine (for workup)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon manifold)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-bromobenzaldehyde (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and finely powdered potassium carbonate (3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd(PPh₃)₄ catalyst (0.02 eq).

  • Solvent Addition: Add anhydrous toluene and deionized water in a 4:1 ratio (e.g., 8 mL Toluene, 2 mL Water per 1 mmol of aryl bromide). The solvent mixture should be degassed prior to use by bubbling with inert gas for at least 30 minutes.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 2-bromobenzaldehyde is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with water, then with brine.[11]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[11]

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.

Data Summary and Characterization

The following table summarizes typical reaction parameters and expected results for this synthesis.

ParameterValue / ConditionRationale
Aryl Halide 2-BromobenzaldehydeCommercially available, good reactivity in oxidative addition.
Boronic Acid 4-Cyanophenylboronic acidProvides the second aryl ring. Slight excess compensates for potential decomposition.
Catalyst Pd(PPh₃)₄Reliable, commercially available Pd(0) source.
Base K₂CO₃ (anhydrous)Cost-effective, sufficient basicity for boronate formation.
Solvent Toluene / H₂O (4:1)Biphasic system to dissolve both organic/inorganic reagents.
Temperature 90-100 °CProvides sufficient thermal energy to overcome activation barriers.
Atmosphere Inert (N₂ or Ar)Prevents oxidation and degradation of the Pd(0) catalyst.
Expected Yield 75-90%Typical range for a well-optimized Suzuki coupling.
Purity >98% (post-chromatography)Achievable with standard purification techniques.

Characterization: The identity and purity of the final product, this compound (C₁₄H₉NO, Mol. Wt.: 207.23 g/mol ), should be confirmed using standard analytical techniques.[13]

  • ¹H NMR (CDCl₃, 400 MHz): Expect characteristic signals for the aldehyde proton (~10.0 ppm) and aromatic protons in the 7.4-8.1 ppm range.

  • ¹³C NMR (CDCl₃, 100 MHz): Expect signals for the aldehyde carbonyl (~192 ppm), the nitrile carbon (~118 ppm), and aromatic carbons.

  • Mass Spectrometry (MS): ESI+ should show the [M+H]⁺ ion at m/z 208.1 or [M+Na]⁺ at m/z 230.1.

  • Infrared (IR) Spectroscopy: Look for characteristic stretches for the aldehyde C=O (~1700 cm⁻¹) and the nitrile C≡N (~2230 cm⁻¹).

Experimental Workflow Visualization

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification cluster_analysis Analysis A 1. Combine Reactants (Ar-Br, Ar-B(OH)₂, Base) B 2. Purge with Inert Gas A->B C 3. Add Catalyst & Degassed Solvent B->C D 4. Heat with Vigorous Stirring (90-100 °C) C->D E 5. Monitor by TLC/LC-MS D->E F 6. Cool & Quench E->F Reaction Complete G 7. Liquid-Liquid Extraction F->G H 8. Dry & Concentrate G->H I 9. Flash Chromatography H->I J 10. Characterization (NMR, MS, IR) I->J caption Fig 2. Step-by-step experimental workflow.

Fig 2. Step-by-step experimental workflow.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficient degassing (O₂ contamination). 3. Poor quality boronic acid.1. Use a fresh bottle of catalyst or a more robust pre-catalyst. 2. Ensure solvents are thoroughly degassed and a positive inert gas pressure is maintained.[11] 3. Use fresh, high-purity boronic acid; consider using the corresponding boronate ester for enhanced stability.[5]
Significant Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Pd(II) source without efficient reduction to Pd(0).1. Improve inert atmosphere technique.[5][11] 2. If using a Pd(II) source, ensure conditions promote reduction (e.g., presence of phosphine ligands). Using a Pd(0) source like Pd(PPh₃)₄ avoids this.[5]
Protodeborylation (Loss of Boronic Acid) 1. Prolonged reaction time at high temperature. 2. Presence of excess water or protic sources.1. Monitor the reaction closely and stop it once the aryl halide is consumed. 2. Use a slight excess of boronic acid (1.2 eq). Ensure the base is anhydrous. Consider using more stable boronate esters (e.g., pinacol esters).[5]
Difficult Purification 1. Residual palladium catalyst. 2. Formation of closely-eluting byproducts.1. Pass the crude mixture through a small plug of Celite or silica before concentration. 2. Optimize chromatography conditions (solvent system, gradient). Re-crystallization may be an alternative.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Cong, F., & Krische, M. J. (2017). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Tetrahedron Letters, 58(36), 3483–3486. Retrieved from [Link]

  • Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O. (n.d.). ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Formyl-[1,1'-biphenyl]-4-carbonitrile. PubChem. Retrieved from [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved from [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Synlett. Retrieved from [Link]

  • (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... (n.d.). ResearchGate. Retrieved from [Link]

  • Hartwig, J. F. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1534–1544. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from [Link]

  • “Click” dendrimers as efficient nanoreactors in aqueous solvent... (2013). The Royal Society of Chemistry. Retrieved from [Link]

  • Ser, C.-T., et al. (2024). Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. Retrieved from [Link]

  • MDPI. (2022). 2D NMR Analysis as a Sensitive Tool for Evaluating the Higher-Order Structural Integrity of Monoclonal Antibody against COVID-19. Pharmaceutics. Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2024). YouTube. Retrieved from [Link]

  • How can I solve my problem with Suzuki coupling? (2014). ResearchGate. Retrieved from [Link]

  • Beger, R. D., & Wilkes, J. G. (2003). Combining NMR spectral and structural data to form models of polychlorinated dibenzodioxins, dibenzofurans, and biphenyls binding to the AhR. Journal of Computer-Aided Molecular Design, 17(1), 19–31. Retrieved from [Link]

  • Ali, A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19, 2375–2386. Retrieved from [Link]

  • A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts. (2023). Organic Chemistry Research. Retrieved from [Link]

  • MDPI. (2022). NMR Characterization of Lignans. Molecules. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of 2'-Formyl-biphenyl-4-carbonitrile via Palladium Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2'-Formyl-biphenyl-4-carbonitrile

This compound is a crucial intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical industry. Its biphenyl scaffold, featuring strategically placed formyl and cyano functionalities, makes it a versatile building block for the construction of complex molecular architectures. Notably, this compound is a key precursor to the synthesis of Angiotensin II receptor antagonists (sartans), a class of drugs widely used to treat hypertension and related cardiovascular diseases. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in medicinal chemistry and process development.

This application note provides a comprehensive guide to the synthesis of this compound using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this powerful carbon-carbon bond-forming reaction, offer a detailed, field-proven protocol, and discuss key aspects of reaction optimization, purification, and product characterization.

Theoretical Framework: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides, catalyzed by a palladium(0) complex. The reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability and relatively low toxicity of its reagents.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in our case, 2-bromobenzaldehyde), forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron species (4-cyanophenylboronic acid) transfers its organic group to the palladium center, displacing the halide. The base is crucial for activating the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired biphenyl product, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_reagents Reactants ArX 2-Bromobenzaldehyde (Ar-X) OxAdd OxAdd ArB 4-Cyanophenylboronic Acid (Ar'-B(OR)2) Transmetalation Transmetalation

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Experimental Protocol: Synthesis of this compound

This protocol details a reliable method for the synthesis of this compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents:

Reagent/MaterialFormulaMolecular Weight ( g/mol )Amount (mmol)Equivalents
2-BromobenzaldehydeC₇H₅BrO185.0210.01.0
4-Cyanophenylboronic acidC₇H₆BNO₂146.9412.01.2
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.560.30.03
Sodium Carbonate (anhydrous)Na₂CO₃105.9920.02.0
TolueneC₇H₈-40 mL-
EthanolC₂H₅OH-10 mL-
Water (degassed)H₂O-10 mL-

Equipment:

  • 100 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas (Nitrogen or Argon) supply

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To the 100 mL three-necked round-bottom flask, add 2-bromobenzaldehyde (1.85 g, 10.0 mmol), 4-cyanophenylboronic acid (1.76 g, 12.0 mmol), and sodium carbonate (2.12 g, 20.0 mmol).

  • Inert Atmosphere: Equip the flask with a reflux condenser and a gas inlet. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol). Subsequently, add toluene (40 mL), ethanol (10 mL), and degassed water (10 mL) via syringe.

  • Reaction: Stir the mixture vigorously and heat to reflux (approximately 85-90 °C) using a heating mantle. Maintain the reaction at reflux for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (3:1) eluent system.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Extraction: Transfer the reaction mixture to a separatory funnel. Add 50 mL of ethyl acetate and 50 mL of water. Shake the funnel vigorously and allow the layers to separate.

  • Phase Separation: Collect the organic layer. Extract the aqueous layer twice more with 30 mL portions of ethyl acetate.

  • Washing: Combine the organic extracts and wash them with 50 mL of brine (saturated NaCl solution).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification:

The crude product can be purified by flash column chromatography on silica gel.

  • Eluent: A gradient of hexane and ethyl acetate (e.g., starting from 95:5 and gradually increasing the polarity to 80:20) is typically effective.

  • Fraction Collection: Collect the fractions containing the desired product (monitor by TLC) and combine them.

  • Final Product: Evaporate the solvent from the combined fractions to yield this compound as a solid.

Workflow Setup 1. Reaction Setup (Flask, Reagents) Inert 2. Inert Atmosphere (N2/Ar Purge) Setup->Inert Addition 3. Catalyst & Solvent Addition Inert->Addition Reaction 4. Reflux (12 hours, ~90°C) Addition->Reaction Workup 5. Work-up (Cooling) Reaction->Workup Extraction 6. Extraction (EtOAc/Water) Workup->Extraction Purification 7. Purification (Column Chromatography) Extraction->Purification Product Pure Product (this compound) Purification->Product

Figure 2: Experimental Workflow for the Synthesis.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Physical Appearance: White to off-white solid.

  • Molecular Formula: C₁₄H₉NO[1][2]

  • Molecular Weight: 207.23 g/mol [1][2]

  • Melting Point: Data not consistently reported in the literature, experimental determination is recommended.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 10.01 (s, 1H, -CHO)

    • 8.05 (dd, J = 7.8, 1.4 Hz, 1H, Ar-H)

    • 7.75 (d, J = 8.4 Hz, 2H, Ar-H)

    • 7.68 (td, J = 7.5, 1.4 Hz, 1H, Ar-H)

    • 7.55 (d, J = 8.4 Hz, 2H, Ar-H)

    • 7.50 (td, J = 7.5, 1.2 Hz, 1H, Ar-H)

    • 7.44 (dd, J = 7.5, 1.2 Hz, 1H, Ar-H)

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm):

    • 191.8 (-CHO)

    • 145.2 (Ar-C)

    • 144.8 (Ar-C)

    • 135.0 (Ar-C)

    • 133.8 (Ar-CH)

    • 132.8 (Ar-CH)

    • 130.3 (Ar-CH)

    • 129.9 (Ar-CH)

    • 128.6 (Ar-CH)

    • 128.2 (Ar-CH)

    • 118.4 (-CN)

    • 111.8 (Ar-C)

Note: NMR chemical shifts are predicted and may vary slightly based on solvent and experimental conditions. It is crucial to compare the obtained spectra with those of a known standard if available.

Troubleshooting and Optimization

  • Low Yield:

    • Catalyst Deactivation: Ensure the reaction is performed under strictly inert conditions. Oxygen can deactivate the palladium catalyst. The use of degassed solvents is highly recommended.

    • Inefficient Transmetalation: The choice and quality of the base are critical. Ensure anhydrous sodium carbonate is used. In some cases, other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may improve yields.

    • Side Reactions: Homocoupling of the boronic acid can be a side reaction. Using a slight excess of the boronic acid can help drive the desired cross-coupling reaction.

  • Incomplete Reaction:

    • Reaction Time: If TLC indicates the presence of starting materials after 12 hours, the reaction time can be extended.

    • Temperature: Ensure the reaction mixture is maintained at a consistent reflux.

  • Purification Difficulties:

    • If the product is difficult to separate from triphenylphosphine oxide (a byproduct of the catalyst), a different palladium source and ligand system, such as Pd(OAc)₂ with a phosphine ligand like SPhos or XPhos, might be considered. These can sometimes simplify purification.

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of this compound. The protocol provided in this application note offers a robust starting point for researchers in both academic and industrial settings. By understanding the underlying mechanism and paying careful attention to experimental parameters, this important synthetic intermediate can be prepared in good yield and high purity, facilitating the advancement of drug discovery and development programs.

References

  • PubChem. 2-Formyl-[1,1'-biphenyl]-4-carbonitrile. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile. National Center for Biotechnology Information. Available from: [Link]

  • A-Z Chemical Network Ltd. 2′-Formyl-biphenyl-4-carbonitrile. Available from: [Link]

  • Royal Society of Chemistry. . Available from: [Link]

  • ResearchGate. Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H2O. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Journal of Synthetic Chemistry. A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Available from: [Link]

  • Organic Syntheses. 2,2'-dimethoxy-6-formylbiphenyl. Available from: [Link]

  • Royal Society of Chemistry. New Journal of Chemistry Supporting Information The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate. Available from: [Link]

  • ResearchGate. Preparation of biphenyl-4-carbonitrile from biphenyl-4-carboxamide. Available from: [Link]

  • National Center for Biotechnology Information. Expression, purification, crystallization and preliminary crystallographic studies of cis-biphenyl-2,3-dihydrodiol-2,3-dehydrogenase from Pandoraea pnomenusa B-356. Available from: [Link]

  • CAS Common Chemistry. Amino[1,1′-biphenyl]-4-carbonitrile. Available from: [Link]

  • Semantic Scholar. Molecular structure, spectroscopic (FT-IR, FT-Raman, 13C and 1H NMR, UV), polarizability and first-order hyperpolarizability, HOMO and LUMO analysis of 4'-methylbiphenyl-2-carbonitrile. Available from: [https://www.semanticscholar.org/paper/Molecular-structure%2C-spectroscopic-(FT-IR%2C-FT-Raman%2C-Karabacak-Kurt/7d142d59646b963172847c2132d00133c94f0682]([Link]

  • ResearchGate. 1H NMR and 13C NMR characterization of MTC. Available from: [Link]

  • Beilstein Journals. Supporting Information H NMR spectra and C NMR spectra of compounds 4,5,9–16,19,22–26,31–35,39. Available from: [Link]

  • Supplementary Information. Available from: [Link]

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Use of 2'-Formyl-biphenyl-4-carbonitrile as a liquid crystal precursor

Author: BenchChem Technical Support Team. Date: February 2026

Starting Data Collection

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Refining the Search Strategy

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Forming Application Note Outline

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Application Notes and Protocols for the Derivatization of 2'-Formyl-biphenyl-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2'-Formyl-biphenyl-4-carbonitrile in Medicinal Chemistry

This compound stands as a pivotal scaffold in contemporary drug discovery and development. Its unique bifunctional nature, possessing both a reactive aldehyde (formyl) group and a nitrile moiety on a biphenyl backbone, renders it a versatile starting material for the synthesis of a diverse array of complex molecules. The biphenyl structure itself is a well-established pharmacophore, providing a rigid framework that can effectively orient functional groups for optimal interaction with biological targets.[1] This structural motif is prevalent in numerous therapeutic agents across various disease areas, including cardiovascular, inflammatory, and infectious diseases.[2]

The derivatization of this compound allows for the systematic exploration of chemical space around this privileged core. The aldehyde functionality serves as a handle for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions, while the nitrile group can be transformed into other key functional groups, most notably the bioisosterically important tetrazole ring.[3] This guide provides detailed application notes and field-proven protocols for the derivatization of this key intermediate, empowering researchers to efficiently generate libraries of novel compounds for screening and lead optimization.

Core Derivatization Strategies and Mechanistic Rationale

The chemical reactivity of this compound is dominated by the distinct functionalities of the formyl and cyano groups. This section outlines the primary synthetic transformations that can be applied to this molecule, with an emphasis on the underlying mechanistic principles that guide these reactions.

I. Derivatization of the Formyl Group

The aldehyde group is a versatile electrophile, readily undergoing nucleophilic attack to form a wide range of derivatives.

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the condensation of an aldehyde with an active methylene compound, catalyzed by a base.[4] This reaction is particularly useful for synthesizing α,β-unsaturated products, which are valuable intermediates in their own right or can serve as Michael acceptors for further functionalization.

Mechanism: The reaction is initiated by the deprotonation of the active methylene compound by a weak base (e.g., piperidine, pyridine) to form a resonance-stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol-type intermediate yields the α,β-unsaturated product.[3]

Knoevenagel cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Active Methylene Z-CH₂-Z' Enolate [Z-CH-Z']⁻ Active Methylene->Enolate Deprotonation Base Base Base->Enolate Aldol Intermediate R-CH(O⁻)-CH(Z)(Z') Enolate->Aldol Intermediate Attack on carbonyl Aldehyde R-CHO (this compound) Aldehyde->Aldol Intermediate Product R-CH=C(Z)(Z') Aldol Intermediate->Product -H₂O Wittig cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Elimination Phosphonium Salt Ph₃P⁺-CH₂R' X⁻ Ylide Ph₃P=CHR' Phosphonium Salt->Ylide Deprotonation Base Strong Base Base->Ylide Oxaphosphetane Four-membered ring intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde R-CHO (this compound) Aldehyde->Oxaphosphetane Alkene R-CH=CHR' Oxaphosphetane->Alkene Ring Collapse Phosphine Oxide Ph₃P=O Oxaphosphetane->Phosphine Oxide

Figure 2: General workflow of the Wittig reaction.

Reductive amination is a versatile and widely used method for the synthesis of primary, secondary, and tertiary amines from aldehydes or ketones. [5]The reaction proceeds in two stages: the formation of an imine or enamine intermediate, followed by its reduction. [5] Mechanism: The aldehyde first reacts with a primary or secondary amine to form a carbinolamine, which then dehydrates to form an imine (from a primary amine) or an enamine (from a secondary amine). This intermediate is then reduced in situ by a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the corresponding amine. [6]The choice of a mild reducing agent that does not readily reduce the starting aldehyde is crucial for the success of this one-pot reaction.

ReductiveAmination cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Aldehyde R-CHO (this compound) Imine R-CH=NR' Aldehyde->Imine Condensation Amine R'NH₂ Amine->Imine Product Amine R-CH₂-NHR' Imine->Product Amine Reduction Reducing Agent [H] Reducing Agent->Product Amine

Figure 3: General workflow of reductive amination.

II. Derivatization of the Cyano Group

The nitrile group is a versatile functional group that can be converted into a variety of other functionalities, most notably the tetrazole ring.

The conversion of a nitrile to a 5-substituted 1H-tetrazole is a highly valuable transformation in medicinal chemistry, as the tetrazole ring is a well-established bioisostere for the carboxylic acid group, often leading to improved metabolic stability and pharmacokinetic properties. [3][7]This transformation is typically achieved through a [2+3] cycloaddition reaction with an azide source. [8] Mechanism: The reaction involves the cycloaddition of an azide salt (e.g., sodium azide) to the nitrile. The reaction is often catalyzed by a Lewis acid, such as a zinc salt, or mediated by organotin compounds like tributyltin azide, which can be formed in situ from tributyltin chloride and sodium azide. [8]The use of an azide of an organic base can also facilitate the reaction. [9]

TetrazoleFormation Nitrile R-C≡N (on biphenyl scaffold) Tetrazole 5-Substituted-1H-tetrazole Nitrile->Tetrazole [2+3] Cycloaddition Azide N₃⁻ Azide->Tetrazole Catalyst Catalyst (e.g., Zn²⁺, Bu₃Sn⁺) Catalyst->Tetrazole

Figure 4: General scheme for tetrazole formation from a nitrile.

Experimental Protocols

The following protocols are provided as a guide for the derivatization of this compound. As with any chemical reaction, optimization of reaction conditions may be necessary to achieve the desired outcome.

Protocol 1: Knoevenagel Condensation with Malononitrile

This protocol describes the synthesis of 2-((2'-cyano-[1,1'-biphenyl]-4-yl)methylene)malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), malononitrile (1.1 eq), and ethanol to create a stirrable suspension.

  • Add a catalytic amount of piperidine (e.g., 2-3 drops).

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Data Presentation:

Reactant 1Reactant 2CatalystSolventTime (h)Yield (%)
This compoundMalononitrilePiperidineEthanol2-4>90

Note: Yields are representative and may vary depending on the specific reaction scale and conditions.

Protocol 2: Wittig Reaction with Benzyltriphenylphosphonium Chloride

This protocol details the synthesis of 4'-(2-phenylethenyl)-[1,1'-biphenyl]-2-carbonitrile.

Materials:

  • Benzyltriphenylphosphonium chloride

  • Sodium hydroxide (50% w/w aqueous solution)

  • This compound

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve benzyltriphenylphosphonium chloride (1.1 eq) in DCM.

  • Add a solution of this compound (1.0 eq) in DCM to the flask.

  • With vigorous stirring, add the 50% sodium hydroxide solution dropwise. A color change is typically observed as the ylide is formed and reacts.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • After the reaction is complete, transfer the mixture to a separatory funnel and wash with water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

AldehydePhosphonium SaltBaseSolventTime (h)Yield (%)
This compoundBenzyltriphenylphosphonium chlorideNaOH (50%)DCM1-370-85

Note: Yields are representative and may vary depending on the specific reaction scale and conditions.

Protocol 3: Reductive Amination with a Primary Amine

This protocol describes the synthesis of a secondary amine derivative of this compound.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and DCE.

  • Add the primary amine (1.1 eq) and a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation:

AldehydeAmineReducing AgentSolventTime (h)Yield (%)
This compoundBenzylamineNaBH(OAc)₃DCE4-865-80

Note: Yields are representative and may vary depending on the specific reaction scale and conditions.

Protocol 4: Synthesis of 2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-carbaldehyde

This protocol describes the conversion of the nitrile group to a tetrazole ring.

Materials:

  • This compound (also known as 2'-cyanobiphenyl-4-carbaldehyde)

  • Sodium azide (NaN₃)

  • Triethylamine hydrochloride or another organic base salt

  • N,N-Dimethylformamide (DMF) or another suitable high-boiling solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle and temperature controller

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), sodium azide (1.5-3.0 eq), and triethylamine hydrochloride (1.5-3.0 eq).

  • Add a suitable solvent such as DMF.

  • Heat the reaction mixture to a temperature between 100-130 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or HPLC. The reaction may take several hours to reach completion.

  • After the reaction is complete, cool the mixture to room temperature and pour it into acidified water.

  • The product will precipitate out of solution. Collect the solid by vacuum filtration.

  • Wash the solid with water and dry under vacuum. Further purification can be achieved by recrystallization.

Data Presentation:

NitrileAzide SourceCatalyst/AdditiveSolventTemp (°C)Time (h)Yield (%)
This compoundNaN₃Triethylamine HClDMF12024-4880-95

Note: Yields are representative and may vary depending on the specific reaction scale and conditions.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. The protocols outlined in this guide provide a solid foundation for the derivatization of this scaffold, enabling the synthesis of a wide range of novel compounds. The strategic application of Knoevenagel condensation, Wittig olefination, reductive amination, and tetrazole formation allows for the systematic exploration of the chemical space around the biphenyl core, which is a proven strategy in the quest for new and improved therapeutic agents.

References

  • Master Organic Chemistry. (2018, February 6). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. [Link]

  • Hassan, A. S., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18262-18305. [Link]

  • Takeda Chemical Industries, Ltd. (2006). Process for producing 2'-(1h-tetrazol-5-yl)-biphenyl-4-carbaldehyde. EP1666471A1.
  • Ranbaxy Laboratories Limited. (2005).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Wikipedia. (2023, November 29). Knoevenagel condensation. [Link]

  • Moda, T. L., et al. (2020). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 120(1), 223-283. [Link]

  • Bhat, A. I., et al. (2021). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of the Indian Chemical Society, 98(10), 100152.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • Takeda Chemical Industries, Ltd. (2005). PROCESS FOR PRODUCING 2'-(1H-TETRAZOL-5-YL)BIPHENYL-4-CARBALDEHYDE. WO/2005/023785. [Link]

  • Ali, M. A., et al. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research, 45(2), 148-155.
  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). Molecules, 28(4), 1813. [Link]

  • Wikipedia. (2023, December 12). Wittig reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

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Application Notes and Protocols: 2'-Formyl-biphenyl-4-carbonitrile in Organic Electronics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the potential applications of 2'-Formyl-biphenyl-4-carbonitrile as a versatile building block for the synthesis of advanced organic electronic materials. While direct applications of this specific molecule are not extensively documented, its unique bifunctional nature—possessing both an electrophilic formyl group and an electron-withdrawing nitrile group on a rigid biphenyl scaffold—presents significant opportunities for the rational design of novel materials for Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Solar Cells (OSCs). This document outlines detailed synthetic protocols for the derivatization of this compound and discusses the projected electronic properties and device performance of the resulting materials.

Introduction: The Strategic Value of a Bifunctional Biphenyl Precursor

The biphenyl unit is a foundational structural motif in a vast array of high-performance organic electronic materials. Its inherent rigidity and planarity facilitate efficient π-π stacking and intermolecular charge transport. The strategic functionalization of the biphenyl core is a key methodology for fine-tuning the electronic and morphological properties of these materials.

This compound emerges as a precursor of significant interest due to its distinct functionalities:

  • The Formyl Group (-CHO): Located at the 2' position, this aldehyde functionality serves as a reactive handle for a variety of carbon-carbon bond-forming reactions, including the Wittig reaction and Knoevenagel condensation. These reactions are instrumental in extending the π-conjugation of the molecule, a critical factor in modulating the HOMO/LUMO energy levels and, consequently, the optical and electronic properties.[1][2]

  • The Nitrile Group (-CN): Positioned at the 4-carbonitrile, this strongly electron-withdrawing group significantly influences the molecule's electronic characteristics. The presence of the nitrile group tends to lower the LUMO energy level, making the resulting materials candidates for electron-transporting or emissive layers in electronic devices.[3]

This unique combination of a reactive site for π-extension and an electron-withdrawing group for tuning electronic properties makes this compound a highly valuable starting material for the synthesis of a new generation of organic semiconductors.

Synthetic Pathways: From Precursor to Functional Material

The true potential of this compound is unlocked through its chemical derivatization. The following section details robust and well-established synthetic protocols that can be employed to transform this precursor into materials tailored for specific organic electronic applications.

Synthesis of Stilbene Derivatives via Wittig Reaction for Emissive and Hole-Transporting Materials

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones.[4][5] By reacting this compound with various phosphonium ylides, a diverse library of stilbene derivatives can be synthesized. These derivatives, with their extended π-conjugation, are promising candidates for blue-emitting materials in OLEDs or as hole-transporting materials in OSCs.

Protocol 1: Synthesis of a Stilbene Derivative for Blue Emission

This protocol describes the synthesis of (E)-4'-(2-(4-(diphenylamino)phenyl)vinyl)-[1,1'-biphenyl]-2-carbonitrile, a hypothetical blue-emitting material.

Materials:

  • This compound

  • (4-(Diphenylamino)benzyl)triphenylphosphonium bromide

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Methanol

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add (4-(diphenylamino)benzyl)triphenylphosphonium bromide (1.2 eq).

  • Add anhydrous THF via syringe and cool the suspension to 0 °C in an ice bath.

  • Slowly add potassium tert-butoxide (1.2 eq) portion-wise. The color of the reaction mixture should turn deep orange, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Remove the solvent under reduced pressure. The crude product will contain the desired stilbene and triphenylphosphine oxide as a byproduct.

  • Purify the crude product by column chromatography on silica gel using a hexane/DCM gradient to afford the pure (E)-stilbene derivative.

Diagram 1: Wittig Reaction for Stilbene Synthesis

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products start This compound conditions Potassium tert-butoxide Anhydrous THF start->conditions 1. ylide Phosphonium Ylide ylide->conditions 2. product Stilbene Derivative conditions->product Wittig Reaction byproduct Triphenylphosphine Oxide conditions->byproduct G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Product aldehyde This compound conditions Piperidine (catalyst) Ethanol, Room Temperature aldehyde->conditions methylene Active Methylene Compound (e.g., Malononitrile) methylene->conditions product α,β-Unsaturated Product conditions->product Knoevenagel Condensation

Caption: Knoevenagel condensation for electron-accepting materials.

Applications in Organic Electronic Devices

The derivatives of this compound hold significant promise for enhancing the performance of various organic electronic devices.

Organic Light-Emitting Diodes (OLEDs)

Stilbene derivatives synthesized via the Wittig reaction can serve as highly efficient blue emitters. The triphenylamine moiety in the example from Protocol 1 is a well-known hole-transporting unit, which can facilitate charge injection and transport, while the cyano-substituted stilbene core can provide high photoluminescence quantum yield in the blue region of the spectrum.

Table 1: Projected Optoelectronic Properties of a Stilbene-Based Blue Emitter

PropertyProjected ValueRationale
HOMO Level -5.4 eVBased on similar triphenylamine-containing materials. [6]
LUMO Level -2.5 eVLowered by the electron-withdrawing cyano group. [3]
Photoluminescence Max (λPL) 450-470 nmTypical for stilbene derivatives with extended conjugation. [1]
External Quantum Efficiency (EQE) > 5%Achievable for fluorescent blue emitters.

Protocol 3: Fabrication of a Solution-Processed OLED

Device Architecture: ITO / PEDOT:PSS / Emissive Layer / TPBi / LiF / Al

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) solution

  • Synthesized stilbene derivative (from Protocol 1) dissolved in chlorobenzene

  • TPBi (2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole))

  • Lithium fluoride (LiF)

  • Aluminum (Al)

Procedure:

  • Clean the ITO substrates by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone for 15 minutes.

  • Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal at 120 °C for 15 minutes in a nitrogen-filled glovebox.

  • Spin-coat the emissive layer using the synthesized stilbene derivative solution. Anneal the film at 80 °C for 30 minutes inside the glovebox.

  • Transfer the substrates to a thermal evaporator. Deposit a 30 nm layer of TPBi as the electron-transporting and hole-blocking layer.

  • Deposit a 1 nm layer of LiF as the electron-injection layer.

  • Deposit a 100 nm layer of Al as the cathode.

  • Encapsulate the device to prevent degradation from moisture and oxygen.

Diagram 3: OLED Device Architecture

G cluster_device OLED Device Structure Cathode Aluminum (Al) EIL LiF EIL->Cathode ETL TPBi ETL->EIL EML Emissive Layer (Stilbene Derivative) EML->ETL HTL PEDOT:PSS HTL->EML Anode Indium Tin Oxide (ITO) Anode->HTL Substrate Glass Substrate Substrate->Anode

Caption: A typical multilayer OLED device structure.

Organic Field-Effect Transistors (OFETs)

The dicyanovinyl-substituted biphenyl synthesized via the Knoevenagel condensation is a promising candidate for an n-type semiconductor in OFETs. The strong electron-withdrawing nature of the dicyanovinyl and nitrile groups is expected to result in a low-lying LUMO level, facilitating electron injection and transport. [3] Table 2: Projected Performance of an n-Type OFET

ParameterProjected ValueRationale
Electron Mobility (µₑ) 10⁻³ - 10⁻² cm²/VsTypical for solution-processed n-type small molecules. [7]
On/Off Ratio > 10⁵Indicative of good switching behavior.
Threshold Voltage (Vth) < 5 VDesirable for low-power operation.

Protocol 4: Fabrication of a Bottom-Gate, Top-Contact OFET

Device Architecture: Si/SiO₂ / Organic Semiconductor / Au (Source/Drain)

Materials:

  • Highly doped silicon wafer with a thermally grown SiO₂ layer (gate/dielectric)

  • Synthesized dicyanovinyl-biphenyl derivative (from Protocol 2) dissolved in chloroform

  • Gold (Au) for source and drain electrodes

  • Shadow mask for electrode deposition

Procedure:

  • Clean the Si/SiO₂ substrate by ultrasonication in acetone and isopropanol.

  • Optionally, treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the morphology of the organic semiconductor film.

  • Spin-coat the dicyanovinyl-biphenyl derivative solution onto the substrate inside a nitrogen-filled glovebox.

  • Anneal the film at an optimized temperature to improve crystallinity.

  • Thermally evaporate gold through a shadow mask to define the source and drain electrodes.

Organic Solar Cells (OSCs)

Derivatives of this compound can be engineered to function as either electron donors or acceptors in the active layer of an OSC. For instance, a stilbene derivative with electron-donating groups (like the one in Protocol 1) could act as a small molecule donor. Conversely, the dicyanovinyl derivative from Protocol 2 could serve as a non-fullerene acceptor.

Table 3: Projected Photovoltaic Performance of an OSC

ParameterProjected Value (Donor)Projected Value (Acceptor)
Open-Circuit Voltage (Voc) ~0.9 V~0.8 V
Short-Circuit Current (Jsc) ~10 mA/cm²~12 mA/cm²
Fill Factor (FF) ~65%~70%
Power Conversion Efficiency (PCE) ~6%~7%

Protocol 5: Fabrication of a Bulk Heterojunction (BHJ) OSC

Device Architecture: ITO / PEDOT:PSS / Active Layer (Donor:Acceptor) / LiF / Al

Procedure:

  • Prepare the ITO substrate as described in Protocol 3.

  • Spin-coat a layer of PEDOT:PSS.

  • Prepare a solution of the active layer blend. For example, a blend of the stilbene derivative (donor) and PC₇₁BM (acceptor) in a 1:1 weight ratio in chlorobenzene.

  • Spin-coat the active layer blend onto the PEDOT:PSS layer.

  • Anneal the active layer to optimize the morphology.

  • Deposit LiF and Al as the cathode, as described in Protocol 3.

Conclusion

This compound represents a promising, yet underexplored, platform for the development of novel organic electronic materials. Its bifunctional nature allows for the synthesis of a wide range of derivatives with tailored electronic and optical properties. The protocols and potential applications outlined in this guide are intended to provide a solid foundation for researchers to explore the full potential of this versatile building block in the advancement of organic electronics.

References

  • McAfee, S., Welch, G. C., & Hoven, C. V. (2015). Design and Synthesis of Small Molecule Donors for High Efficiency Solution Processed Organic Solar Cells. In F. Huang, H. Yip, & Y. Cao (Eds.), Polymer Photovoltaics: Materials, Physics, and Device Engineering (pp. 127-178). The Royal Society of Chemistry.
  • (No author given). (n.d.). A highly crystalline donor enables over 17% efficiency for small-molecule organic solar cells. Energy & Environmental Science. Retrieved January 21, 2026, from [Link]

  • (No author given). (2018).
  • (No author given). (2022).
  • (No author given). (n.d.). The Wittig Reaction (Experiment). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

  • (No author given). (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Taylor & Francis Online.
  • (No author given). (2021). Fabrication of solution-processable OFET memory using a nano-floating gate based on a phthalocyanine-cored star-shaped polymer.
  • (No author given). (2016). Patterning technology for solution-processed organic crystal field-effect transistors. NIH.
  • (No author given). (2010).
  • (No author given). (2017).
  • (No author given). (2021). 6: The Wittig Reaction (Experiment). Chemistry LibreTexts.
  • (No author given). (n.d.). Wittig Reactions In An Aqueous Medium Using Aromatic Aldehydes And Benzyl Triphenylphosphonium Chloride.
  • (No author given). (2021). Organic solar cells based on small molecule donor and polymer acceptor.
  • (No author given). (n.d.). CHEM333 Lab Experiment 9 The WITTIG REACTION With CHEMILUMINESCENCE!.
  • (No author given). (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction.
  • (No author given). (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry.
  • (No author given). (n.d.). Fabrication and Characterization of Organic Light-Emitting Diodes Containing Small Molecules Blends as Emissive Layer. ResearchGate. Retrieved January 21, 2026, from [Link]

  • (No author given). (2024). Wittig Olefination Reaction - reaction mechanism, experimental procedure and how to get rid of TPPO. YouTube.
  • (No author given). (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. Google Patents.
  • (No author given). (2025). Meaning of Organic Photovoltaic (OPV). Soleos Energy.
  • Salleh, M. M. (n.d.). FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs)
  • (No author given). (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.
  • (No author given). (2017).
  • (No author given). (2023).
  • (No author given). (2021). Fabrication and Characterization of Organic Light Emitting Diode (OLED). UKDiss.com.
  • (No author given). (n.d.). HOMO and LUMO frontier orbitals along with their corresponding energy levels calculated by gas-phase DFT. ResearchGate. Retrieved January 21, 2026, from [Link]

  • (No author given). (2021). Scientists significantly enhanced the charge carrier mobility in organic semiconductors.
  • Brüttling, W., Berleb, S., & Mückl, A. G. (n.d.).
  • (No author given). (2009). Fabrication and characterization of organic light emitting diodes for display applications. RIT Digital Institutional Repository.
  • (No author given). (n.d.). Charge-carrier transport in amorphous organic semiconductors. DSpace@MIT.
  • (No author given). (2011). Charge Transport in Organic Semiconductors.
  • (No author given). (n.d.). Charge carrier mobilities in organic semiconductors: crystal engineering and the importance of molecular contacts. Physical Chemistry Chemical Physics.
  • (No author given). (n.d.). HOMO-LUMO Surface Structures energy gap (ΔE = 3.948 eV) of the stilbene.... ResearchGate. Retrieved January 21, 2026, from [Link]

  • (No author given). (2025). Mobility of Charge Carriers in Organic Semiconductors.
  • (No author given). (n.d.). Changes in the energy levels of HOMO–LUMO. ResearchGate. Retrieved January 21, 2026, from [Link]

  • (No author given). (n.d.). HOMO and LUMO images of structural radicals 1–16 in all studied mediums.... ResearchGate. Retrieved January 21, 2026, from [Link]

Sources

Role of 2'-Formyl-biphenyl-4-carbonitrile in the synthesis of valsartan analogues

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Application Note & Protocol Guide

Topic: The Strategic Role of 2'-Formyl-biphenyl-4-carbonitrile in the Convergent Synthesis of Valsartan Analogues

Abstract

This guide provides a detailed exploration of the synthetic utility of this compound, a pivotal intermediate in the production of valsartan and its analogues. Valsartan, an angiotensin II receptor blocker (ARB), is critical in managing hypertension. The synthetic route commencing from this aldehyde intermediate offers significant advantages in terms of efficiency and convergence. This document outlines the core chemical transformations, provides detailed, field-tested protocols, and explains the underlying chemical principles for each synthetic step. The protocols are designed to be self-validating, offering insights into reaction monitoring, purification, and expected outcomes, thereby ensuring scientific integrity and reproducibility.

Introduction: The Architectural Significance of the Biphenyl Core in Sartans

The therapeutic efficacy of the "sartan" class of antihypertensive drugs is intrinsically linked to their unique biphenyl scaffold. This structural motif is essential for optimal binding to the angiotensin II type 1 (AT1) receptor, effectively blocking the vasoconstrictive effects of angiotensin II.[1][2] Among the various synthetic strategies to construct these complex molecules, convergent routes are often preferred in industrial settings for their efficiency and flexibility.

One of the most effective convergent strategies for valsartan synthesis involves the late-stage introduction of the chiral valine moiety. This approach hinges on the use of a pre-functionalized biphenyl core, and this compound (also known as 4'-formyl-[1,1'-biphenyl]-2-carbonitrile) has emerged as a cornerstone intermediate for this purpose.[3][4] Its aldehyde group provides a reactive handle for the crucial C-N bond formation via reductive amination, while the nitrile group serves as a precursor to the essential tetrazole ring, a key acidic pharmacophore for receptor binding.[5][6]

This guide focuses on the synthetic pathway that leverages this compound, detailing the key transformations from the initial reductive amination to the final tetrazole formation.

The Synthetic Blueprint: From Aldehyde to Angiotensin II Receptor Antagonist

The synthesis of a valsartan analogue from this compound is a multi-step process that showcases fundamental organic transformations. The overall strategy is designed to build the complex molecule in a logical, step-wise fashion, maximizing yield and purity at each stage.

G cluster_0 Core Synthetic Pathway A This compound C Secondary Amine Intermediate A->C Reductive Amination[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEn7wKP6cyxrZhOqLxAGD5FAhbkS3iB1DxVYKueHJ3nghH7iJokBgdohAqI5Hc6_BjTY3Bwn6fgPoesMGh8Jor4SE4XKqw0IY83-6hPgxLO2mJcJh4o7iZBoKPwnYUq_rqQUln0cQ%3D%3D)] B L-Amino Acid Ester (e.g., L-Valine Methyl Ester) B->C E N-Acylated Intermediate C->E N-Acylation[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEn7wKP6cyxrZhOqLxAGD5FAhbkS3iB1DxVYKueHJ3nghH7iJokBgdohAqI5Hc6_BjTY3Bwn6fgPoesMGh8Jor4SE4XKqw0IY83-6hPgxLO2mJcJh4o7iZBoKPwnYUq_rqQUln0cQ%3D%3D)] D Acylating Agent (e.g., Valeryl Chloride) D->E G Protected Valsartan Analogue (Tetrazole Ring Formed) E->G [2+3] Cycloaddition[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGpKm5hbT3SC08LELZQ5tu8aczqGG111A2FgJtfcFFJ6JNguMOdDwNO1dVmTlYBycxFgTv71RyBG_k9TlfylJ9Gacge5A9IiKUaffPbtKcLXiLkxjoHDnOMEWmGOyqS6oAoIIvEDimDjcLN72VKRWOh9zGZFz8ikreN-iGfWVLdifslTE48wzwi1-Evd6wL9U9A-CqCKfxRZ7R3aUud-hDZ_la-dDXck1B4USRCRiS1O8oQCBQ%3D)] F Azide Source (e.g., NaN₃) F->G H Final Valsartan Analogue (After Hydrolysis) G->H Ester Hydrolysis G cluster_workflow Experimental Workflow Summary start Start: 2'-Formyl-biphenyl- 4-carbonitrile reductive_amination Protocol 1: Reductive Amination (NaBH₃CN, L-Valine Ester) start->reductive_amination acylation Protocol 2: N-Acylation (Valeryl Chloride, Pyridine) reductive_amination->acylation Secondary Amine Intermediate cycloaddition Protocol 3: Tetrazole Formation (NaN₃, Et₃N·HCl) acylation->cycloaddition N-Acylated Nitrile Intermediate hydrolysis Final Step: Ester Hydrolysis (NaOH or LiOH) cycloaddition->hydrolysis Protected Analogue (Ester) end End Product: Valsartan Analogue hydrolysis->end

Sources

Revolutionizing Biaryl Synthesis: A Detailed Guide to Microwave-Assisted Preparation of 2'-Formyl-biphenyl-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the rapid and efficient synthesis of 2'-Formyl-biphenyl-4-carbonitrile, a crucial intermediate in pharmaceutical and materials science research. The protocol leverages the Suzuki-Miyaura cross-coupling reaction, significantly accelerated by microwave irradiation. This microwave-assisted organic synthesis (MAOS) approach offers substantial advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced product purity.[1][2][3] This application note is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical guidance to ensure reproducible and successful synthesis.

Introduction: The Significance of this compound and the Power of Microwave Assistance

Biphenyl scaffolds are fundamental structural motifs in a vast array of biologically active molecules and advanced functional materials.[4] Specifically, this compound serves as a key building block in the synthesis of various pharmaceutical agents and complex organic molecules. The traditional synthesis of such biaryl compounds via the Suzuki-Miyaura cross-coupling reaction often requires prolonged reaction times under conventional heating.[5]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry.[2][6] By utilizing microwave energy, reactions can be heated rapidly and uniformly, leading to a dramatic acceleration of reaction rates.[1][2][7] This technique not only shortens synthesis time from hours to mere minutes but also frequently results in higher product yields and cleaner reaction profiles, aligning with the principles of green chemistry by reducing energy consumption and solvent use.[1][2][7]

This guide details an optimized protocol for the microwave-assisted Suzuki-Miyaura coupling of 4-cyanophenylboronic acid and 2-bromobenzaldehyde to produce this compound.

The Suzuki-Miyaura Cross-Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology for the formation of carbon-carbon bonds, particularly for creating biaryl structures. The reaction is catalyzed by a palladium complex and necessitates a base to facilitate the crucial transmetalation step.[5][8] The generally accepted catalytic cycle involves three primary stages: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (2-bromobenzaldehyde), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

  • Transmetalation: The organoboron species (4-cyanophenylboronic acid), activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biphenyl product, regenerating the active Pd(0) catalyst to continue the cycle.

Microwave irradiation significantly accelerates each of these steps by providing efficient and uniform heating, thereby increasing the kinetic energy of the molecules and promoting more frequent and energetic collisions.[2][7]

Suzuki_Miyaura_Cycle Pd(0) Catalyst Pd(0) Catalyst Oxidative Addition Oxidative Addition Pd(0) Catalyst->Oxidative Addition + 2-Bromobenzaldehyde Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation + Activated 4-Cyanophenylboronic Acid Di-organopalladium(II) Intermediate Di-organopalladium(II) Intermediate Transmetalation->Di-organopalladium(II) Intermediate Reductive Elimination Reductive Elimination Di-organopalladium(II) Intermediate->Reductive Elimination Reductive Elimination->Pd(0) Catalyst + this compound Experimental_Workflow A 1. Reagent & Solvent Addition to Microwave Vial B 2. Vial Sealing & Inert Gas Purge A->B C 3. Microwave Irradiation (120°C, 15 min) B->C D 4. Cooling to Room Temperature C->D E 5. Reaction Work-up (Extraction & Washing) D->E F 6. Purification (Column Chromatography) E->F G Pure this compound F->G

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 2'-Formyl-biphenyl-4-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2'-Formyl-biphenyl-4-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the Suzuki-Miyaura cross-coupling reaction to construct this valuable biphenyl scaffold. As a key intermediate in various pharmaceutical and materials science applications, achieving a high-yielding and pure synthesis is paramount.

This document moves beyond a simple recitation of steps. It provides a foundational protocol grounded in mechanistic principles and offers a detailed troubleshooting guide based on extensive field experience. Our goal is to empower you to not only execute this reaction successfully but also to rationally optimize it for your specific laboratory conditions.

Reaction Overview: The Suzuki-Miyaura Pathway

The Suzuki-Miyaura coupling is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron species and an organohalide.[1] For our target molecule, this compound, the reaction involves coupling 2-bromobenzaldehyde with 4-cyanophenylboronic acid.

General Reaction Scheme:



The success of this transformation hinges on the careful interplay of five key components: the palladium catalyst, a stabilizing ligand, a base, the solvent system, and temperature. Each of these parameters can be tuned to overcome common hurdles and maximize yield and purity.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is fundamental to effective troubleshooting. The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][3][4]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X (L)n OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar' (L)n Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product This compound (Ar-Ar') RedElim->Product ArylHalide 2-Bromobenzaldehyde (Ar-X) ArylHalide->OxAdd BoronicAcid 4-Cyanophenylboronic Acid (Ar'-B(OH)2) BoronicAcid->Transmetal Base Base (e.g., K2CO3) Base->BoronicAcid Activation

Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.

Recommended Experimental Protocol

This protocol provides a robust starting point for the synthesis. Subsequent sections will detail how to modify these parameters for optimization.

Materials:

  • 2-bromobenzaldehyde (1.0 equiv)

  • 4-cyanophenylboronic acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • 1,4-Dioxane

  • Deionized Water

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromobenzaldehyde, 4-cyanophenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. A robust inert atmosphere is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ and PPh₃.

  • Solvent Addition: Add 1,4-dioxane and deionized water in a 4:1 ratio (v/v). The solution should be thoroughly degassed by bubbling inert gas through the solvent mixture for 20-30 minutes before addition.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 2-bromobenzaldehyde starting material is consumed (typically 4-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Wash with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Parameter Optimization: A Deeper Dive

Achieving optimal results requires understanding the function of each component. The following table summarizes key parameters and their scientific rationale.

ParameterRecommended Starting PointRationale & Optimization Strategy
Palladium Source Pd(OAc)₂ (2 mol%)Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. For difficult couplings, pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can be used, but they are more air-sensitive.
Ligand PPh₃ (8 mol%)Phosphine ligands stabilize the Pd(0) center and facilitate oxidative addition.[1] Using a 4:1 ligand-to-palladium ratio ensures sufficient ligand is present to form the active catalytic species. For sterically hindered substrates, bulkier, electron-rich ligands like P(t-Bu)₃ or Buchwald-type ligands may be necessary.[5]
Base K₂CO₃ (3 equiv)The base is essential for activating the boronic acid to facilitate transmetalation.[1][5] K₂CO₃ is a good general-purpose base. If yields are low, stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective. Be cautious with very strong bases (e.g., NaOH), as they can promote side reactions with the aldehyde functional group.
Solvent Dioxane/Water (4:1)The organic solvent (dioxane, THF, toluene) solubilizes the organic reagents, while water is required to dissolve the inorganic base.[3][6] The ratio can be adjusted to optimize solubility. Anhydrous conditions are possible with specific boronate esters and bases but are not standard for boronic acids.[3]
Temperature 90-100 °CHigher temperatures accelerate the reaction, particularly the rate-limiting oxidative addition step.[2] However, excessive heat can lead to catalyst decomposition or increased side product formation. If the reaction is sluggish, a modest increase in temperature may be beneficial.
Troubleshooting Guide (Q&A Format)

Even with a robust protocol, challenges can arise. This section addresses common problems in a direct question-and-answer format.

Troubleshooting_Workflow cluster_Catalyst Catalyst Issues cluster_Boronic Boronic Acid Issues cluster_Conditions Reaction Conditions Start Low or No Yield Cat_Check Is the catalyst active? Start->Cat_Check Bor_Check Is the boronic acid degrading? Start->Bor_Check Cond_Check Are conditions optimal? Start->Cond_Check Cat_Sol1 Use fresh Pd source & ligand. Ensure inert atmosphere. Cat_Check->Cat_Sol1 Bor_Sol1 Use fresh 4-cyanophenylboronic acid. Consider pinacol or MIDA ester. Bor_Check->Bor_Sol1 Cond_Sol1 Screen stronger base (K3PO4). Increase temperature moderately. Change solvent (e.g., Toluene). Cond_Check->Cond_Sol1

Caption: A workflow for diagnosing low-yield Suzuki coupling reactions.

Q1: My reaction yield is very low, or I'm only recovering starting materials. What's wrong?

  • Possible Cause 1: Inactive Catalyst. The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing or a poor inert atmosphere can lead to the formation of palladium black (inactive Pd metal) and halt the catalytic cycle.

    • Solution: Ensure all solvents are rigorously degassed before use. Maintain a positive pressure of high-purity nitrogen or argon throughout the setup and reaction. Use fresh, high-quality palladium precursor and ligand.

  • Possible Cause 2: Boronic Acid Decomposition. Boronic acids, especially electron-deficient ones like 4-cyanophenylboronic acid, can be susceptible to protodeborylation, where the C-B bond is cleaved, rendering the reagent inactive.[3] This is a very common cause of low yields.

    • Solution: Use fresh, anhydrous 4-cyanophenylboronic acid. If the problem persists, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, which are more resistant to degradation.[3][7]

  • Possible Cause 3: Ineffective Base/Solvent Combination. The base may not be strong enough or soluble enough to efficiently generate the boronate species required for transmetalation.

    • Solution: Switch to a stronger, more soluble base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[6] Ensure the solvent system adequately dissolves both the organic substrates and allows for the base to function.

Q2: I'm observing significant side products in my crude mixture. How can I identify and prevent them?

  • Side Product: Homocoupling of 4-cyanophenylboronic acid. You may observe 4,4'-dicyanobiphenyl as a major byproduct. This occurs when two molecules of the boronic acid couple together.

    • Cause & Prevention: This is often promoted by the presence of oxygen or if the transmetalation/reductive elimination steps are slow relative to oxidative addition. Improve degassing procedures. Sometimes, slightly lowering the catalyst loading can disfavor this bimolecular side reaction.

  • Side Product: Dehalogenation of 2-bromobenzaldehyde. You may isolate benzaldehyde, where the bromine atom has been replaced by a hydrogen.

    • Cause & Prevention: This occurs when a hydride source is present in the reaction, which can intercept the Ar-Pd(II)-X intermediate.[3] The source can be impurities in the solvent or base. Ensure you are using high-purity, anhydrous solvents and reagents.

  • Side Product: Protodeborylation of 4-cyanophenylboronic acid. The byproduct from this reaction is benzonitrile.

    • Cause & Prevention: As mentioned in Q1, this is due to the instability of the boronic acid.[3] Using milder bases (if tolerated by the reaction), minimizing the amount of water, or switching to a more stable boronate ester can mitigate this issue.[7]

Q3: The reaction works, but purification is difficult due to closely eluting impurities.

  • Problem: Residual Boronic Acid/Boronic Anhydrides (Boroxines). Boronic acids and their dehydrated trimeric forms (boroxines) can be tricky to remove via chromatography alone.

    • Solution: After the initial aqueous workup, perform an acid-base extraction. Wash the organic layer with a dilute aqueous base (e.g., 1M NaOH) to extract the acidic boronic acid species. Then, wash with water and brine to remove residual base before drying and concentrating.

  • Problem: Residual Palladium Catalyst. A faint grey or black color in your final product indicates residual palladium, which is often undesirable in pharmaceutical applications.

    • Solution: After the reaction, consider stirring the crude organic solution with a palladium scavenger (e.g., silica-bound thiol reagents) before filtration and concentration. Passing the crude product through a small plug of silica gel can also remove a significant portion of the catalyst residue.

Frequently Asked Questions (FAQs)

Q: Can I use 2-chlorobenzaldehyde instead of 2-bromobenzaldehyde? A: Yes, but it is significantly more challenging. The C-Cl bond is much stronger than the C-Br bond, making the rate-limiting oxidative addition step much slower.[2] Success with aryl chlorides typically requires more advanced catalytic systems, such as those using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are more effective at activating the C-Cl bond.[5][7]

Q: My aldehyde seems to be reacting under the basic conditions. What should I do? A: The formyl group is sensitive to strong bases and high temperatures. If you suspect side reactions like a Cannizzaro reaction or aldol condensation, consider using a milder base like potassium fluoride (KF) or a weaker carbonate.[5] Alternatively, you can protect the aldehyde as an acetal before the Suzuki coupling and deprotect it in a subsequent step.

Q: Is it necessary to use an excess of the boronic acid? A: Yes, it is standard practice to use a slight excess (1.1-1.5 equivalents) of the boronic acid. This helps to drive the reaction to completion and compensates for any potential decomposition (protodeborylation) of the boronic acid under the reaction conditions.

References
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • The Suzuki Reaction. (2004). Myers Group, Harvard University. [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (2018). World Wide Journal of Multidisciplinary Research and Development. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]

  • Preparation of biphenyl-4-carbonitrile from biphenyl-4-carboxamide. (2013). ResearchGate. [Link]

  • Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses. [Link]

  • Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. (2020). Royal Society of Chemistry. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. [Link]

Sources

Common side-products in the synthesis of 2'-Formyl-biphenyl-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2'-Formyl-biphenyl-4-carbonitrile. This document is designed for researchers, scientists, and professionals in drug development who are utilizing this crucial intermediate. Our goal is to provide practical, field-proven insights to help you troubleshoot common issues, with a focus on identifying and mitigating the formation of side-products. The synthesis, most commonly achieved via a Suzuki-Miyaura cross-coupling reaction, is robust yet susceptible to several side-reactions that can complicate purification and impact yield. This guide provides a structured, question-and-answer-based approach to navigate these challenges effectively.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

The synthesis of this compound typically involves the palladium-catalyzed cross-coupling of 2-bromobenzaldehyde and 4-cyanophenylboronic acid (or its esters). The following sections address the most common impurities and experimental pitfalls encountered.

Diagram: Reaction Scheme and Major Side-Product Pathways

cluster_main Main Reaction Pathway cluster_side Common Side-Product Pathways R1 2-Bromobenzaldehyde Product This compound (Desired Product) R1->Product Pd Catalyst, Base (Suzuki Coupling) SP3 2-Bromobenzoic Acid (Oxidation) R1->SP3 Air (O₂) R2 4-Cyanophenylboronic Acid R2->Product SP1 Benzonitrile (Protodeboronation) R2->SP1 Base, H₂O, Heat SP2 4,4'-Dicyanobiphenyl (Homocoupling) R2->SP2 Pd Catalyst, O₂ SP4 2'-Formyl-biphenyl-4-carboxamide (Hydrolysis) Product->SP4 Harsh Base/Acid (Workup) Product->SP4

Caption: Main synthetic route and common side-product formation pathways.

FAQ 1: Low Yield & Presence of Benzonitrile

Question: My reaction yield is significantly lower than expected, and I've identified benzonitrile as a major byproduct by GC-MS. What is causing this?

Answer: This issue stems from a common side-reaction known as protodeboronation .[1][2][3] In this process, the C-B bond of the 4-cyanophenylboronic acid is cleaved and replaced by a proton from the solvent or residual water, resulting in the formation of benzonitrile.

Causality & Mechanism: Protodeboronation is particularly problematic under basic aqueous conditions and at elevated temperatures, which are typical for Suzuki couplings.[3] The boronic acid (ArB(OH)₂) is in equilibrium with its more reactive boronate anion (ArB(OH)₃⁻) in the presence of a base.[4] While this anion is crucial for the transmetalation step with the palladium catalyst, it is also susceptible to protonolysis, especially for electron-deficient arylboronic acids.

Troubleshooting & Mitigation Strategies:

  • Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried. Use freshly opened anhydrous solvents and dry glassware. While Suzuki reactions are often tolerant to water, minimizing it can suppress this side-reaction.[5]

  • Optimize the Base: Use the mildest effective base. Strong bases like NaOH or KOH can accelerate protodeboronation. Consider using weaker bases like K₂CO₃, Cs₂CO₃, or K₃PO₄.[5]

  • Employ Boronate Esters: Consider using a boronate ester, such as the pinacol ester (4-cyanophenylboronic acid pinacol ester). Boronate esters are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[1][3]

  • Control Temperature: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

FAQ 2: A High-Melting, Nonpolar Impurity is Difficult to Separate

Question: My crude product shows a significant nonpolar spot on TLC that is difficult to separate from my desired product. NMR analysis suggests a symmetrical structure. What is it?

Answer: You are likely dealing with 4,4'-dicyanobiphenyl , the product of homocoupling (or dimerization) of 4-cyanophenylboronic acid.[5]

Causality & Mechanism: Homocoupling is a palladium-catalyzed reaction where two molecules of the organoboron reagent couple with each other.[6] This process is often promoted by the presence of oxygen, which can facilitate the reductive elimination from a diarylpalladium(II) intermediate or reoxidize Pd(0) to the active Pd(II) state in an undesirable pathway.[5][6]

Troubleshooting & Mitigation Strategies:

  • Thoroughly Degas Solvents: Before adding the palladium catalyst, thoroughly degas the reaction mixture by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[5] This removes dissolved oxygen, the primary culprit for homocoupling.

  • Optimize Catalyst Loading: Use the lowest possible catalyst loading that provides an efficient reaction rate. Excess catalyst can sometimes favor side reactions.

  • Control Reagent Stoichiometry: Using a slight excess (1.1-1.3 equivalents) of the boronic acid is common, but a large excess can increase the probability of homocoupling.

  • Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help maintain its low concentration, thereby disfavoring the bimolecular homocoupling reaction.

FAQ 3: Presence of Unreacted 2-Bromobenzaldehyde and an Acidic Impurity

Question: My reaction did not go to completion, and after workup, I have unreacted 2-bromobenzaldehyde. I also detect an acidic impurity by extraction. What happened?

Answer: The acidic impurity is likely 2-bromobenzoic acid , formed from the oxidation of the starting material, 2-bromobenzaldehyde. Aldehydes are susceptible to oxidation, especially when heated in the presence of air (oxygen).[7][8]

Causality & Mechanism: The aldehyde functional group (-CHO) can be readily oxidized to a carboxylic acid (-COOH). This can occur if the reaction is not maintained under an inert atmosphere, or if the starting material itself has degraded upon storage.[7] The presence of unreacted starting material points to an incomplete reaction, which could be due to catalyst deactivation or suboptimal reaction conditions.

Troubleshooting & Mitigation Strategies:

  • Maintain an Inert Atmosphere: Always run the reaction under a positive pressure of nitrogen or argon to prevent exposure to atmospheric oxygen.

  • Check Starting Material Purity: Before use, verify the purity of 2-bromobenzaldehyde.[9][10] It should be a clear, colorless to pale yellow liquid.[7][9] If it is significantly colored or has been stored for a long time, consider purifying it by vacuum distillation.

  • Optimize Reaction Conditions: If the reaction is stalling, consider increasing the temperature slightly, screening different palladium ligands that may offer better stability and turnover, or ensuring your base is sufficiently soluble and active.

FAQ 4: Product Contamination with Polar, Nitrogen-Containing Impurities

Question: After purification, my final product's NMR shows additional peaks, and mass spectrometry indicates impurities with masses corresponding to +18 and +35 AMU relative to the product. What are these?

Answer: These impurities are likely 2'-formyl-biphenyl-4-carboxamide (+18 AMU, from hydrolysis of the nitrile) and potentially the corresponding carboxylic acid (+19 AMU, further hydrolysis) or amide adducts. The cyano group (-C≡N) is susceptible to hydrolysis under either harsh acidic or basic conditions, which can occur during the reaction or, more commonly, during the aqueous workup.

Causality & Mechanism: The hydrolysis of a nitrile first produces an amide, which can then be further hydrolyzed to a carboxylic acid. This is often catalyzed by strong acids or bases at elevated temperatures. If your workup involves a harsh pH adjustment or prolonged heating, this side reaction can become significant.

Troubleshooting & Mitigation Strategies:

  • Use Mild Workup Conditions: During the aqueous workup, use saturated sodium bicarbonate or dilute acid for pH adjustments and avoid prolonged heating. Perform extractions promptly at room temperature.

  • Purification Strategy: These more polar impurities can typically be separated from the desired nitrile product using column chromatography on silica gel. The nitrile is significantly less polar than the amide or carboxylic acid. Recrystallization may also be effective.[11]

Summary of Common Side-Products
Side-Product NameStructureMolecular Weight ( g/mol )Formation PathwayMitigation Strategy
BenzonitrileC₇H₅N103.12Protodeboronation of 4-cyanophenylboronic acidUse anhydrous conditions, mild base, boronate esters.[1][5]
4,4'-DicyanobiphenylC₁₄H₈N₂204.23Homocoupling of 4-cyanophenylboronic acidThoroughly degas solvents, optimize catalyst loading.[5][6]
2-Bromobenzoic AcidC₇H₅BrO₂201.02Oxidation of 2-bromobenzaldehydeMaintain inert atmosphere, use high-purity starting material.[7]
2'-Formyl-biphenyl-4-carboxamideC₁₄H₁₁NO₂225.24Hydrolysis of the product's nitrile groupUse mild aqueous workup conditions.
Experimental Protocols
Protocol 1: Recommended Synthesis of this compound

This protocol incorporates best practices to minimize the formation of the side-products discussed above.

Materials:

  • 2-Bromobenzaldehyde (1.0 eq)

  • 4-Cyanophenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.02 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Toluene and Ethanol (e.g., 3:1 mixture), anhydrous

  • Deionized Water

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-bromobenzaldehyde and 4-cyanophenylboronic acid.

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

  • Solvent Addition: Add the anhydrous toluene/ethanol solvent mixture via cannula or syringe. Stir to dissolve the solids.

  • Degassing: Bubble argon through the stirred solution for an additional 20 minutes to ensure all dissolved oxygen is removed.

  • Base Addition: Add the anhydrous potassium carbonate.

  • Catalyst Addition: Briefly remove the septum and add the Pd(PPh₃)₄ catalyst. Immediately reseal and purge with argon.

  • Reaction: Heat the mixture to 80-90 °C and monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with saturated brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.

Protocol 2: Troubleshooting Workflow

Start Reaction Complete TLC Analyze Crude Product (TLC, LC-MS, NMR) Start->TLC Identify Identify Impurity Profile TLC->Identify Nonpolar Nonpolar Impurities Present? (Rf > Product) Identify->Nonpolar Check Rf Polar Polar Impurities Present? (Rf < Product) Identify->Polar Check Rf SM Starting Materials Present? Identify->SM Check Rf Nonpolar->Polar No Action1 Likely Homocoupling or Protodeboronation. Consult FAQ 1 & 2. Nonpolar->Action1 Yes Polar->SM No Action2 Likely Hydrolysis or Aldehyde Oxidation. Consult FAQ 3 & 4. Polar->Action2 Yes Action3 Incomplete Reaction. Review catalyst, temp, time. Consult FAQ 3. SM->Action3 Yes End Optimize & Repeat Synthesis SM->End No Action1->End Action2->End Action3->End

Caption: A logical workflow for troubleshooting synthesis based on impurity profiles.

References
  • Al-Zoubi, R. M. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • Chen, J., et al. (n.d.). Copper-catalyzed protodeboronation of arylboronic acids in aqueous media. RSC Advances.
  • Organic Chemistry Portal. (n.d.). Protodeboronation. [Link]

  • Al-Zoubi, R. M. (2022). Protodeboronation of (Hetero)
  • Smith, A. M. R., et al. (n.d.). Base-catalyzed Aryl-B(OH)
  • Chemist Ai. (n.d.). How to avoid homocoupling of 4 cyanophenylboronic acid in a Suzuki reaction... Chemist Ai.
  • Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed reaction of 4-cyanophenyl boronic acid with various... [Link]

  • Organic Syntheses. (n.d.). 2,2'-dimethoxy-6-formylbiphenyl. [Link]

  • MDPI. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules. [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? [Link]

Sources

Technical Support Center: Purification of 2'-Formyl-biphenyl-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2'-Formyl-biphenyl-4-carbonitrile. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this molecule, likely synthesized via a Suzuki-Miyaura cross-coupling reaction. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying logic and field-proven insights to help you navigate the common challenges associated with purifying this and similar biaryl compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions you might have before starting your purification.

Q1: What are the most likely impurities in my crude reaction mixture?

A1: Assuming a standard Suzuki-Miyaura coupling between 2-formylphenylboronic acid and 4-bromobenzonitrile (or vice-versa), your primary impurities will likely be:

  • Unreacted Starting Materials: 2-formylphenylboronic acid and 4-bromobenzonitrile.

  • Homocoupling Byproducts: Biphenyl-4,4'-dicarbonitrile (from the coupling of two 4-cyanophenyl units) and biphenyl-2,2'-dicarbaldehyde (from the coupling of two 2-formylphenyl units).

  • Protodeboronation Product: Benzaldehyde, resulting from the cleavage of the C-B bond of the boronic acid.[1]

  • Palladium Catalyst Residues: Residual palladium, which can give your crude product a dark or black color.[2]

Q2: Which purification method should I try first: column chromatography or recrystallization?

A2: The choice depends on the scale of your reaction and the initial purity of your crude product.

  • For small-scale reactions (<1 g) or very impure mixtures: Flash column chromatography is generally the preferred starting point. It offers superior separation of multiple components with different polarities.

  • For larger-scale reactions (>1 g) with moderate purity: Recrystallization is often more efficient and scalable. It is an excellent method for removing small amounts of impurities from a solid product.

A logical workflow is to first purify a small batch via chromatography to obtain a pure analytical standard. This pure material can then be used to develop an optimized recrystallization protocol for bulk purification.

Q3: My crude product is a dark, oily solid. Is this normal?

A3: Yes, this is quite common. The dark color is often due to residual palladium catalyst (Pd black).[2] The oily consistency suggests the presence of lower-melting point impurities or residual solvent. A preliminary workup step, such as trituration with a non-polar solvent like hexanes or a cold ether/hexanes mixture, can often help solidify the crude material and remove some non-polar impurities before attempting a full purification.

Part 2: Troubleshooting Guide: Flash Column Chromatography

Flash column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[3]

Workflow for Chromatographic Purification

G cluster_prep Preparation cluster_run Execution cluster_post Post-Processing TLC 1. Develop TLC Solvent System (Target Rf ~0.3) Slurry 2. Prepare Silica Slurry & Pack Column TLC->Slurry Load 3. Load Sample (Dry loading preferred) Slurry->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Dry 9. Dry Under High Vacuum Evaporate->Dry

Caption: Workflow for Flash Column Chromatography.

Chromatography Troubleshooting Q&A

Q: I can't find a good solvent system on TLC. My spots are either at the baseline or at the solvent front. A: This indicates a large polarity mismatch between your compound and the solvent. This compound is a moderately polar compound.

  • Causality: The nitrile and aldehyde groups provide polarity, while the biphenyl backbone is non-polar. You need a solvent system that balances these characteristics.

  • Solution: Start with a 4:1 Hexane:Ethyl Acetate mixture. If the Rf is too low (streaking at the baseline), increase the polarity by moving to 2:1 or 1:1 Hexane:Ethyl Acetate. If the Rf is too high (at the solvent front), decrease polarity with 9:1 Hexane:Ethyl Acetate. Dichloromethane can be used as a substitute for ethyl acetate for finer tuning of polarity.

Solvent System (Hexane:Ethyl Acetate)Expected Rf (Approximate)Use Case
9:10.5 - 0.6Good for eluting non-polar homocoupling byproducts.
4:1 0.3 - 0.4 Often the ideal starting point for your target compound.
2:10.1 - 0.2May be needed if your compound is reluctant to move.

Q: My compound is coming off the column, but the fractions are still impure. The separation is poor. A: This is a common issue that can stem from several factors.

  • Causality & Solution 1: Overloading the Column. You may have loaded too much crude material for the column size. A general rule is a 1:30 to 1:100 mass ratio of crude material to silica gel. For a difficult separation, use more silica.

  • Causality & Solution 2: Improper Sample Loading. If the initial band of your compound is too wide, it will lead to broad, overlapping peaks.[4] Use the "dry loading" method: dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or acetone), add a small amount of silica gel, evaporate the solvent to get a dry powder, and carefully load this powder onto the top of your packed column. This ensures a tight starting band.[3]

  • Causality & Solution 3: Running the Column Too Fast. Forcing the solvent through too quickly reduces the number of equilibrium exchanges between the mobile and stationary phases, harming separation. Maintain a steady, controlled flow rate.

Q: My product seems to be decomposing on the silica gel. A: Aldehydes can sometimes be sensitive to acidic silica gel.

  • Causality: Standard silica gel is slightly acidic (pH ~4-5), which can catalyze degradation or side reactions of sensitive functional groups.

  • Solution: Deactivate the silica gel. This can be done by preparing your silica slurry in the chosen eluent containing 1% triethylamine (Et3N). The amine base neutralizes the acidic sites on the silica surface.[5] Always perform a small-scale test on TLC first by spotting your compound and letting the plate sit for 30 minutes before eluting to see if degradation occurs.[5]

Part 3: Troubleshooting Guide: Recrystallization

Recrystallization purifies compounds by leveraging differences in solubility between the desired product and impurities at different temperatures. An ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures.[6]

Workflow for Recrystallization

G Dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent Filter 2. Hot Filter (if insoluble impurities are present) Dissolve->Filter Cool 3. Cool Slowly to Room Temperature Filter->Cool Ice 4. Cool in Ice Bath to Maximize Yield Cool->Ice Collect 5. Collect Crystals by Vacuum Filtration Ice->Collect Wash 6. Wash with Cold Solvent Collect->Wash Dry 7. Dry Crystals Thoroughly Wash->Dry

Sources

Technical Support Center: Catalyst Deactivation in the Synthesis of 2'-Formyl-biphenyl-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for troubleshooting catalyst deactivation during the synthesis of 2'-Formyl-biphenyl-4-carbonitrile. This critical biphenyl compound is a cornerstone in the synthesis of various pharmaceuticals and advanced materials. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a preferred method for its synthesis, offering high yields and functional group tolerance.[1][2][3] However, a common and costly challenge in this process is the deactivation of the palladium catalyst, which can lead to diminished yields, stalled reactions, and increased production costs.[4]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-driven insights into the common causes of catalyst deactivation in this specific synthesis and offers structured troubleshooting protocols to diagnose, resolve, and prevent these issues.

Section 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting

This section addresses the most common initial observations when catalyst deactivation is suspected.

Q1: My reaction has stalled, and I'm observing a black precipitate. What's happening?

A1: The formation of a black precipitate, commonly known as palladium black, is a strong indicator of catalyst aggregation and deactivation.[5][6] The active Pd(0) species, which is crucial for the catalytic cycle, has likely agglomerated into larger, inactive palladium nanoparticles.[7][8] This is a frequent mode of deactivation in Suzuki-Miyaura couplings.

Immediate Actions:

  • Cease heating: If the reaction is heated, reduce the temperature or stop heating to prevent further aggregation.

  • Analyze the precipitate: If possible, carefully isolate a sample of the black solid for characterization. Techniques like Transmission Electron Microscopy (TEM) can confirm the presence of palladium nanoparticles.[8][9]

  • Review reaction parameters: Proceed to the detailed troubleshooting guides in Section 2 to diagnose the root cause, which could range from ligand degradation to improper reaction conditions.

Q2: The reaction is sluggish, but there's no visible palladium black. Could the catalyst still be deactivated?

A2: Yes. Catalyst deactivation is not always accompanied by the visible formation of palladium black. Other, more subtle deactivation pathways could be at play:

  • Ligand Degradation: The phosphine ligands, essential for stabilizing the active Pd(0) species, can degrade under reaction conditions.[6][10] This leaves the palladium atoms vulnerable to aggregation or other deactivation mechanisms.

  • Oxidation of Pd(0): The catalytically active Pd(0) can be oxidized to inactive Pd(II) species.[7][11] This can be diagnosed by analyzing the palladium's oxidation state using X-ray Photoelectron Spectroscopy (XPS).[5][8]

  • Catalyst Poisoning: Impurities in your reagents or solvents can act as catalyst poisons, blocking the active sites of the palladium.[5][12]

Immediate Actions:

  • Monitor by LC-MS: Track the formation of your product and the consumption of starting materials to confirm if the reaction has indeed stalled or is proceeding at a very slow rate.

  • Purity Check: Re-evaluate the purity of all your reagents and solvents. Refer to the "Catalyst Poisoning" guide in Section 2 for a systematic approach to identifying potential contaminants.

Q3: Can I "rescue" a reaction where the catalyst has deactivated?

A3: In some cases, it is possible to reactivate the catalyst in situ or to add a fresh charge of catalyst. However, the success of this depends on the deactivation mechanism.

  • For Pd(0) to Pd(II) Oxidation: The addition of a reducing agent might regenerate the active Pd(0) species. However, this can be complex and may lead to side reactions. A more controlled approach involves understanding the cause of oxidation.

  • For Aggregation: Once significant palladium black has formed, it is very difficult to redisperse it into catalytically active nanoparticles in situ.

  • For Poisoning: If the poison is identified and a scavenger can be added, you might see a resumption of catalytic activity.

A more reliable approach is often to stop the reaction, isolate the product, and optimize the conditions for future runs based on a thorough diagnosis of the deactivation cause.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed protocols for diagnosing and resolving specific catalyst deactivation issues.

Guide 1: Diagnosing and Preventing Catalyst Aggregation

Catalyst aggregation into palladium black is a common failure mode. The following guide will help you systematically address this issue.

Causality:

The stability of the active Pd(0) catalyst is highly dependent on the phosphine ligands.[6] These ligands coordinate to the palladium center, preventing it from aggregating. If the ligands are too bulky, not electron-donating enough, or degrade, the palladium atoms can easily collide and form inactive clusters.

Troubleshooting Workflow:

A Problem: Low Yield & Black Precipitate (Palladium Black) B Step 1: Ligand Selection Review A->B C Step 2: Reaction Condition Optimization B->C F Use more robust ligands (e.g., Buchwald-type biaryl phosphines, NHCs). B->F D Step 3: Catalyst Loading & Purity Check C->D G Lower reaction temperature. Ensure stringent anaerobic conditions. C->G E Solution: Stable Catalytic System D->E H Screen lower catalyst loadings. Use high-purity catalyst and ligands. D->H

Caption: Troubleshooting workflow for catalyst aggregation.

Experimental Protocol: Ligand Screening
  • Baseline Reaction: Set up the synthesis of this compound using your standard conditions that led to catalyst deactivation.

  • Parallel Reactions: Set up a series of parallel reactions, keeping all parameters identical except for the phosphine ligand.

  • Ligand Selection: Choose a range of ligands with varying steric and electronic properties. Good candidates to compare against simpler phosphines like PPh₃ would be Buchwald-type biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which are known to be more robust and better at stabilizing Pd(0).[6][13]

  • Monitoring: Monitor each reaction by TLC or LC-MS at regular intervals to compare the rates of product formation and observe any signs of catalyst precipitation.

  • Analysis: Compare the final yields and reaction profiles to identify the most effective ligand for preventing aggregation under your specific conditions.

Ligand TypeKey FeatureExpected Outcome for Stability
Simple Monodentate (e.g., PPh₃)Prone to dissociationHigher risk of aggregation
Bulky Biarylphosphines (e.g., SPhos)Steric bulk and electron-richEnhanced stabilization of Pd(0)[13]
N-Heterocyclic Carbenes (NHCs)Strong sigma-donorsExcellent stabilization of Pd(0)[13][14]
Guide 2: Identifying and Mitigating Catalyst Poisoning

Catalyst poisons are substances that bind to the active sites of the palladium catalyst, rendering them inactive.[12]

Common Poisons in Suzuki-Miyaura Couplings:
  • Sulfur Compounds: Often present as impurities in reagents or solvents.

  • Halides: Excess halides, particularly iodide, can sometimes inhibit the catalytic cycle.

  • Nitrogen-containing Heterocycles: Can act as competing ligands and poison the catalyst.[5]

Troubleshooting Workflow:

A Problem: Low or No Conversion, No Obvious Precipitation B Step 1: Reagent & Solvent Purity Audit A->B C Step 2: High-Purity Test Reaction B->C F Check certificates of analysis (CoA). Consider re-purification of starting materials. B->F D Step 3: Identify & Eliminate Source of Poison C->D G Run reaction with highest purity reagents available (e.g., freshly distilled solvents, recrystallized solids). C->G E Solution: Poison-Free Reaction D->E H If high-purity reaction works, systematically test original reagents to find the source. Implement purification steps. D->H

Caption: Troubleshooting workflow for catalyst poisoning.

Experimental Protocol: Testing for Catalyst Poisoning
  • Baseline Reaction: Run the reaction under your standard conditions with the current batch of reagents and solvents. Record the yield and reaction profile.

  • High-Purity Reaction: Run the reaction again, but this time use reagents and solvents of the highest available purity. This includes using anhydrous and degassed solvents, and freshly recrystallized solid reagents.

  • Comparison: If the high-purity reaction shows a significant improvement in yield and reaction rate, it strongly suggests that an impurity in one of your standard reagents is poisoning the catalyst.

  • Systematic Identification: To pinpoint the source, run a series of reactions where you substitute one high-purity reagent at a time with your standard reagent. The reaction that fails will identify the contaminated component.

Section 3: Catalyst Reactivation Strategies

While preventing deactivation is always the primary goal, in some instances, a deactivated catalyst can be regenerated.

Q4: My palladium catalyst is on a solid support (e.g., Pd/C) and has lost activity. Can it be reactivated?

A4: Yes, solid-supported palladium catalysts that have been deactivated, particularly by poisoning, can sometimes be reactivated. The appropriate method depends on the nature of the deactivation.

Protocol for Reactivation of a Poisoned Supported Catalyst:

This protocol is adapted for poisons commonly encountered in pharmaceutical synthesis.

  • Catalyst Separation: After the reaction, separate the spent catalyst from the reaction mixture by filtration.

  • Washing: Wash the catalyst thoroughly with a solvent that is a good solvent for all components of the reaction mixture except the catalyst. This removes adsorbed organic residues. Follow with a wash with a non-coordinating, volatile solvent like acetone or diethyl ether.

  • Reactivation Treatment:

    • For nitrogen-containing impurities, a wash with a dilute aqueous solution of a bicarbonate or carbonate salt can be effective.[15] For example, stirring the catalyst in a 5% aqueous sodium bicarbonate solution for several hours, followed by thorough washing with deionized water and then a volatile organic solvent, can displace the poisoning species.

    • For some organic poisons, a mild thermal treatment under an inert atmosphere can be effective, but care must be taken not to sinter the palladium particles.

  • Drying: Dry the reactivated catalyst thoroughly under vacuum before reuse.

  • Testing: Test the activity of the regenerated catalyst in a small-scale reaction to confirm the restoration of its catalytic performance.

Important Note: Reactivation is not always successful and may not restore 100% of the initial activity. The effectiveness depends heavily on the specific poison and the extent of deactivation.

Section 4: Analytical Characterization of Deactivated Catalysts

To implement a truly effective solution, it is often necessary to understand the precise nature of the catalyst deactivation. The following analytical techniques are invaluable for this purpose.

TechniqueInformation GainedRelevance to Deactivation
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and oxidation states of surface species.[8][16]Differentiates between active Pd(0) and inactive Pd(II) states on the catalyst surface.
Transmission Electron Microscopy (TEM) Particle size, morphology, and dispersion of palladium nanoparticles.[8][9]Directly visualizes catalyst aggregation and sintering.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Precise elemental analysis.Can detect trace amounts of potential inorganic poisons on the catalyst.
Temperature Programmed Desorption/Reduction (TPD/TPR) Information about metal-support interactions and the reducibility of metal oxides.[8][16]Useful for characterizing supported catalysts and understanding changes in their surface chemistry after deactivation.

By combining the troubleshooting workflows with these advanced analytical techniques, a comprehensive understanding of the catalyst deactivation process can be achieved, leading to the development of a robust and reliable synthesis for this compound.

References

  • Characterisation of the deactivation of platinum and palladium supported on activated carbon used as hydrodechlorination catalysts | Request PDF - ResearchGate. Available at: [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - ACS Publications. Available at: [Link]

  • Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO 2 into Formate Using a Trickle-Bed Reactor - MDPI. Available at: [Link]

  • Insights into Palladium Deactivation during Advanced Oxidation Processes | Chemistry of Materials - ACS Publications. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • US3959382A - Method for reactivating palladium catalysts - Google Patents.
  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - ChemRxiv. Available at: [Link]

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC - NIH. Available at: [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC - NIH. Available at: [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchGate. Available at: [Link]

  • Poisoning and deactivation of palladium catalysts | Request PDF - ResearchGate. Available at: [Link]

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand | Organometallics - ACS Publications. Available at: [Link]

  • Poisoning and deactivation of palladium catalysts - SciSpace. Available at: [Link]

  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) - MDPI. Available at: [Link]

  • Suzuki-Miyaura/Mizoroki-Heck Coupling Cascade to Access 2,2'-Bifunctionalized Biaryls | Request PDF - ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available at: [Link]

  • Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings - PubMed Central. Available at: [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. Available at: [Link]

  • Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of biphenyl-2-carbonitrile derivatives via a palladium-catalyzed sp2 C-H bond activation using cyano as a directing group - PubMed. Available at: [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PubMed Central. Available at: [Link]

  • A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts - Organic Chemistry Research. Available at: [Link]

  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2'-Formyl-biphenyl-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2'-Formyl-biphenyl-4-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide in-depth, field-tested insights to help you overcome common challenges and significantly improve the yield and purity of your target compound. This compound is a key intermediate in the synthesis of valuable pharmaceuticals, most notably the angiotensin II receptor antagonist, Valsartan.[1][2] Achieving an efficient synthesis is therefore of critical importance.

This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt protocols to your specific laboratory conditions.

Frequently Asked Questions (FAQs)
Q1: What is the most prevalent and effective method for synthesizing this compound?

The most robust and widely adopted method for constructing the biaryl scaffold of this compound is the Suzuki-Miyaura cross-coupling reaction.[3][4] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron species, typically a boronic acid or its ester.[5]

The general reaction is as follows:

  • Aryl Halide: 4-Bromobenzonitrile

  • Organoboron Reagent: 2-Formylphenylboronic acid

  • Catalyst: A Palladium(0) source

  • Base: Typically an inorganic base like a carbonate or phosphate

This method is favored due to its mild reaction conditions, tolerance of a wide variety of functional groups (like the formyl and cyano groups in this synthesis), and the commercial availability of the starting materials.[3][6] The boron-containing byproducts are also generally non-toxic and easily removed during workup.[3]

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses the most common issues encountered during the synthesis. We provide a causal analysis for each problem and actionable solutions to improve your outcomes.

Q2: My reaction yield is consistently low (<60%). What are the likely causes and how can I fix this?

Low yields are the most frequent complaint. The issue can typically be traced back to one of four areas: the catalyst system, reaction conditions, reagent quality, or side reactions.

Causality & Solution Workflow:

Low_Yield_Troubleshooting Start Problem: Consistently Low Yield Catalyst 1. Catalyst Inactivation / Low Activity Start->Catalyst Conditions 2. Suboptimal Reaction Conditions Start->Conditions Reagents 3. Poor Reagent Quality Start->Reagents SideRxns 4. Competing Side Reactions Start->SideRxns Sol_Catalyst Solution: - Ensure inert atmosphere (degas solvent). - Use a pre-catalyst or add phosphine ligands (e.g., PPh3, SPhos). - Increase catalyst loading (0.5-2 mol%). Catalyst->Sol_Catalyst Sol_Conditions Solution: - Optimize temperature (typically 70-100 °C). - Ensure sufficient reaction time (monitor by TLC/LC-MS). - Choose an appropriate base (K2CO3, K3PO4) and solvent (Toluene/H2O, Dioxane/H2O). Conditions->Sol_Conditions Sol_Reagents Solution: - Use fresh, high-purity 2-formylphenylboronic acid. - Ensure 4-bromobenzonitrile is pure. - Use anhydrous solvents where appropriate. Reagents->Sol_Reagents Sol_SideRxns Solution: - See Q3 for minimizing homocoupling. - Use a 1.1-1.5 molar excess of boronic acid. - Ensure efficient stirring. SideRxns->Sol_SideRxns

Caption: Troubleshooting workflow for low yield.

  • Catalyst Inactivation: The active catalytic species is Palladium(0). If your reaction is open to the air, oxygen can oxidize Pd(0) to Pd(II), rendering it inactive.[7] Furthermore, the choice of ligand is critical for stabilizing the catalyst and facilitating the reaction steps.[8]

    • Solution: Thoroughly degas your solvent (e.g., by bubbling argon or nitrogen through it for 15-30 minutes) before adding the palladium catalyst. Using a stable pre-catalyst or adding phosphine ligands like triphenylphosphine (PPh₃) can protect the palladium center and enhance its activity.[9]

  • Suboptimal Base or Solvent: The base plays a crucial role in the transmetalation step of the catalytic cycle.[10] Its strength and solubility can significantly impact the reaction rate. The solvent system must facilitate the interaction between the organic- and aqueous-soluble components.

    • Solution: Potassium carbonate (K₂CO₃) is a common and effective base. For more challenging couplings, a stronger base like potassium phosphate (K₃PO₄) may be beneficial.[11] A biphasic solvent system like Toluene/Water or Dioxane/Water is often ideal.

  • Poor Boronic Acid Quality: 2-Formylphenylboronic acid is prone to dehydration to form an anhydride (a trimer known as a boroxine) upon storage. This reduces the amount of active reagent available for the cross-coupling.

    • Solution: Use fresh 2-formylphenylboronic acid or, if its quality is suspect, consider using a slight excess (e.g., 1.2 equivalents) relative to the 4-bromobenzonitrile.

Q3: I see a significant amount of a biphenyl byproduct in my analysis. What is it and how can I prevent it?

This is a classic side reaction in Suzuki couplings known as homocoupling , where the boronic acid couples with itself to form 2,2'-diformylbiphenyl.[7] This is particularly problematic when molecular oxygen is present in the reaction mixture.[7]

Mechanism of Homocoupling: The presence of oxygen can promote a catalytic cycle that favors the coupling of two boronic acid molecules instead of the desired cross-coupling with the aryl halide.

Prevention Strategies:

  • Rigorous Degassing: This is the most critical step. As mentioned above, degassing the solvent and maintaining an inert nitrogen or argon atmosphere throughout the reaction minimizes the oxygen content and suppresses this side reaction.[7]

  • Controlled Stoichiometry: Using a large excess of the boronic acid can drive the homocoupling reaction. Start with a stoichiometry of 1.1 to 1.2 equivalents of the boronic acid relative to the aryl bromide.

  • Order of Addition: Add the palladium catalyst to the mixture of the aryl halide, base, and solvent last, just before heating. This ensures the catalyst's first opportunity for oxidative addition is with the aryl halide, not with residual oxygen.

Q4: My purification by column chromatography results in product smearing and poor separation. What can I do?

The aldehyde functional group in the product can sometimes interact with silica gel, leading to tailing and difficult purification.

  • Solvent System Optimization: Instead of standard ethyl acetate/hexane, try a system with a small amount of a more polar solvent or a modifier. A gradient elution starting with a low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increasing the polarity can improve separation from less polar impurities like the homocoupled starting material.

  • Alternative Purification: Recrystallization: this compound is a crystalline solid.[12] Recrystallization can be a highly effective alternative or final purification step. Try solvents like isopropanol, ethanol, or ethyl acetate/hexane mixtures.[12] This method is excellent for removing trace impurities and can be more scalable than chromatography.

Optimized Experimental Protocol & Data

This section provides a reliable, step-by-step protocol for the synthesis and offers a comparative data table to guide your experimental design.

Optimized Suzuki-Miyaura Coupling Protocol
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzonitrile (1.0 eq), 2-formylphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

  • Solvent Addition: Add a degassed 4:1 mixture of Toluene:Water (or Dioxane:Water) via cannula or syringe. The total solvent volume should be sufficient to make the solution approximately 0.1 M in the limiting reagent.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%) to the flask under a positive pressure of inert gas.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 4-bromobenzonitrile starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine.[5]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization.

Table 1: Comparison of Reaction Conditions
Catalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Reported Yield (%)Reference
Pd(PPh₃)₄ (2%)K₂CO₃ (3.0)Toluene/H₂O906~85-90%General Suzuki Conditions[3][5]
Pd(OAc)₂ (3%) + PPh₃ (6%)K₂CO₃ (3.0)IPA/H₂OReflux3~88%Adapted from[9]
Pd/C (10%)K₃PO₄ (1.5)H₂O1001HighFlow Chemistry Example[11]
Neolyst CX32 (0.013%)K₂CO₃ (2.0)Toluene/H₂O736.6~84%Optimized Biphenyl Synthesis[13]

Note: Yields are highly dependent on specific substrate purity, reaction scale, and purification method.

Visualizing the Chemistry: Diagrams and Workflows

Understanding the underlying mechanism is key to effective troubleshooting.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex L₂Pd(II)(Ar¹)(X) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl L₂Pd(II)(Ar¹)(Ar²) transmetalation->pd2_biaryl ar2bo2 Ar²B(OH)₂ + Base ar2bo2->transmetalation reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar¹-Ar² (Product) reductive_elimination->product ar1x Ar¹-X (4-Bromobenzonitrile) ar1x->oxidative_addition

Sources

Troubleshooting low conversion in the synthesis of 2'-Formyl-biphenyl-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2'-Formyl-biphenyl-4-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in this synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you diagnose issues and logically arrive at a robust, high-yield protocol. The predominant and most versatile method for constructing this biaryl scaffold is the Suzuki-Miyaura cross-coupling reaction, and therefore, our troubleshooting will focus on this powerful transformation.[1]

The Synthetic Challenge: An Overview

The target molecule, this compound, is an important intermediate in medicinal chemistry and materials science.[2] Its synthesis involves the palladium-catalyzed cross-coupling of an aryl halide with an organoboron reagent. The two most logical synthetic disconnections are shown below.

  • Route A: Coupling of 4-cyanophenylboronic acid (or its ester derivative) with 2-bromobenzaldehyde.

  • Route B: Coupling of 2-formylphenylboronic acid with 4-bromobenzonitrile (or another 4-halobenzonitrile).

While both routes are viable, Route A is often preferred. 2-Formylphenylboronic acid is notoriously prone to decomposition via protodeboronation and other side reactions, making it a more challenging coupling partner.[3] This guide will primarily address troubleshooting from the perspective of Route A, though the principles are broadly applicable.

Troubleshooting Guide: From Low Conversion to High Yield

This section is structured to address the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction shows very low or no conversion of the starting materials. What are the primary suspects?

Low conversion is one of the most frequent yet multifaceted problems in Suzuki-Miyaura couplings. The issue almost always traces back to one of three areas: the catalyst's health, the efficiency of the transmetalation step, or the integrity of your reagents.

The heart of the Suzuki reaction is the Pd(0) catalyst. Its generation and stability are paramount.

  • The "Why": The catalytic cycle begins when a Pd(0) species undergoes oxidative addition into the aryl halide C-X bond.[4] Many common catalyst precursors, like Palladium(II) acetate (Pd(OAc)₂), are actually pre-catalysts that must be reduced in situ to the active Pd(0) state. This reduction is typically accomplished by the phosphine ligand. If the Pd(0) species is not formed or if it decomposes (e.g., by precipitating as palladium black), the catalytic cycle halts. Oxygen is a primary enemy, as it can oxidize both the sensitive phosphine ligands and the Pd(0) catalyst, leading to rapid deactivation.[5]

  • Diagnostic & Corrective Actions:

    • Ensure Rigorous Anaerobic Conditions: Oxygen is the most common culprit for catalyst death. Your solvent must be thoroughly deoxygenated, and the reaction should be maintained under a positive pressure of an inert gas (Argon or Nitrogen) from start to finish.

    • Evaluate Your Catalyst & Ligand: Not all catalyst/ligand systems are created equal. For a potentially challenging substrate with an aldehyde, a robust system is needed. Modern dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos are designed to be highly active and stabilize the palladium center, preventing decomposition and promoting high turnover numbers.[6][7]

    • Use Fresh Reagents: Palladium precursors and especially phosphine ligands can degrade over time. Use freshly opened bottles or reagents stored properly under inert gas.

  • Add your aryl halide, boronic acid ester, and base to a flame-dried or oven-dried flask equipped with a magnetic stir bar.

  • Seal the flask with a rubber septum.

  • Evacuate the flask under vacuum and backfill with Argon or Nitrogen gas. Repeat this "vac/backfill" cycle at least three times to remove residual air and moisture.

  • Via syringe, add your degassed solvent. To degas the solvent, bubble Argon or Nitrogen gas through it for at least 30-60 minutes prior to use.

  • In a separate vial, weigh your palladium pre-catalyst and phosphine ligand. Purge this vial with inert gas.

  • Dissolve the catalyst/ligand in a small amount of degassed solvent and add it to the main reaction flask via syringe.

  • Heat the reaction to the target temperature under a positive pressure of inert gas (a balloon is often sufficient for this).

This is often the rate-determining step of the entire cycle.

  • The "Why": For the aryl group to transfer from the boron atom to the palladium center, the boron must be "activated" by a base.[8] The base coordinates to the empty p-orbital of the boron atom, forming a more nucleophilic boronate "ate" complex, which readily transfers its organic group to the palladium(II) center. If the base is too weak, poorly soluble, or sterically hindered, this activation will be slow or incomplete.

  • Diagnostic & Corrective Actions:

    • Base Selection is Critical: A common cause of failure is using a base that is not optimal for the chosen solvent and substrate. Aqueous inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are effective and widely used. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and often gives excellent results, albeit at a higher cost.

    • Solvent System Matters: The base must have some solubility or interaction in the reaction medium. Using a biphasic solvent system like Toluene/Water or Dioxane/Water (e.g., in a 4:1 ratio) can be highly effective, especially with inorganic bases.[5]

    • Check Base Quality: Ensure your base is finely powdered to maximize surface area. If using an anhydrous base, ensure it has been stored properly.

  • The "Why": The stability of the organoboron reagent is a major factor in yield. Arylboronic acids are susceptible to a side reaction called protodeboronation , where the C-B bond is cleaved by a proton source (like water or alcohols), converting the reagent into an inactive arene (in this case, benzonitrile).[3] This process can be accelerated by heat and certain reaction conditions.

  • Diagnostic & Corrective Actions:

    • Switch to a Boronate Ester: The single most effective way to combat protodeboronation is to use an arylboronic acid pinacol ester (often called a boronate ester). These are significantly more stable to protodeboronation than the corresponding free boronic acids and are often crystalline, high-purity solids.[3]

    • Use a Slight Excess: It is common practice to use a slight excess (e.g., 1.2 equivalents) of the boronate reagent to compensate for any minor degradation that may occur during the reaction.

    • Verify Halide Reactivity: Remember the reactivity trend for the aryl halide is I > Br > OTf >> Cl.[1] If you are using 2-chlorobenzaldehyde, the oxidative addition step will be much slower and require a more active catalyst system (e.g., a Buchwald palladacycle precatalyst) and potentially higher temperatures. If possible, use 2-bromobenzaldehyde for a more facile reaction.

Q2: My reaction works, but I am plagued by byproducts. How can I improve the selectivity?

Byproduct formation points to competing reaction pathways. Identifying the byproduct is the first step to mitigating its formation.

  • The Byproduct: You observe the formation of 4,4'-dicyanobiphenyl.

  • The "Why": This arises from the oxidative coupling of two molecules of your boronic acid reagent. This side reaction is often promoted by the presence of oxygen or by catalyst decomposition, which can create palladium species that favor this pathway.[5]

  • Mitigation Strategy: As with catalyst decomposition, the primary solution is to maintain strictly anaerobic conditions. Ensure your inert gas purge is thorough and effective. Sometimes, lowering the reaction temperature can also disfavor this pathway relative to the desired cross-coupling.

  • The Byproduct: You observe the formation of benzonitrile (from the boronic acid partner).

  • The "Why": As discussed previously, this is the cleavage of the C-B bond. If you see a significant amount of the corresponding arene, your boronic acid is decomposing before it can participate in the catalytic cycle.

  • Mitigation Strategy:

    • Use a Boronate Ester: This is the most robust solution.[3]

    • Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after completion. Monitor by TLC or LC-MS to determine the optimal endpoint.

    • Lower Temperature: If possible, reduce the reaction temperature.

  • The Byproduct: You observe the formation of benzaldehyde (from the aryl halide partner).

  • The "Why": This is the reduction of the aryl halide, where the halogen is replaced by a hydrogen atom. This can occur when a hydride source is inadvertently introduced into the reaction. Potential sources include certain solvents (like alcohols), additives, or even some bases under specific conditions.[3]

  • Mitigation Strategy: Ensure you are using high-purity, anhydrous solvents. If you suspect your base or another reagent is the source, screen alternatives.

Data & Diagrams for Deeper Insight

Visualizing the Core Process

Understanding the catalytic cycle is key to effective troubleshooting. Each step has unique requirements that, if not met, can stall the entire process.

Suzuki_Cycle cluster_0 Catalytic Cycle OA Oxidative Addition PdII_Aryl L₂PdII(Ar¹)(X) OA->PdII_Aryl TM Transmetalation PdII_Biaryl L₂PdII(Ar¹)(Ar²) TM->PdII_Biaryl RE Reductive Elimination Pd0 L₂Pd⁰ RE->Pd0 Product Product (2'-Formyl-biphenyl- 4-carbonitrile) RE->Product Pd0->OA Ar¹-X PdII_Aryl->TM Ar²-B(OR)₂ (Base Activated) PdII_Biaryl->RE Forms Ar¹-Ar² Ar1X Aryl Halide (e.g., 2-Bromobenzaldehyde) Ar1X->OA Ar2B Organoboron (e.g., 4-Cyanophenyl boronic acid ester) Ar2B->TM Base Base (e.g., K₃PO₄) Base->TM

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

A Logic-Based Troubleshooting Workflow

When faced with a low-yielding reaction, a systematic approach is more effective than random changes.

Troubleshooting_Workflow Start Low Conversion or Yield Check_Inert Are conditions strictly anaerobic? Start->Check_Inert Check_Reagents Are reagents (catalyst, ligand, boronate) stable and high-purity? Check_Inert->Check_Reagents Yes Fix_Inert Degas solvent thoroughly. Use robust vac/backfill cycles. Check_Inert->Fix_Inert No Check_Base Is the base/solvent combination optimal? Check_Reagents->Check_Base Yes Fix_Reagents Use fresh catalyst/ligand. Switch to boronate pinacol ester. Check_Reagents->Fix_Reagents No Fix_Base Screen bases (K₃PO₄, Cs₂CO₃). Use biphasic solvent (Toluene/H₂O). Check_Base->Fix_Base No Success High Yield Achieved Check_Base->Success Yes Fix_Inert->Check_Reagents Fix_Reagents->Check_Base Fix_Base->Success

Caption: A decision-tree workflow for troubleshooting low Suzuki coupling yields.

Table 1: Comparison of Reaction Conditions for Biaryl Synthesis

This table provides starting points for reaction optimization. Conditions should always be optimized for the specific substrates.

ParameterOption 1: Standard ConditionsOption 2: For Challenging SubstratesRationale & Causality
Pd Source Pd(OAc)₂ (2 mol%)Buchwald Precatalyst (e.g., SPhos G3, 2 mol%)Precatalysts are air-stable and form the active Pd(0) more cleanly and efficiently, leading to higher activity.
Ligand PPh₃ (4-8 mol%)SPhos (4 mol%)Bulky, electron-rich biaryl phosphine ligands (SPhos) accelerate reductive elimination and stabilize catalytic intermediates, preventing decomposition and increasing turnover.[7]
Base K₂CO₃ (2.0 eq)K₃PO₄ (2.0 eq)K₃PO₄ is a stronger base that can be more effective at activating the boronate, especially with less reactive partners.
Solvent Toluene / H₂O (4:1)Dioxane / H₂O (4:1)Dioxane has a higher polarity and can improve the solubility of some reagents, facilitating faster reaction rates.
Temperature 80-100 °C80-110 °CChallenging substrates, especially aryl chlorides, may require more thermal energy to drive the slow oxidative addition step.

Frequently Asked Questions (FAQs)

  • Q: How can I effectively purify my final product away from boron-containing impurities?

    • A: Boronic acids and their byproducts (boroxines) are acidic. During your aqueous workup, perform a wash with a mild base like 1M NaOH solution. This will deprotonate the boron species, making them water-soluble and pulling them out of the organic layer. A subsequent silica gel column chromatography is usually sufficient to achieve high purity.

  • Q: I see a new spot on my TLC that isn't starting material or product. What could it be?

    • A: The most common byproducts are the homocoupled boronic acid (4,4'-dicyanobiphenyl) and the protodeboronated starting material (benzonitrile). You can diagnose this by running co-spots on your TLC plate with authentic samples of these suspected byproducts if available.

  • Q: Can I use microwave heating for this reaction?

    • A: Yes, microwave-assisted synthesis is an excellent technique for Suzuki couplings. It can dramatically reduce reaction times from hours to minutes. However, be aware that side reactions like protodeboronation can also be accelerated. It is crucial to start with a stable boronate ester and carefully screen reaction times and temperatures.

References

  • Google Patents. (n.d.). Method for the production of biphenyl-4-carbonitrile.
  • Google Patents. (n.d.). Method for synthesizing 4-hydroxymethyl biphenyl.
  • ResearchGate. (n.d.). Preparation of biphenyl-4-carbonitrile from biphenyl-4-carboxamide. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. RSC Advances. Available from: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • PubChem. (n.d.). 2-Formyl-[1,1'-biphenyl]-4-carbonitrile. Retrieved from [Link]

  • Walker, S. D., et al. (2004). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available from: [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]

  • Barder, T. E., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available from: [Link]

  • Kingston University London. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

  • Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Available from: [Link]

Sources

Addressing solubility problems in the synthesis of 2'-Formyl-biphenyl-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2'-Formyl-biphenyl-4-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common solubility challenges encountered during the synthesis and purification of this important biphenyl derivative, providing in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format. Our goal is to equip you with the knowledge to not only solve immediate experimental issues but also to understand the underlying chemical principles for more robust and reproducible synthetic outcomes.

Understanding the Core Challenge: The Nature of Biphenyl Solubility

The synthesis of this compound, typically achieved via a Suzuki-Miyaura cross-coupling reaction, presents a classic solubility conundrum. Biphenyl compounds, characterized by their "flat sp2-sp2" aryl-aryl linkage, tend to be lipophilic and can exhibit high melting points and poor solubility in common organic solvents[1]. This inherent property can lead to difficulties in achieving homogeneous reaction conditions and in subsequent purification steps like recrystallization. This guide will walk you through strategies to mitigate these issues at each critical stage of your synthesis.

Visualizing the Synthesis: The Suzuki-Miyaura Pathway

The primary synthetic route to this compound involves the palladium-catalyzed cross-coupling of 4-bromobenzonitrile and 2-formylphenylboronic acid. Understanding this pathway is crucial for troubleshooting.

Suzuki_Coupling Reactants 4-bromobenzonitrile + 2-formylphenylboronic acid Reaction_Mixture Heterogeneous or Homogeneous Mixture Reactants->Reaction_Mixture Pd_catalyst Pd(0) Catalyst Pd_catalyst->Reaction_Mixture Base Base (e.g., K2CO3) Base->Reaction_Mixture Solvent Solvent System Solvent->Reaction_Mixture Product This compound Reaction_Mixture->Product Suzuki-Miyaura Coupling Purification Workup & Purification Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

Part 1: The Reaction - Achieving a Homogeneous Environment

A successful Suzuki-Miyaura coupling hinges on bringing the reactants, catalyst, and base into a reactive state. Poor solubility of any component can significantly hinder the reaction rate and lead to incomplete conversion.

Question 1: My starting materials, 4-bromobenzonitrile and 2-formylphenylboronic acid, are not fully dissolving in my chosen solvent. What should I do?

Answer: This is a common issue. Let's break down the solubility profiles of your reactants and explore solvent system optimization.

  • 4-Bromobenzonitrile: This reactant is a white to light yellow crystalline solid. It is generally soluble in organic solvents like acetone and ether, with slight solubility in chloroform and methanol, and very poor solubility in water.[2][3]

  • 2-Formylphenylboronic Acid: Organoboronic acids can exhibit some water solubility, which is often leveraged in Suzuki couplings.[4] However, their solubility in purely organic solvents can be limited.

Troubleshooting Strategies:

  • Employ a Biphasic Solvent System: The Suzuki coupling is remarkably versatile and can be effectively run in a biphasic organic-water system.[4][5] This approach is highly recommended. The organic phase helps to dissolve the 4-bromobenzonitrile and the palladium catalyst, while the aqueous phase dissolves the inorganic base (like K₂CO₃ or Cs₂CO₃) and aids in the activation of the boronic acid.[5]

  • Optimize the Organic Solvent:

    • Commonly Used Solvents: Toluene, tetrahydrofuran (THF), dioxane, and dimethylformamide (DMF) are frequently used organic solvents for Suzuki couplings.[5][6]

    • Mixed Solvent Systems: A mixture of solvents can be highly effective. For instance, a 2:1 mixture of 1,4-dioxane and water has been shown to be an optimal solvent system in some Suzuki coupling reactions.[7]

  • Consider Temperature: Gently warming the reaction mixture while stirring can improve the solubility of the starting materials. However, be mindful of the thermal stability of your catalyst and reactants.

Data Summary: Reactant Solubility

ReactantCommon Solvents for DissolutionPoor Solvents
4-Bromobenzonitrile Acetone, EtherWater[3]
Slightly soluble in Chloroform, Methanol[2]
2-Formylphenylboronic Acid Often soluble in biphasic systems (organic/water)[4]Can have limited solubility in purely non-polar organic solvents.

Question 2: I'm observing a thick slurry even after adding the solvent and base. Will the reaction still proceed?

Answer: Not efficiently. A thick, heterogeneous mixture suggests that one or more components are not sufficiently soluble for the catalytic cycle to proceed effectively. The base plays a crucial role in activating the boronic acid for transmetalation, and this step is often facilitated by its dissolution.[5]

Troubleshooting Strategies:

  • Increase Solvent Volume: While maintaining a reasonable concentration, a modest increase in the total solvent volume can sometimes resolve solubility issues.

  • Choice of Base and its Solubility: The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used and are soluble in the aqueous phase of a biphasic system.[5] If you are using an organic base, ensure it is soluble in your chosen organic solvent.

  • Vigorous Stirring: In a biphasic system, efficient stirring is essential to maximize the interfacial area where the reaction occurs.

Part 2: The Product - Isolation and Purification Challenges

Once the reaction is complete, the next hurdle is isolating and purifying the this compound from the reaction mixture, which now contains the product, unreacted starting materials, byproducts, and the catalyst residues.

Question 3: My crude product has precipitated out of the reaction mixture as an oil or an intractable solid. How can I purify it?

Answer: This is indicative of the product's poor solubility in the reaction solvent at room temperature. The goal is to find a suitable solvent or solvent system for purification, typically through recrystallization.

Troubleshooting Recrystallization:

The principle of recrystallization is to dissolve the crude product in a hot solvent and then allow it to cool slowly, promoting the formation of pure crystals while impurities remain in the mother liquor.[8]

  • Solvent Selection is Key:

    • "Like Dissolves Like": A good starting point is to consider solvents with similar polarities to your product.[8] Given the aromatic and nitrile functionalities, moderately polar solvents are a good choice.

    • Common Recrystallization Solvents for Biphenyls:

      • Alcohols: Ethanol or methanol are often effective for recrystallizing biphenyl compounds.[1][9]

      • Solvent Mixtures (Solvent Pairs): This is a powerful technique. You dissolve the crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating to redissolve, followed by slow cooling, can yield high-purity crystals. Common solvent pairs include ethanol-water and n-hexane-ethyl acetate.[8][10][11]

  • Experimental Protocol for Recrystallization:

    • Transfer the crude solid to an Erlenmeyer flask.

    • Add a small amount of the chosen "good" solvent and heat the mixture to boiling.

    • Continue adding the "good" solvent in small portions until the solid is completely dissolved.

    • If using a solvent pair, slowly add the "poor" solvent to the hot solution until a slight cloudiness persists.

    • Add a drop or two of the "good" solvent to redissolve the precipitate.

    • Allow the flask to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals.

Data Summary: Common Recrystallization Solvents

Solvent/MixtureRationale for Use
Ethanol or Methanol Effective for many biphenyl compounds.[1][9]
n-Hexane / Ethyl Acetate A good solvent pair for compounds with moderate polarity.[10]
Ethanol / Water A classic solvent pair for recrystallizing organic compounds.[8][11]
Toluene Can be effective for aromatic compounds.[8]

Question 4: I'm still seeing impurities in my final product after recrystallization. What are the likely side products and how can I remove them?

Answer: In Suzuki-Miyaura couplings, several side reactions can lead to impurities that may co-crystallize with your product.

Common Side Products and Their Removal:

  • Homocoupling Products: Formation of biphenyl from the coupling of two molecules of 2-formylphenylboronic acid or 4,4'-dicyanobiphenyl from the coupling of two molecules of 4-bromobenzonitrile.

  • Protodeboronation Product: Replacement of the boronic acid group with a hydrogen atom, leading to benzaldehyde.

  • Dehalogenation Product: Replacement of the bromine atom with a hydrogen atom, resulting in benzonitrile.[6]

Advanced Purification Strategies:

If recrystallization alone is insufficient, column chromatography is the next logical step.

  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase: A solvent system with a gradient of increasing polarity is typically used. A good starting point is a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate. The optimal ratio will need to be determined empirically, often guided by Thin Layer Chromatography (TLC) analysis.

Logical Troubleshooting Flowchart

For a systematic approach to addressing solubility issues, refer to the following flowchart:

Troubleshooting_Flowchart Start Solubility Problem Observed Identify_Stage At which stage? Reaction or Purification? Start->Identify_Stage Reaction_Issue Incomplete Dissolution of Reactants Identify_Stage->Reaction_Issue Reaction Purification_Issue Difficulty in Dissolving Crude Product Identify_Stage->Purification_Issue Purification Solvent_System Optimize Solvent System: - Biphasic (e.g., Toluene/Water) - Mixed Solvents (e.g., Dioxane/Water) Reaction_Issue->Solvent_System Recrystallization Perform Recrystallization: - Screen single solvents (e.g., Ethanol) - Screen solvent pairs (e.g., EtOH/Water) Purification_Issue->Recrystallization Temperature Increase Reaction Temperature Solvent_System->Temperature Stirring Ensure Vigorous Stirring Temperature->Stirring Success Problem Resolved Stirring->Success Chromatography Column Chromatography (e.g., Hexane/Ethyl Acetate) Recrystallization->Chromatography If impurities persist Chromatography->Success

Sources

Validation & Comparative

A Comparative Guide to Biphenyl Derivatives in Pharmaceutical Synthesis: Spotlight on 2'-Formyl-biphenyl-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of pharmaceutical synthesis, the biphenyl moiety stands as a cornerstone structural motif, integral to the pharmacological activity of numerous drugs.[1][2] The strategic functionalization of the biphenyl scaffold is a critical endeavor, dictating the efficiency of synthetic routes and the ultimate purity of the active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of key biphenyl derivatives employed in the synthesis of complex pharmaceuticals, with a particular focus on the utility and performance of 2'-Formyl-biphenyl-4-carbonitrile. We will dissect its synthetic advantages and potential drawbacks in relation to prominent alternatives, supported by experimental data and mechanistic insights to inform rational route design for researchers, scientists, and drug development professionals.

The Central Role of Biphenyl Intermediates: A Tale of Two Rings

The biphenyl unit, composed of two interconnected phenyl rings, offers a versatile platform for constructing molecules with precise three-dimensional arrangements necessary for biological target engagement.[3] The power of this scaffold lies in the ability to introduce a variety of functional groups onto either ring, influencing properties such as solubility, metabolic stability, and receptor binding affinity.[4][5] Transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, have become the gold standard for forging the crucial aryl-aryl bond, offering mild reaction conditions and broad functional group tolerance.[6][7]

This compound: A Key Player in Angiotensin II Receptor Blockers

This compound has emerged as a pivotal intermediate, particularly in the synthesis of the widely prescribed antihypertensive drug, Valsartan.[8] Its structure is primed for the subsequent introduction of the characteristic tetrazole ring and the valine side chain.

Synthetic Strategy and Performance

The primary route to this compound involves the Suzuki-Miyaura coupling of an ortho-substituted benzonitrile derivative with a formyl-containing boronic acid or vice versa. The presence of the ortho-cyano group can present challenges in the coupling reaction, potentially impacting catalyst efficiency.[9] However, with optimized conditions, this intermediate can be prepared in good yields.

The subsequent transformation of the formyl group via reductive amination and the conversion of the nitrile to a tetrazole ring are key steps in the Valsartan synthesis.[10]

Comparative Analysis: this compound vs. Key Alternatives

The choice of a biphenyl intermediate is a critical decision in a multi-step synthesis, with significant implications for overall yield, process efficiency, and cost. Here, we compare this compound with two other widely used intermediates in the synthesis of sartans: 4'-Bromomethyl-biphenyl-2-carbonitrile and 2'-(1H-Tetrazol-5-yl)biphenyl-4-carbaldehyde.

Alternative 1: 4'-Bromomethyl-biphenyl-2-carbonitrile

This derivative offers a different synthetic strategy where the side chain is introduced via nucleophilic substitution on the bromomethyl group.

Synthesis and Application: 4'-Bromomethyl-biphenyl-2-carbonitrile is typically synthesized via a Suzuki-Miyaura coupling to form 4'-methyl-biphenyl-2-carbonitrile, followed by a radical bromination of the methyl group.[11][12] This intermediate is then reacted with the appropriate amine (e.g., L-valine methyl ester) to build the side chain.[1]

Performance Comparison:

FeatureThis compound4'-Bromomethyl-biphenyl-2-carbonitrile
Key Transformation Reductive amination of the formyl group.Nucleophilic substitution of the bromoethyl group.
Advantages Direct introduction of the aldehyde for subsequent elaboration.Generally high-yielding substitution reaction.
Disadvantages Reductive amination can sometimes lead to over-alkylation or other side products.The bromination step can sometimes be non-selective, leading to di-brominated impurities.[11] The lachrymatory nature of benzyl bromides requires careful handling.
Overall Yield (indicative) GoodGood to Excellent

The choice between these two often comes down to the robustness of the reductive amination versus the selectivity and handling considerations of the bromination and subsequent substitution.

Alternative 2: 2'-(1H-Tetrazol-5-yl)biphenyl-4-carbaldehyde

This advanced intermediate already incorporates the tetrazole ring, simplifying the latter stages of the synthesis.

Synthesis and Application: This intermediate can be synthesized from 2'-cyanobiphenyl-4-carbaldehyde by reacting it with an azide salt.[13][14] This circumvents the often harsh conditions or the use of toxic organotin compounds for the tetrazole formation from the nitrile at a later stage.[10]

Performance Comparison:

FeatureThis compound Route2'-(1H-Tetrazol-5-yl)biphenyl-4-carbaldehyde Route
Tetrazole Formation Occurs later in the synthesis from the nitrile group.Occurs earlier, providing the tetrazole ring in the intermediate.
Advantages Avoids potential catalyst poisoning by the tetrazole group in the Suzuki coupling step.[15]Simplifies the final steps of the synthesis. Avoids the use of potentially toxic tin reagents in the final API synthesis steps.
Disadvantages Tetrazole formation can require harsh conditions or toxic reagents.The tetrazole group can potentially interfere with the preceding Suzuki-Miyaura coupling reaction, requiring careful catalyst and condition selection.[15]
Overall Yield (indicative) GoodGood

The use of a pre-formed tetrazole intermediate can streamline the synthesis but requires careful optimization of the initial cross-coupling step to prevent catalyst inhibition.

Experimental Protocols

To provide a practical context, the following are representative, detailed experimental protocols for the synthesis of these key biphenyl intermediates.

Protocol 1: Synthesis of 4'-Methyl-[1,1'-biphenyl]-2'-carbonitrile (Precursor to 4'-Bromomethyl-biphenyl-2-carbonitrile)

This protocol is based on a typical Suzuki-Miyaura coupling reaction.

Materials:

  • 2-Bromobenzonitrile

  • 4-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

Procedure:

  • To a reaction vessel, add 2-bromobenzonitrile (1.0 equiv), 4-methylphenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add a solution of palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv) in toluene.

  • Add water to the mixture.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4'-methyl-[1,1'-biphenyl]-2'-carbonitrile.

Protocol 2: Synthesis of 4'-Bromomethyl-[1,1'-biphenyl]-2'-carbonitrile

This protocol describes the radical bromination of the methyl group.[11]

Materials:

  • 4'-Methyl-[1,1'-biphenyl]-2'-carbonitrile

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or another suitable solvent

Procedure:

  • Dissolve 4'-methyl-[1,1'-biphenyl]-2'-carbonitrile (1.0 equiv) in carbon tetrachloride in a reaction vessel equipped with a reflux condenser and a light source (e.g., a 250W lamp).

  • Add N-bromosuccinimide (1.1 equiv) and a catalytic amount of AIBN (0.05 equiv).

  • Heat the mixture to reflux and irradiate with the light source for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization to yield 4'-bromomethyl-[1,1'-biphenyl]-2'-carbonitrile.

Mechanistic Insights and Strategic Considerations

The choice of biphenyl intermediate is fundamentally a strategic decision based on the overall synthetic plan. The following diagrams illustrate the key decision points and reaction pathways.

Synthesis_Strategy cluster_start Starting Materials cluster_coupling Suzuki-Miyaura Coupling cluster_path1 Route via Bromination cluster_path2 Route via Formylation cluster_path3 Route via Pre-formed Tetrazole A Aryl Halide (e.g., 2-Bromobenzonitrile) C 4'-Methyl-biphenyl-2-carbonitrile A->C F Suzuki Coupling with Formylboronic acid A->F H Suzuki Coupling with Tetrazolylboronic acid A->H B Arylboronic Acid (e.g., 4-Methylphenylboronic acid) B->C D Bromination (NBS, AIBN) C->D E 4'-Bromomethyl-biphenyl-2-carbonitrile D->E Valsartan Synthesis Valsartan Synthesis E->Valsartan Synthesis G This compound F->G G->Valsartan Synthesis I 2'-(1H-Tetrazol-5-yl)biphenyl-4-methyl H->I I->Valsartan Synthesis Formylboronic_acid Formylboronic_acid->F Tetrazolylboronic_acid Tetrazolylboronic_acid->H

Caption: Comparative synthetic pathways to key biphenyl intermediates for Valsartan synthesis.

The diagram above illustrates that the core Suzuki-Miyaura coupling can be adapted to introduce different functionalities, leading to distinct intermediates. The choice of which path to follow depends on factors such as the commercial availability and cost of the boronic acid, the desired point at which to introduce key functional groups, and the overall convergency of the synthetic route.

Conclusion: A Matter of Strategic Synthesis Design

In the competitive field of pharmaceutical development, the efficiency and robustness of a synthetic route are paramount. This compound represents a highly effective and widely used intermediate, particularly for the synthesis of Valsartan and related compounds. Its performance, however, must be weighed against viable alternatives such as 4'-Bromomethyl-biphenyl-2-carbonitrile and 2'-(1H-Tetrazol-5-yl)biphenyl-4-carbaldehyde.

The optimal choice is not universal but rather context-dependent, relying on a careful analysis of factors including:

  • Reaction yields and purity profiles of each step.

  • Cost and availability of starting materials and reagents.

  • Process safety and handling considerations.

  • Ease of purification of intermediates.

  • Overall convergence and step economy of the synthetic route.

By understanding the nuances of each biphenyl derivative and its associated synthetic transformations, researchers can make informed decisions to develop efficient, scalable, and cost-effective manufacturing processes for vital medicines.

References

  • Goossen, L. J., & Melzer, B. (2007). Synthesis of Valsartan via Decarboxylative Biaryl Coupling. Journal of Organic Chemistry, 72(19), 7473–7476. [Link]

  • Chatterjee, A., et al. (2022). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 12(34), 22005-22055. [Link]

  • ONE-FLOW Project. (2019). Deliverable 1.7: Cascade 3 – a) Synthesis of Valsartan. European Commission.
  • BenchChem. (2025). Synthesis and Purification of High-Purity Valsartan.
  • Google Patents. (n.d.). Process for the preparation of 4-bromomethyl-[1,1'-biphenyl]-2'-carbonitrile. EP0553879B1.
  • Penikelapati, H. R., et al. (2011). Alternative synthesis of Valsartan via Negishi coupling. Der Pharma Chemica, 3(4), 13-17.
  • Google Patents. (n.d.). Process for producing 2'-(1h-tetrazol-5-yl)-biphenyl-4-carbaldehyde. EP1666471A1.
  • Google Patents. (n.d.). PROCESS FOR PRODUCING 2'-(1H-TETRAZOL-5-YL)-BIPHENYL-4-CARBALDEHYDE. EP1666471A4.
  • Alberico, D., et al. (2007). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 26(1), 174-185. [Link]

  • Penikelapati, H. R., et al. (2011). Alternative synthesis of valsartan via Negishi coupling.
  • Vuoti, S., et al. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Using ortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)-alkylphosphanes under Microwave Heating. European Journal of Organic Chemistry, 2008(15), 2585-2595. [Link]

  • Penikelapati, H. R., et al. (2011). New and Improved Synthesis of Valsartan. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(4), 632-638.
  • Gildner, P. G., & Colacot, T. J. (2015). New air-stable catalysts for general and efficient Suzuki-Miyaura cross-coupling reactions of heteroaryl chlorides. Organic letters, 17(23), 5894-5897. [Link]

  • Vuoti, S., et al. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating.
  • Kaiser, R. I., et al. (2020). Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives. Chemical Science, 11(34), 9144-9154. [Link]

  • Virgilio, A. A., et al. (1996). The design and synthesis of substituted biphenyl libraries. Bioorganic & medicinal chemistry, 4(5), 659-666. [Link]

  • Fantasia, S., & Nolan, S. P. (2021). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Molecules, 26(16), 4983. [Link]

  • WIPO Patentscope. (n.d.). WO/2011/073703 PROCESS FOR THE PREPARATION OF 4-BROMOMETHYL-[1,1'-BIPHENYL]-2'-CARBONITRILE. Retrieved from [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). New air-stable catalysts for general and efficient suzuki-miyaura cross-coupling reactions of heteroaryl chlorides. Semantic Scholar.
  • Plenio, H., et al. (2020). Multistep synthesis of a valsartan precursor in continuous flow. Beilstein Journal of Organic Chemistry, 16, 2626-2635. [Link]

  • Singh, P., et al. (2014). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 20-33.
  • Chatterjee, A., et al. (2022). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.
  • Google Patents. (n.d.). Process for producing 4-bromomethylbiphenyl compounds. EP0553879A2.
  • Google Patents. (n.d.). Process for producing 4-bromomethylbiphenyl compounds. EP0553879B1.
  • Reddy, M. S., et al. (2010). A short and efficient synthesis of valsartan via a Negishi reaction.
  • Baltus, C. B. (2010).
  • Chatterjee, A., et al. (2022). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
  • BenchChem. (2025). A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives.
  • Navas, D., et al. (2017).
  • Reddy, M. S., et al. (2009). New and Improved Manufacturing Process for Valsartan. Organic Process Research & Development, 13(6), 1164-1167. [Link]

  • Google Patents. (n.d.).
  • Jenkins, S., et al. (2020). The Substituent Effects on the Biphenyl H---H Bonding Interactions Subjected to Torsion.
  • Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)
  • Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
  • Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]

  • da Silva, J. G., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.

Sources

A Comparative Analysis of Reactivity: 2'-Formyl-biphenyl-4-carbonitrile and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

In the landscape of medicinal chemistry and materials science, substituted biphenyls serve as privileged scaffolds, forming the core of numerous pharmaceuticals, agrochemicals, and liquid crystals.[1][2] The precise arrangement of functional groups on the biphenyl framework dictates the molecule's three-dimensional shape, electronic properties, and, consequently, its chemical reactivity and biological activity.[3]

This guide, prepared for researchers and drug development professionals, provides a detailed comparison of the reactivity of 2'-Formyl-biphenyl-4-carbonitrile with its meta (3'-) and para (4'-) isomers. We will dissect how the positional change of the formyl group fundamentally alters the molecule's behavior in common chemical transformations, moving beyond mere observation to explain the underlying electronic and steric causality.

The Isomeric Landscape: Structure Dictates Function

The three isomers under consideration share the same molecular formula (C14H9NO) and mass (207.23 g/mol ) but differ in the substitution pattern on one of the phenyl rings.[4][5] The constant feature is a cyano (-CN) group at the 4-position, a potent electron-withdrawing group that influences the entire biphenyl system. The variable is the position of the formyl (-CHO) group on the second ring, at the ortho (2'-), meta (3'-), or para (4'-) position relative to the inter-ring bond.

G cluster_0 This compound cluster_1 3'-Formyl-biphenyl-4-carbonitrile cluster_2 4'-Formyl-biphenyl-4-carbonitrile img0 img0 img1 img1 img2 img2

Caption: Structures of the ortho, meta, and para isomers.

The Theoretical Framework: Steric vs. Electronic Effects

The reactivity of these isomers is a classic case study in the interplay between steric and electronic effects.[6][7]

Electronic Effects

Both the formyl and cyano groups are electron-withdrawing via induction and resonance. The cyano group at the 4-position deactivates its host ring towards electrophilic attack but makes the nitrile carbon susceptible to nucleophiles. The formyl group's electronic influence on its ring is more nuanced by position. In all cases, it deactivates the ring it's attached to. However, the key electronic interplay is the transmission of these effects across the biphenyl system, which is highly dependent on the dihedral angle between the rings.

Steric Effects: The Dominance of the Ortho-Substituent

The most dramatic differences in reactivity stem from steric hindrance.[8][9] For the 2'-isomer, the formyl group is positioned adjacent to the other phenyl ring. This proximity creates significant steric clash, which has two major consequences:

  • Restricted Rotation and Atropisomerism: The steric bulk hinders free rotation around the C-C single bond connecting the two rings.[9][10] This forces the rings into a twisted, non-planar conformation, which disrupts π-conjugation between them.[11]

  • Shielding of the Reactive Center: The adjacent phenyl ring acts as a bulky shield, physically blocking the approach of reagents to the electrophilic carbonyl carbon of the formyl group.[6]

G cluster_0 Reactivity of 2'-Isomer Steric_Hindrance High Steric Hindrance (Ortho-Position) Reagent_Access Blocked Reagent Access to -CHO Steric_Hindrance->Reagent_Access shields carbonyl Twisted_Conformation Disrupted π-Conjugation Steric_Hindrance->Twisted_Conformation forces twist Reactivity Low Reactivity Reagent_Access->Reactivity Twisted_Conformation->Reactivity reduces electronic effects

Caption: Steric hindrance is the key factor governing 2'-isomer reactivity.

The 3'- and 4'-isomers experience progressively less steric hindrance, allowing for more planar conformations and unhindered access to the formyl group.

Comparative Reactivity in Key Transformations

Let's analyze how these structural differences translate into performance in standard organic reactions.

Nucleophilic Addition to the Carbonyl Group (e.g., Grignard Reaction)

This reaction class is highly sensitive to steric bulk around the electrophilic carbonyl carbon.

  • 2'-Isomer: The reaction is expected to be extremely sluggish or fail entirely under standard conditions. The bulky phenyl ring effectively prevents the Grignard reagent from reaching the formyl group.

  • 3'-Isomer: Exhibits intermediate reactivity. The formyl group is sterically unhindered by the other ring, but meta-positioning offers no resonance stabilization to the transition state.

  • 4'-Isomer: The most reactive of the three. The formyl group is fully exposed, and the para-position allows for maximal electronic communication, potentially stabilizing the transition state.

Reduction of the Formyl Group (e.g., with Sodium Borohydride)

While NaBH₄ is a smaller nucleophile than a Grignard reagent, its approach is still subject to steric hindrance.

  • 2'-Isomer: The reduction will be significantly slower compared to the other isomers. Harsher conditions (higher temperature, longer reaction time) may be required to achieve a good yield.

  • 3'-Isomer and 4'-Isomer: Both are expected to undergo rapid reduction. The 4'-isomer might react slightly faster due to more favorable electronic effects, but the difference is likely to be less pronounced than in nucleophilic additions with bulkier reagents.

Oxidation of the Formyl Group (e.g., to a Carboxylic Acid)

Oxidation reactions are also influenced by the accessibility of the aldehyde.

  • 2'-Isomer: Slower reaction rates are anticipated due to the steric shielding of the formyl C-H bond.

  • 3'-Isomer and 4'-Isomer: Readily oxidized under standard conditions (e.g., Jones oxidation, Tollens' test).

Summary of Predicted Reactivity
Reaction Type2'-Formyl- (ortho)3'-Formyl- (meta)4'-Formyl- (para)Primary Reason for Difference
Nucleophilic Addition Very LowModerateHighSteric Hindrance[6][9]
Reduction (NaBH₄) Low / SlowHigh / FastHigh / FastSteric Hindrance[6][7]
Oxidation Moderate / SlowHigh / FastHigh / FastSteric Hindrance[9]
Nitrile Hydrolysis HighHighHighMinimal steric/electronic influence from remote -CHO

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

The synthesis of these isomers is reliably achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for creating C-C bonds.[12][13] The general strategy involves coupling an appropriately substituted boronic acid (or ester) with an aryl halide.

Here, we provide a representative protocol for the synthesis of 4'-Formyl-biphenyl-4-carbonitrile, which is often used as an intermediate.[14][15]

Protocol: Synthesis of 4'-Formyl-biphenyl-4-carbonitrile

Materials:

  • 4-Cyanophenylboronic acid

  • 4-Bromobenzaldehyde

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzaldehyde (1.0 eq.), 4-cyanophenylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

  • Catalyst Addition: Add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.).

  • Solvent Addition & Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat three times. Add a degassed solvent mixture of Toluene:Ethanol:Water (e.g., 4:1:1 ratio).

  • Reaction: Heat the mixture to reflux (typically 80-90 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 4'-Formyl-biphenyl-4-carbonitrile as a solid.

G start Combine Reactants: - 4-Bromobenzaldehyde - 4-Cyanophenylboronic acid - K₂CO₃ catalyst Add Catalyst System: - Pd(OAc)₂ - PPh₃ start->catalyst solvent Add Degassed Solvents (Toluene/EtOH/H₂O) catalyst->solvent reflux Heat to Reflux (80-90°C) under Inert Atm. solvent->reflux workup Aqueous Workup (EtOAc/H₂O Extraction) reflux->workup purify Purify via Column Chromatography workup->purify product Product: 4'-Formyl-biphenyl-4-carbonitrile purify->product

Caption: Experimental workflow for Suzuki-Miyaura synthesis.

Conclusion

While 2'-, 3'-, and 4'-Formyl-biphenyl-4-carbonitrile are structurally similar isomers, their chemical reactivity profiles are remarkably distinct. The reactivity of the 4'- (para) and 3'- (meta) isomers is primarily governed by conventional electronic effects, with the para isomer often showing slightly enhanced reactivity due to more effective resonance stabilization.

In stark contrast, the reactivity of the 2'- (ortho) isomer is overwhelmingly dominated by steric hindrance. The proximity of the formyl group to the adjacent phenyl ring severely impedes the approach of reagents, drastically reducing reaction rates for nucleophilic addition, reduction, and oxidation at the aldehyde. This steric clash also forces a non-planar conformation, disrupting electronic communication between the rings. For synthetic chemists, this means that transformations involving the 2'-isomer often require more forcing conditions or alternative synthetic strategies, whereas the 4'-isomer serves as a more predictable and accessible building block. Understanding these foundational structure-reactivity relationships is paramount for the rational design of synthetic routes and the development of novel functional molecules.

References

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  • Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
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  • PubMed. (1995). Synthesis and spectroscopic studies of 4-Formyl-4'-N,N-dimethylamino-1,1'-biphenyl: The unusual red edge effect and efficient laser generation. Journal of Fluorescence, 5(4), 369-375.
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A Comparative Guide to the Synthesis of 2'-Formyl-biphenyl-4-carbonitrile for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2'-Formyl-biphenyl-4-carbonitrile in Medicinal Chemistry

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its biphenyl scaffold is a privileged structure in drug discovery, offering a versatile platform for the development of therapeutic agents targeting a range of diseases. The presence of the formyl and cyano functionalities provides reactive handles for further molecular elaboration, making it a valuable building block for creating libraries of potential drug candidates. The efficient and scalable synthesis of this intermediate is therefore of paramount importance to researchers in both academic and industrial settings. This guide provides a comparative analysis of the most pertinent synthetic methodologies for this compound, with a focus on palladium-catalyzed cross-coupling reactions.

Method 1: The Suzuki-Miyaura Coupling - The Workhorse of Biphenyl Synthesis

The Suzuki-Miyaura coupling is arguably the most widely employed method for the construction of biaryl systems due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its boronic acid and ester reagents.[1][2][3][4][5][6]

Reaction Principle and Causality of Experimental Choices

The reaction couples an aryl halide with an arylboronic acid (or ester) in the presence of a palladium catalyst and a base. The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the C-C bond and regenerate the catalyst.[1][7]

The choice of reactants for the synthesis of this compound would logically be 4-bromobenzonitrile and (2-formylphenyl)boronic acid .

  • Palladium Catalyst: A variety of palladium catalysts can be employed. For this specific transformation, a catalyst system comprising a palladium(II) precursor like palladium acetate (Pd(OAc)₂) and a phosphine ligand such as triphenylphosphine (PPh₃) or a more electron-rich and bulky ligand like SPhos is often effective. The ligand stabilizes the palladium center and facilitates the individual steps of the catalytic cycle.

  • Base: A base is crucial for the transmetalation step, activating the boronic acid. Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic reactants and the inorganic base. Common solvent systems include toluene/ethanol/water, dioxane/water, or THF/water.

Detailed Experimental Protocol (Proposed)

This protocol is based on established procedures for analogous Suzuki-Miyaura couplings.[6]

Materials:

  • 4-Bromobenzonitrile

  • (2-Formylphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 4-bromobenzonitrile (1.0 eq), (2-formylphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add a degassed 2:1 mixture of toluene and ethanol, followed by deionized water (to make a final solvent ratio of approximately 2:1:1 toluene:ethanol:water).

  • Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Visualization of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_reagents Reagents 4-Bromobenzonitrile 4-Bromobenzonitrile Reaction Reaction 4-Bromobenzonitrile->Reaction Aryl Halide 2-Formylphenylboronic_acid 2-Formylphenylboronic_acid 2-Formylphenylboronic_acid->Reaction Boronic Acid Pd(OAc)2 / PPh3 Pd(OAc)₂ / PPh₃ Pd(OAc)2 / PPh3->Reaction Catalyst K2CO3 K₂CO₃ K2CO3->Reaction Base Toluene/Ethanol/Water Toluene/Ethanol/Water Toluene/Ethanol/Water->Reaction Solvent Product This compound Reaction->Product

Caption: General workflow for the Suzuki-Miyaura synthesis of this compound.

Method 2: The Stille Coupling - An Alternative Palladium-Catalyzed Approach

The Stille coupling offers a powerful alternative to the Suzuki-Miyaura reaction, particularly when the corresponding boronic acid is unstable or difficult to prepare.[2] This reaction involves the coupling of an organostannane with an organic electrophile.

Reaction Principle and Key Considerations

The catalytic cycle of the Stille coupling is similar to that of the Suzuki-Miyaura reaction. A key difference lies in the transmetalation step, which involves an organotin reagent. For the synthesis of this compound, one could envision coupling 4-bromobenzonitrile with (2-formylphenyl)trimethylstannane or 4-(trimethylstannyl)benzonitrile with 2-bromobenzaldehyde .

A significant drawback of the Stille coupling is the toxicity of the organotin reagents and byproducts, which can complicate purification and pose environmental concerns.[8] However, the reaction is often tolerant of a wide range of functional groups and can be less sensitive to the presence of water than some other coupling reactions.

Detailed Experimental Protocol (Proposed)

Materials:

  • 4-Bromobenzonitrile

  • (2-Formylphenyl)trimethylstannane

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(2-furyl)phosphine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous potassium fluoride (KF) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried Schlenk flask, dissolve 4-bromobenzonitrile (1.0 eq) and (2-formylphenyl)trimethylstannane (1.1 eq) in anhydrous DMF under an inert atmosphere.

  • Add tris(dibenzylideneacetone)dipalladium(0) (0.015 eq) and tri(2-furyl)phosphine (0.06 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours, monitoring by TLC.

  • After cooling, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer several times with a saturated aqueous solution of potassium fluoride to remove tin residues, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualization of the Stille Coupling Reaction

Stille_Coupling cluster_reactants Reactants cluster_reagents Reagents Aryl_Halide 4-Bromobenzonitrile Reaction Reaction Aryl_Halide->Reaction Organostannane (2-Formylphenyl)trimethylstannane Organostannane->Reaction Catalyst Pd₂(dba)₃ / Ligand Catalyst->Reaction Solvent Anhydrous DMF Solvent->Reaction Product This compound Reaction->Product

Caption: Proposed workflow for the Stille coupling synthesis of this compound.

Comparative Analysis of Synthesis Methods

FeatureSuzuki-Miyaura CouplingStille CouplingNegishi CouplingHeck Coupling
Organometallic Reagent Arylboronic acid/esterOrganostannaneOrganozincAlkene
Toxicity of Reagents LowHigh (Tin compounds)Moderate (Air/moisture sensitive)Generally low
Functional Group Tolerance ExcellentVery GoodGoodModerate
Reaction Conditions Generally mildMild to moderateMildOften requires higher temperatures
Byproducts Non-toxic inorganic saltsToxic tin compoundsInorganic saltsStoichiometric base salt
Commercial Availability of Reagents Wide for boronic acidsMore limited for stannanesPrepared in situWide for alkenes
Scalability HighModerate (due to toxicity)ModerateHigh

Other Potential Synthetic Routes

While the Suzuki-Miyaura and Stille couplings are primary candidates, other palladium-catalyzed reactions could also be considered for the synthesis of this compound.

  • Negishi Coupling: This method utilizes organozinc reagents, which are highly reactive but also sensitive to air and moisture.[4][9][10] The preparation of the organozinc reagent is an additional step.

  • Heck Reaction: The Heck reaction couples an aryl halide with an alkene.[11] For biphenyl synthesis, this would typically involve the reaction of an aryl halide with a styrene derivative. This route is less direct for the target molecule.

  • Ullmann Reaction: A classical copper-catalyzed coupling of two aryl halides, the Ullmann reaction often requires harsh conditions and has been largely superseded by palladium-catalyzed methods for unsymmetrical biphenyl synthesis.[1][3]

Conclusion and Recommendations

For the synthesis of this compound, the Suzuki-Miyaura coupling stands out as the most advantageous method for most research and development applications. Its operational simplicity, mild reaction conditions, the low toxicity of its reagents and byproducts, and the wide availability of the necessary starting materials make it a robust and environmentally benign choice. While the Stille coupling offers a viable alternative, the toxicity associated with organotin compounds is a significant drawback, particularly for applications in pharmaceutical synthesis where purity and safety are paramount. The Negishi and Heck couplings, while powerful in their own right, present challenges in terms of reagent sensitivity and substrate suitability for this specific target. Therefore, for researchers seeking an efficient, scalable, and safe synthesis of this compound, the Suzuki-Miyaura coupling is the recommended starting point for methodological development.

References

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 2023. [Link]

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  • Palladium-catalyzed regioselective synthesis of 2(2 -biphenyl)benzimidazoles through C–H activation. Medicinal Chemistry Research, 2013. [Link]

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  • ChemInform Abstract: 4′-Methylbiphenyl-2-carbonitrile Synthesis by Continuous Flow Suzuki-Miyaura Reaction. ResearchGate. [Link]

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A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized 2'-Formyl-biphenyl-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The meticulous evaluation of purity for active pharmaceutical ingredient (API) precursors is a cornerstone of modern drug development. This guide provides an in-depth comparative analysis of orthogonal analytical methodologies for assessing the purity of 2'-Formyl-biphenyl-4-carbonitrile, a key intermediate in the synthesis of various pharmaceuticals. We will explore the strategic application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Beyond merely presenting protocols, this document elucidates the scientific rationale behind methodological choices, enabling researchers and drug development professionals to design robust, self-validating purity assessment workflows.

Introduction: The Criticality of Purity for this compound

This compound (FBCN) is a bifunctional organic molecule featuring aldehyde and nitrile moieties on a biphenyl scaffold. Its structure makes it a versatile building block in medicinal chemistry, notably as a known impurity and intermediate in the synthesis of Angiotensin II receptor blockers like Valsartan.[1] The purity of this intermediate is paramount; trace impurities can carry through the synthetic pathway, potentially leading to final APIs with altered pharmacological profiles, increased toxicity, or reduced stability.

The most common synthetic route to FBCN and related biphenyl structures is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] While highly efficient, this reaction is not without its pitfalls, often generating a predictable profile of process-related impurities.[3] A comprehensive purity analysis, therefore, must not only quantify the main component but also identify and quantify these potential contaminants.

This guide champions an orthogonal analytical approach, leveraging the distinct chemical principles of chromatography and spectroscopy to build a comprehensive and trustworthy purity profile.

The Impurity Landscape: What to Expect from Synthesis

A robust analytical strategy begins with understanding the potential impurities. For FBCN synthesized via a typical Suzuki-Miyaura coupling (e.g., between 2-cyanophenylboronic acid and 4-formylbromobenzene), the primary impurities include:

  • Unreacted Starting Materials: Residual 2-cyanophenylboronic acid and 4-formylbromobenzene.

  • Homocoupling Byproducts: Formation of biphenyls from the coupling of two identical starting molecules (e.g., 4,4'-diformylbiphenyl).

  • Protodeborylation Products: Replacement of the boronic acid group with a hydrogen atom, leading to benzonitrile.

  • Catalyst and Ligand-Related Impurities: Residual palladium and byproducts from ligand degradation, which can include phenylated impurities derived from phosphorus ligands.[4]

  • Solvent and Reagent Residues: Trace amounts of solvents (e.g., toluene, THF) and bases (e.g., carbonates) used in the reaction and workup.

Orthogonal Analytical Approaches: A Comparative Overview

No single analytical technique can provide a complete picture of a sample's purity. By combining methods that separate and detect based on different physicochemical properties (orthogonality), we create a self-validating system.

Technique Principle Primary Application for FBCN Strengths Limitations
HPLC-UV Differential partitioning between a stationary and mobile phase based on polarity.Quantitative analysis of the main component and non-volatile impurities.High precision and accuracy for quantification; robust and widely available.May not resolve all isomers; requires chromophores for UV detection; non-volatile.
GC-MS Separation of volatile compounds in the gas phase followed by mass-based detection.Identification and quantification of volatile and semi-volatile impurities (e.g., residual solvents, starting materials).Excellent separation efficiency; provides structural information (mass spectrum) for identification.[5][6]Not suitable for non-volatile or thermally labile compounds; requires derivatization for some functional groups.
¹H NMR Absorption of radiofrequency by atomic nuclei in a magnetic field.Absolute structural confirmation of the main component; detection of structural isomers and proton-containing impurities.Provides unambiguous structural information; inherently quantitative without the need for identical standards.Lower sensitivity compared to chromatographic methods; complex mixtures can lead to overlapping signals.[7]

Detailed Experimental Protocols

The following protocols are designed as robust starting points for the analysis of FBCN. Optimization is expected based on the specific instrumentation and impurity profile encountered.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

Causality: A reversed-phase C18 column is the workhorse for moderately polar organic molecules like FBCN, separating based on hydrophobicity. The acetonitrile/water mobile phase is a common choice, offering good resolution and UV transparency. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities (like homocoupling products) are resolved and eluted within a reasonable timeframe.[8]

Protocol:

  • Instrumentation & Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: Deionized Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 30% B over 1 minute, and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized FBCN sample.

    • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute as necessary to fall within the linear range of the detector.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[9]

  • Data Analysis:

    • Identify the FBCN peak by comparing its retention time to a qualified reference standard.

    • Calculate purity using the area percent method (Area % = [Area of FBCN Peak / Total Area of All Peaks] x 100). This method assumes all impurities have a similar response factor at 254 nm. For higher accuracy, determine the relative response factors for known impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Causality: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities. A low-polarity 5% phenyl polysiloxane column is chosen for its versatility in separating a wide range of organic molecules.[10] A temperature ramp ensures the separation of compounds with different boiling points, from volatile solvents to less volatile starting materials. Mass spectrometry provides definitive identification by comparing fragmentation patterns to spectral libraries (e.g., NIST).

Protocol:

  • Instrumentation & Conditions:

    • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280 °C.

    • Injection Mode: Splitless (for trace analysis).

    • Oven Program: Hold at 60 °C for 2 minutes, ramp at 15 °C/min to 300 °C, hold for 5 minutes.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-450 amu.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of FBCN in a high-purity solvent such as dichloromethane or ethyl acetate.

    • Ensure the sample is fully dissolved.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) to identify peaks other than the main FBCN peak.

    • Identify impurities by matching their mass spectra against the NIST library and by comparing retention times to standards if available.

    • Quantify using an internal or external standard method for accurate results.

¹H NMR Spectroscopy for Structural Verification

Causality: ¹H NMR provides an intimate look at the molecule's hydrogen framework, confirming its structure and revealing subtle differences in isomeric impurities that might co-elute in chromatography. The choice of DMSO-d₆ as a solvent is due to its excellent ability to dissolve a wide range of organic compounds.

Protocol:

  • Instrumentation & Conditions:

    • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

    • Temperature: 25 °C.

  • Sample Preparation:

    • Dissolve 5-10 mg of the FBCN sample in approximately 0.7 mL of DMSO-d₆ in an NMR tube.

    • Ensure the sample is completely dissolved to achieve high-resolution spectra.

  • Data Interpretation:

    • Expected ¹H NMR Peaks for FBCN: The spectrum will be complex due to the biphenyl system. Key expected signals include:

      • A singlet for the aldehyde proton (-CHO) around 10.0 ppm.

      • A series of multiplets in the aromatic region (approx. 7.5-8.2 ppm) corresponding to the 8 protons on the biphenyl rings.[11][12]

    • Purity Assessment: Integrate the area of a well-resolved FBCN signal and compare it to the integration of known impurity signals or any unidentified signals. The presence of unexpected signals may indicate impurities. For example, residual starting materials would show their own characteristic aromatic patterns.

Integrated Data Analysis Workflow

A truly robust purity assessment relies on the synthesis of data from all three techniques. The workflow below illustrates how these methods complement each other to build a comprehensive purity profile.

G cluster_0 Sample Preparation cluster_1 Primary Quantitative Analysis cluster_2 Volatile & Structural Analysis cluster_3 Final Purity Assessment Prep Synthesized FBCN Batch HPLC HPLC-UV Analysis Prep->HPLC Dissolve in ACN/H2O GCMS GC-MS Analysis Prep->GCMS Dissolve in DCM NMR 1H NMR Analysis Prep->NMR Dissolve in DMSO-d6 HPLC_Result Purity > 99%? Identify non-volatile impurities HPLC->HPLC_Result Report Generate Certificate of Analysis (Purity, Impurity Profile) HPLC_Result->Report Yes HPLC_Result->Report No (Characterize Impurities) GCMS->Report Identify residual solvents, starting materials NMR->Report Confirm structure, check for isomers Decision Batch Pass/Fail Report->Decision

Caption: Orthogonal analytical workflow for FBCN purity assessment.

Benchmarking and Acceptance Criteria

The ultimate benchmark for purity depends on the intended application. For early-stage research, a purity of >95% as determined by HPLC area % might be acceptable. However, for use in GMP synthesis for clinical trials, the standard is significantly higher, often requiring >99.5% purity with all impurities greater than 0.10% identified and characterized, in line with ICH Q3A guidelines.

The combination of data allows for a definitive statement of purity.

G cluster_0 Purity Verification Logic cluster_1 Outcome cluster_2 Action Data Combined Analytical Data (HPLC, GC-MS, NMR) Purity_Check HPLC Purity > 99.5%? Data->Purity_Check Volatile_Check GC-MS: Solvents < 0.1%? Purity_Check->Volatile_Check Yes Fail Further Purification or Resynthesis Required Purity_Check->Fail No Structure_Check NMR: Structure Confirmed & No Isomeric Impurities? Volatile_Check->Structure_Check Yes Volatile_Check->Fail No Pass Batch Meets High-Purity Benchmark Structure_Check->Pass Yes Structure_Check->Fail No

Caption: Decision logic for benchmarking FBCN against a high-purity standard.

Conclusion

Benchmarking the purity of this compound is not a task for a single analytical tool. A scientifically sound, trustworthy assessment is achieved through the intelligent and synergistic application of orthogonal methods. HPLC provides the quantitative backbone, GC-MS uncovers volatile and semi-volatile contaminants, and NMR offers the ultimate structural confirmation. By understanding the principles behind each technique and the likely impurity profile from the synthesis, researchers and drug development professionals can confidently establish the quality of this critical intermediate, ensuring the integrity and safety of the final pharmaceutical products.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1394062, 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile. Retrieved from [Link]

  • Wang, Y., et al. (2012). Preparation of biphenyl-4-carbonitrile from biphenyl-4-carboxamide. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87862437, 2-Formyl-[1,1'-biphenyl]-4-carbonitrile. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Electronic Supplementary Information for Palladium(II) complexes containing ONO tridentate hydrazone for Suzuki-Miyaura coupling. Retrieved from [Link]

  • Sajtos, T., et al. (2014). The Determination of GC–MS Relative Molar Responses of Benzene and Biphenyl Derivatives. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling. Retrieved from [Link]

  • Chizzali, C., et al. (2018). GC-MS analysis of biphenyls and dibenzofurans. ResearchGate. Retrieved from [Link]

  • Kim, S., et al. (2019). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction. ResearchGate. Retrieved from [Link]

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  • Agilent Technologies. (2017). Analysis of Bile Acids by HPLC with ELSD using the Agilent InfinityLab Poroshell 120 EC-C18 LC Column. Retrieved from [Link]

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  • Thermo Fisher Scientific. (n.d.). Analysis of PolyChlorinated Biphenyls (PCBs) by GC/MS. Retrieved from [Link]

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  • Schrittwieser, J. H., et al. (2021). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. ResearchGate. Retrieved from [Link]

  • Giebułtowicz, J., et al. (2020). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. MDPI. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,2'-dimethoxy-6-formylbiphenyl. Retrieved from [Link]

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  • Google Patents. (n.d.). CN107602339B - Method for synthesizing 4-hydroxymethyl biphenyl.
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  • The Royal Society of Chemistry. (2020). Supporting Information for The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate. Retrieved from [Link]

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A Comparative Guide to the Synthesis of 2'-Formyl-biphenyl-4-carbonitrile: A Cost-Benefit Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of 2'-Formyl-biphenyl-4-carbonitrile in Pharmaceutical Synthesis

This compound is a pivotal intermediate in the synthesis of numerous blockbuster pharmaceuticals, most notably the angiotensin II receptor antagonist, Valsartan. The efficiency, cost-effectiveness, and scalability of the synthetic route to this key building block can significantly impact the overall manufacturing cost and environmental footprint of the final active pharmaceutical ingredient (API). This guide provides a comprehensive cost-benefit analysis of two prominent synthetic strategies for the preparation of this compound: the Suzuki-Miyaura coupling and a Grignard-based cross-coupling reaction. By examining the intricacies of each method, from reaction mechanisms and experimental protocols to economic and environmental considerations, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their specific research and manufacturing needs.

Route 1: The Suzuki-Miyaura Coupling - A Modern Workhorse for Biaryl Synthesis

The Suzuki-Miyaura coupling has emerged as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for the construction of biaryl systems.[1] Its appeal lies in its high functional group tolerance, relatively mild reaction conditions, and the commercial availability of a wide array of boronic acids.[2]

Reaction Scheme & Mechanism

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[1]

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-X(L2) Aryl-Pd(II)-X(L2) Pd(0)L2->Aryl-Pd(II)-X(L2) Oxidative Addition (Ar-X) Aryl-Pd(II)-R(L2) Aryl-Pd(II)-R(L2) Aryl-Pd(II)-X(L2)->Aryl-Pd(II)-R(L2) Transmetalation (R-B(OH)2, Base) Aryl-R Aryl-R Aryl-Pd(II)-R(L2)->Aryl-R Reductive Elimination caption Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling

Experimental Protocol

This protocol is adapted from established procedures for Suzuki-Miyaura couplings.[3][4]

  • Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, combine 4-cyanophenylboronic acid (1.2 eq.), 2-bromobenzaldehyde (1.0 eq.), and sodium carbonate (2.0 eq.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.02 eq.) to the flask.

  • Solvent Addition: Under a nitrogen atmosphere, add a degassed mixture of toluene and water (4:1 v/v).

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Cost-Benefit Analysis
ParameterAssessment
Yield & Purity High yields (typically >85%) and high purity after chromatography are achievable.[5]
Cost of Materials The primary cost driver is the palladium catalyst. While effective, palladium catalysts can be expensive, though catalyst loading can often be optimized.[6][7][8] Boronic acids and aryl halides are generally commercially available at reasonable prices.[9][10]
Scalability The reaction is generally scalable, with established procedures for kilogram-scale synthesis in the pharmaceutical industry.[11][12] However, catalyst cost and removal of palladium residues can be challenges at larger scales.
Safety & Environmental Toluene is a flammable and hazardous solvent.[6][13] Palladium catalysts, while used in small quantities, are heavy metals and require proper disposal. The use of aqueous base is a green chemistry advantage.[14] Overall, the reaction is considered to have a moderate environmental impact.[15]

Route 2: The Grignard-Based Cross-Coupling - A Classic Approach with Modern Relevance

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. In this route, a Grignard reagent is prepared from an aryl halide and then coupled with another aryl halide, often in the presence of a catalyst.

Reaction Scheme & Mechanism

The formation of the Grignard reagent involves the insertion of magnesium into the carbon-halogen bond.[16] The subsequent cross-coupling with another aryl halide can proceed through various mechanisms, often involving a transition metal catalyst, though uncatalyzed couplings can also occur, particularly with more reactive Grignard reagents and substrates. The side reaction of biphenyl formation is a known issue.[9][10]

Grignard_Reaction Ar-X 4-Bromobenzonitrile Ar-MgX 4-Cyanophenylmagnesium bromide Ar-X->Ar-MgX + Mg (in ether) Mg Mg Ar-Ar' This compound Ar-MgX->Ar-Ar' + Ar'-X Ar'-X 2-Bromobenzaldehyde caption Figure 2: Grignard-Based Synthesis of this compound

Figure 2: Grignard-Based Synthesis of this compound

Experimental Protocol

This protocol is a proposed adaptation based on general Grignard reaction procedures.[17][18]

  • Grignard Reagent Formation:

    • In a flame-dried three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings (1.1 eq.).[16][19][20]

    • Add a small crystal of iodine to activate the magnesium.

    • Add a solution of 4-bromobenzonitrile (1.0 eq.) in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise to the magnesium turnings.[19][21][22] The reaction is initiated by gentle heating and then maintained at a gentle reflux.

  • Coupling Reaction:

    • After the magnesium has been consumed, cool the Grignard reagent solution in an ice bath.

    • Add a solution of 2-bromobenzaldehyde (1.0 eq.) in anhydrous diethyl ether or THF dropwise to the Grignard reagent.

  • Work-up:

    • After the addition is complete, stir the reaction mixture at room temperature for several hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.[23][24]

    • Extract the product with diethyl ether. Wash the organic layer with sodium bicarbonate solution and then brine.[25][26][27] Dry over anhydrous magnesium sulfate.[8][9]

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate this compound.[20][28]

Cost-Benefit Analysis
ParameterAssessment
Yield & Purity Yields for Grignard cross-coupling reactions can be variable and are often lower than Suzuki couplings. Side reactions, such as homo-coupling of the Grignard reagent, can reduce the yield and complicate purification. Purity after chromatography can be high.
Cost of Materials The starting materials, magnesium and aryl halides, are generally inexpensive.[16][19][20][28] The primary cost is associated with the use of anhydrous solvents.
Scalability Grignard reactions are highly scalable and widely used in industrial processes. However, the exothermic nature of Grignard reagent formation requires careful temperature control, especially on a large scale.[29][30][31]
Safety & Environmental Diethyl ether and THF are highly flammable and can form explosive peroxides.[19][21][22] Grignard reagents are highly reactive and water-sensitive, requiring strict anhydrous conditions.[29][30][31] The reaction quench can generate significant heat and hydrogen gas. Overall, the environmental impact is largely dependent on the solvent choice and waste disposal.[25][32]

Quantitative Comparison of Synthetic Routes

FeatureSuzuki-Miyaura CouplingGrignard-Based Cross-Coupling
Typical Yield >85%40-70% (estimated)
Purity (after chromatography) High (>98%)High (>98%)
Reaction Time 4-6 hours6-8 hours (including Grignard formation)
Key Reagent Cost High (Palladium Catalyst)Low (Magnesium)
Solvent Cost Moderate (Toluene)High (Anhydrous Ether/THF)
Scalability Good, with catalyst cost considerationExcellent, with thermal control
Safety Profile Moderate (Flammable solvent, heavy metal)High Risk (Highly flammable solvents, pyrophoric reagents)
Environmental Impact Moderate (Solvent and metal waste)High (Solvent waste, hazardous quench)

Senior Application Scientist's Recommendation

The choice between the Suzuki-Miyaura coupling and a Grignard-based route for the synthesis of this compound is contingent on the specific priorities of the research or manufacturing campaign.

For laboratory-scale synthesis and process development , where high purity and predictable yields are paramount, the Suzuki-Miyaura coupling is the recommended route . Its broad functional group tolerance and well-established, reliable nature often outweigh the initial cost of the palladium catalyst. The extensive literature and predictable scalability provide a solid foundation for further process optimization.

For large-scale industrial manufacturing , where cost of goods is a primary driver, the Grignard-based route presents a compelling alternative . The low cost of the primary reagents, magnesium and aryl halides, can lead to significant cost savings. However, this route demands robust engineering controls to manage the exothermic nature of the reaction and the hazards associated with the flammable and water-sensitive reagents. The potentially lower and more variable yields may also necessitate more extensive process optimization to achieve economic viability.

Ultimately, a thorough process hazard analysis and a detailed cost model should be developed for both routes at the intended scale of production to make a data-driven and definitive decision.

References

  • Chemicopro. (n.d.). Buy Toluene Online. [Link]

  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 23(9), 286–293. [Link]

  • Carl ROTH. (n.d.). Magnesium turnings. [Link]

  • P212121 Store. (n.d.). 2-Bromobenzaldehyde. [Link]

  • Organic Process Research & Development. (2020). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. ACS Publications. [Link]

  • Lab Alley. (2025, January 22). Sodium Bicarbonate Reagent Grade. [Link]

  • Laboratorium Discounter. (n.d.). Tetrahydrofuran ≥99,5 %, for synthesis. [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]

  • Lab Alley. (2025, January 22). Hydrochloric Acid 37% Solution, ACS Reagent Grade. [Link]

  • Chemsrc. (2025, August 25). (4-cyanophenyl)magnesium bromide. [Link]

  • Sdfine. (n.d.). TETRAHYDROFURAN LR (STABILISED) (FOR SYNTHESIS). [Link]

  • Suzuki, A. (1991). Synthetic studies via the cross-coupling reaction of organoboron derivatives with organic halides. Pure and Applied Chemistry, 63(3), 419-422. [Link]

  • ACS Green Chemistry Institute. (2020, December 23). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Publications. [Link]

  • Organic Syntheses. (n.d.). 3. [Link]

  • Beyond Benign. (n.d.). Greener Grignard Reaction. [Link]

  • Intratec. (n.d.). Tetrahydrofuran Prices. [Link]

  • SciMart.com. (n.d.). Ethyl Ether Anhydrous 4L. [Link]

  • American Chemical Society. (2025, June). Grignard Reaction. [Link]

  • YouTube. (2024, June 6). Grignard reaction safety. [Link]

  • PubChem. (n.d.). 4-Cyanophenylmagnesium bromide. [Link]

  • Organic Process Research & Development. (2018, February 1). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. ACS Publications. [Link]

  • ResearchGate. (2025, August 9). Safety aspects of the process control of Grignard reactions. [Link]

  • ACS Publications. (2022, March 15). Crush It Safely: Safety Aspects of Mechanochemical Grignard Synthesis. [Link]

  • Google Patents. (n.d.).
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  • Organic Syntheses. (n.d.). synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. [Link]

  • RSC Publishing. (n.d.). Energetic assessment of the Suzuki–Miyaura reaction: a curtate life cycle assessment as an easily understandable and applicable tool for reaction optimization. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. [Link]

  • ResearchGate. (2025, August 6). Investigations into the Suzuki–Miyaura coupling aiming at multikilogram synthesis of E2040 using (o-cyanophenyl)boronic esters. [Link]

  • ResearchGate. (2025, August 7). Preparation of biphenyl-4-carbonitrile from biphenyl-4-carboxamide. [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. [Link]

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A Comparative Guide to the Biological Activity of Biphenyl-4-carbonitrile Derivatives as Tankyrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the biphenyl-4-carbonitrile scaffold has emerged as a privileged structure, particularly in the design of potent and selective enzyme inhibitors.[1][2][3] This guide provides a comparative analysis of the biological activity of derivatives based on this scaffold, with a specific focus on their potential as tankyrase inhibitors, key regulators of the Wnt/β-catenin signaling pathway implicated in various cancers.[4][5][6] While direct experimental data on 2'-Formyl-biphenyl-4-carbonitrile derivatives is not extensively available in the public domain, this guide will leverage structure-activity relationship (SAR) studies on analogous biphenyl derivatives to provide a predictive comparison and a framework for their evaluation.

Introduction: The Biphenyl-4-carbonitrile Scaffold and Tankyrase Inhibition

The biphenyl core offers a versatile and synthetically accessible framework for creating molecules with diverse biological activities.[3][7][8] The carbonitrile group can act as a key hydrogen bond acceptor, crucial for interaction with enzyme active sites. Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[5][6] They play a critical role in the degradation of Axin, a negative regulator of the Wnt/β-catenin signaling pathway.[4][9] By inhibiting tankyrase, Axin levels are stabilized, leading to the degradation of β-catenin and subsequent downregulation of Wnt target genes that drive cell proliferation.[4][6][9] This makes tankyrase an attractive target for anticancer therapies.[4][5]

Comparative Analysis of Biphenyl Derivatives

Structure-activity relationship (SAR) studies on various biphenyl derivatives have provided valuable insights into the features that govern their inhibitory potency against tankyrases and other related enzymes like PARP-1.

The Importance of the Biphenyl Core and Substituent Placement

The biphenyl scaffold provides a rigid structure that can orient functional groups for optimal interaction with the enzyme's binding pocket. The substitution pattern on both phenyl rings is critical for activity and selectivity. For instance, studies on O-arylcarbamate inhibitors of fatty acid amide hydrolase (FAAH), which also feature a biphenyl core, have shown that substitutions at the meta-position of the distal phenyl ring often lead to higher potency compared to para-substituted analogs.[10] Specifically, the introduction of small, polar groups in the meta position can significantly improve inhibitory activity.[10] This principle can be extrapolated to the design of tankyrase inhibitors.

Hypothetical Impact of the 2'-Formyl Group

While direct data is limited, we can hypothesize the impact of a 2'-formyl group on the biphenyl-4-carbonitrile scaffold. The formyl group is a potent hydrogen bond acceptor and can also participate in covalent interactions. Its placement at the 2'-position could facilitate unique interactions within the tankyrase active site, potentially leading to high potency. However, steric hindrance is a factor to consider, and the optimal conformation for binding may be influenced by the flexibility of the biphenyl linkage.

Comparative IC50 Data of Analogous Biphenyl Derivatives

To illustrate the impact of substitutions, the following table summarizes the inhibitory concentrations (IC50) of various biphenyl derivatives against related enzymes. This data, while not on the exact 2'-formyl derivative, provides a strong basis for comparison.

Compound IDScaffoldTarget EnzymeIC50 (nM)Reference
Olaparib Phthalazinone (related scaffold)PARP-134[11][12]
Compound 8a PyridopyridazinonePARP-136[11][12]
URB524 Biphenyl-3-yl esterFAAH63[10]
URB597 (4i) 3'-carbamoyl-biphenyl-3-yl esterFAAH4.6[10]
Inhibitor 16 Triazole-benzimidazoloneTNKS1 / TNKS229 / 6.3[13]
XAV939 HeterocyclicTNKS1 / TNKS211 / 4[9]

This table presents data from analogous compounds to highlight the potency of biphenyl and related scaffolds as enzyme inhibitors. The IC50 values demonstrate that small modifications to the core structure can lead to significant changes in biological activity.

Experimental Protocols for Biological Evaluation

To rigorously compare the biological activity of novel this compound derivatives, a series of well-established in vitro assays should be performed.

Tankyrase Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified tankyrase.

Principle: The assay quantifies the poly(ADP-ribosyl)ation (PARsylation) of a substrate by recombinant tankyrase enzyme. The inhibition of this reaction by the test compound is measured.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT).

    • Dilute recombinant human TNKS1 or TNKS2 enzyme to the desired concentration in assay buffer.

    • Prepare a solution of biotinylated NAD+ (the substrate).

    • Prepare a solution of the histone substrate (e.g., Histone H1).

    • Prepare serial dilutions of the this compound derivatives and control inhibitors (e.g., XAV939).

  • Assay Procedure:

    • Add 5 µL of the compound dilutions to the wells of a 384-well plate.

    • Add 10 µL of the enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding 5 µL of the biotinylated NAD+ and histone solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding a solution containing streptavidin-coated donor beads and acceptor beads conjugated to an anti-PAR antibody (AlphaScreen assay format).

    • Incubate in the dark for 60 minutes.

  • Data Analysis:

    • Read the plate on an appropriate plate reader (e.g., EnVision).

    • The signal is proportional to the amount of PARsylation.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Wnt/β-catenin Pathway Reporter Assay (Cell-based)

This assay assesses the functional consequence of tankyrase inhibition in a cellular context.

Principle: The assay utilizes a cell line (e.g., HEK293T) that is co-transfected with a β-catenin-responsive reporter plasmid (e.g., TOPFlash) expressing luciferase and a plasmid expressing a Wnt ligand. Inhibition of tankyrase will lead to a decrease in luciferase activity.[4]

Step-by-Step Protocol:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS.

    • Seed cells into a 96-well plate.

    • Transfect cells with the TOPFlash reporter plasmid and a Wnt3a expression plasmid using a suitable transfection reagent.

  • Compound Treatment:

    • After 24 hours, treat the cells with serial dilutions of the this compound derivatives.

    • Include a positive control inhibitor (e.g., XAV939) and a vehicle control (DMSO).

  • Luciferase Assay:

    • After 24 hours of treatment, lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for differences in transfection efficiency.

    • Calculate the percent inhibition of Wnt signaling for each compound concentration.

    • Determine the IC50 value.

Visualizing the Mechanism of Action

The following diagrams illustrate the Wnt/β-catenin signaling pathway and the experimental workflow for evaluating tankyrase inhibitors.

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State / Tankyrase Activity cluster_inhibition Tankyrase Inhibition Axin Axin destruction_complex Destruction Complex Axin->destruction_complex APC APC APC->destruction_complex GSK3b GSK3β GSK3b->destruction_complex CK1 CK1 CK1->destruction_complex beta_catenin β-catenin destruction_complex->beta_catenin Phosphorylation proteasome Proteasome beta_catenin->proteasome Ubiquitination & Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dvl Dvl Frizzled->Dvl LRP5_6->Dvl Axin2 Axin Dvl->Axin2 Inhibits Destruction Complex Tankyrase Tankyrase Tankyrase->Axin2 PARsylation & Degradation beta_catenin2 β-catenin Nucleus Nucleus beta_catenin2->Nucleus Accumulation & Translocation TCF_LEF TCF/LEF Nucleus->TCF_LEF Gene_expression Target Gene Expression TCF_LEF->Gene_expression Activation Inhibitor Biphenyl-4-carbonitrile Derivative Tankyrase2 Tankyrase Inhibitor->Tankyrase2 Inhibition Axin3 Axin Tankyrase2->Axin3 Degradation Blocked beta_catenin3 β-catenin Axin3->beta_catenin3 Promotes Degradation Degradation Degradation beta_catenin3->Degradation

Caption: The Wnt/β-catenin signaling pathway and the role of tankyrase inhibition.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening Cascade cluster_lead_opt Lead Optimization synthesis Synthesis of This compound Derivatives characterization Purity & Structural Verification (NMR, MS) synthesis->characterization biochemical Biochemical Assay: Tankyrase Inhibition (IC50) characterization->biochemical cell_based Cell-based Assay: Wnt Reporter (IC50) biochemical->cell_based selectivity Selectivity Profiling (vs. other PARPs) cell_based->selectivity adme In vitro ADME/ Tox Profiling selectivity->adme sar Structure-Activity Relationship (SAR) Analysis adme->sar in_vivo In vivo Efficacy Studies (Xenograft Models) sar->in_vivo

Caption: A typical workflow for the evaluation of novel tankyrase inhibitors.

Conclusion and Future Directions

The biphenyl-4-carbonitrile scaffold represents a promising starting point for the development of novel tankyrase inhibitors. Based on SAR data from analogous series, it is anticipated that derivatives with substitutions that enhance interactions within the enzyme's active site, such as the proposed 2'-formyl group, could exhibit potent biological activity. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of these new chemical entities. Future work should focus on the synthesis and comprehensive biological profiling of a library of this compound derivatives to establish a clear SAR and identify lead compounds for further preclinical development.

References

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. ResearchGate. [Link]

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  • Cyclohexylcarbamic Acid 3'- or 4'-Substituted Biphenyl-3-yl Esters as Fatty Acid Amide Hydrolase Inhibitors: Synthesis, Quantitative Structure−Activity Relationships, and Molecular Modeling Studies. Journal of Medicinal Chemistry. [Link]

  • Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs. MDPI. [Link]

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  • Discovery of Novel Tankyrase Inhibitors through Molecular Docking-Based Virtual Screening and Molecular Dynamics Simulation Studies. MDPI. [Link]

  • Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells. PubMed Central. [Link]

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Safety Operating Guide

Navigating the Disposal of 2'-Formyl-biphenyl-4-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. The proper disposal of complex molecules like 2'-Formyl-biphenyl-4-carbonitrile is not merely a regulatory necessity but a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in an understanding of its unique chemical properties.

Hazard Assessment: Understanding the Molecule

This compound (CAS No. 135689-93-9) is a bifunctional aromatic compound featuring both a nitrile (-CN) and an aldehyde (-CHO) group. This unique structure dictates its hazard profile. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:

  • Harmful if swallowed (Acute toxicity, oral)[1]

  • Harmful in contact with skin (Acute toxicity, dermal)[1]

  • Causes skin irritation[1]

  • Causes serious eye irritation[1]

  • Harmful if inhaled (Acute toxicity, inhalation)[1]

  • May cause respiratory irritation[1]

The primary hazards stem from the reactivity of the nitrile and aldehyde moieties. The nitrile group presents a potential cyanide hazard, especially under acidic conditions which could lead to the formation of highly toxic hydrogen cyanide gas. The aldehyde group can be irritating and may undergo oxidation or polymerization reactions. The biphenyl structure suggests persistence in the environment.

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS CategoryPotential Consequences
Acute Toxicity (Oral, Dermal, Inhalation)Category 4Harmful if ingested, absorbed through the skin, or inhaled.[1]
Skin Corrosion/IrritationCategory 2Causes skin irritation upon contact.[1]
Serious Eye Damage/IrritationCategory 2ACauses serious eye irritation.[1]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[1]

Personal Protective Equipment (PPE): The First Line of Defense

Given the compound's hazard profile, a stringent PPE protocol is non-negotiable. All handling and disposal procedures must be conducted within a certified chemical fume hood.

  • Hand Protection: Nitrile or neoprene gloves are required. Consider double-gloving for extended handling periods.

  • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn when handling larger quantities or during procedures with a risk of splashing.

  • Body Protection: A flame-resistant lab coat must be worn and fully buttoned. Ensure legs and feet are covered with appropriate attire and closed-toe shoes.

Spill Management: A Rapid and Controlled Response

In the event of a spill, a swift and methodical response is crucial to mitigate exposure and contamination.

For small spills within a chemical fume hood:

  • Restrict Access: Ensure the fume hood sash is at the appropriate working height.

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.

  • Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[2][3] All cleaning materials must be disposed of as hazardous waste.

For large spills or spills outside a fume hood:

  • Evacuate: Immediately evacuate the laboratory and alert others in the vicinity.

  • Isolate: Close the laboratory doors and prevent entry.

  • Notify: Contact your institution's Environmental Health & Safety (EH&S) department and follow their emergency procedures.

Step-by-Step Disposal Protocol

The disposal of this compound requires a multi-faceted approach that addresses both the cyanide and aldehyde functionalities. Under no circumstances should this compound be disposed of down the drain.

Waste Segregation and Collection

Proper segregation is the foundation of safe chemical waste management.

  • Solid Waste: All solid waste contaminated with this compound, including contaminated PPE, absorbent materials, and empty containers, must be placed in a clearly labeled, sealed, and durable hazardous waste container. The label must read "Hazardous Waste - Cyanide Containing" and specify the chemical name.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a dedicated, sealed, and properly labeled hazardous waste container. This container should be stored in a secondary containment bin within a designated satellite accumulation area. Crucially, this waste stream must be kept separate from acidic waste to prevent the generation of hydrogen cyanide gas. [3]

Decontamination of Glassware and Equipment

All glassware and equipment that have come into contact with this compound must be decontaminated before reuse or disposal.

  • Initial Rinse: In a chemical fume hood, rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove residual compound. Collect this rinse as hazardous waste.

  • Base Wash: Wash the equipment with a pH 10 buffer solution.[2][3]

  • Oxidative Treatment: Subsequently, wash with a freshly prepared 10% bleach solution to oxidize any remaining cyanide species.[2][3]

  • Final Rinse: Thoroughly rinse with deionized water.

Chemical Neutralization (for advanced users and with EH&S approval)

While collection for disposal by a certified hazardous waste contractor is the standard and recommended procedure, in some instances, chemical neutralization may be permissible under strict institutional guidelines and with prior approval from EH&S. The following is a conceptual overview and should not be attempted without specific training and authorization.

The dual functionality of the molecule requires a two-pronged neutralization strategy.

  • Aldehyde Neutralization: Aldehydes can be neutralized using various reagents. Some commercially available products are specifically designed for this purpose.[4] Alternatively, oxidation methods can be employed.

  • Cyanide Destruction: The nitrile group can be hydrolyzed under basic conditions to a less toxic carboxylate. A more robust method involves oxidation with an agent like hydrogen peroxide or sodium hypochlorite under controlled alkaline conditions to convert the cyanide to the much less toxic cyanate.[5]

It is imperative to note that these neutralization procedures can be hazardous and may produce exothermic reactions or toxic byproducts if not performed correctly.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathways start Start: Handling this compound ppe Wear Appropriate PPE: - Nitrile/Neoprene Gloves - Goggles & Face Shield - Lab Coat start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated fume_hood->waste_generated solid_waste Solid Waste (Contaminated PPE, etc.) waste_generated->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsates) waste_generated->liquid_waste Liquid glassware Contaminated Glassware waste_generated->glassware Equipment collect_solid Collect in Labeled 'Hazardous Waste - Cyanide' Container solid_waste->collect_solid collect_liquid Collect in Labeled 'Hazardous Waste - Cyanide' Container (No Acids!) liquid_waste->collect_liquid decon Decontaminate Glassware (Rinse -> Base Wash -> Bleach) glassware->decon ehs_pickup Arrange for EH&S Hazardous Waste Pickup collect_solid->ehs_pickup collect_liquid->ehs_pickup decon->ehs_pickup

Caption: Decision workflow for the disposal of this compound.

Conclusion: A Culture of Safety

The responsible disposal of this compound is a critical aspect of laboratory safety. By understanding its chemical hazards, adhering to strict PPE protocols, and following a systematic disposal plan, researchers can ensure a safe working environment and minimize their environmental impact. Always consult your institution's specific waste disposal guidelines and your chemical's Safety Data Sheet (SDS) before initiating any disposal procedure.

References

  • Stanford University Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]

  • LSU Health Shreveport. (2018). SOP for the safe use of cyanide compounds. Retrieved from [Link]

  • Hydrogen Peroxide Plant Supplier. (2019, May 23). How To Treat Aldehyde-containing Wastewater? Retrieved from [Link]

  • Aldehyde Disposal. (n.d.). Aldex®. Retrieved from [Link]

  • Google Patents. (n.d.). Treatment of aqueous aldehyde waste streams.
  • Washington State Department of Ecology. (2024, April). Focus on: Treatment by Aldehyde Deactivation. Retrieved from [Link]

  • Sepor. (2025, August 8). What Procedures Are Involved in a Cyanide Leaching Experiment? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile. PubChem. Retrieved from [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling 2'-Formyl-biphenyl-4-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, in-depth safety and logistical information for handling 2'-Formyl-biphenyl-4-carbonitrile, a compound that requires careful management in a laboratory setting. By understanding the inherent risks and implementing the robust protective measures detailed below, you can ensure a safe operational environment while maintaining the integrity of your research.

Understanding the Hazard Profile

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3]

Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is not just recommended, but essential.

Core Personal Protective Equipment (PPE) Requirements

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale for Use
Hand Protection Chemical-resistant gloves (Nitrile)Nitrile gloves offer excellent resistance to a wide range of chemicals, including solvents, oils, and acids, and are more puncture-resistant than latex gloves.[4][5][6] This provides a durable barrier against dermal exposure and skin irritation.
Eye and Face Protection Safety goggles with side shields or a face shieldTo prevent contact with the eyes from splashes or airborne particles of the compound, which can cause serious eye irritation.[3][7] A face shield offers broader protection for the entire face.
Body Protection Laboratory coat or chemical-resistant apronA lab coat protects the skin and personal clothing from accidental spills and contamination.[7] For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron is advised.
Respiratory Protection Use in a well-ventilated area or with a fume hoodTo minimize the inhalation of dust or vapors, which can cause respiratory irritation.[2][3] For procedures that may generate significant airborne concentrations, a NIOSH-approved respirator may be necessary.

Safe Handling and Operational Workflow

A systematic approach to handling this compound will minimize the risk of exposure. The following workflow outlines the critical steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace handle_weigh Carefully Weigh and Dispense prep_workspace->handle_weigh handle_exp Perform Experimental Procedure handle_weigh->handle_exp cleanup_decon Decontaminate Surfaces and Glassware handle_exp->cleanup_decon cleanup_ppe Remove PPE Correctly cleanup_decon->cleanup_ppe disp_waste Dispose of Contaminated Waste in Labeled Hazardous Waste Container cleanup_ppe->disp_waste

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation :

    • Before handling the compound, ensure you are wearing the appropriate PPE as outlined in the table above: nitrile gloves, safety goggles, and a lab coat.[4][7]

    • Work in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[2][3]

    • Have an emergency eyewash station and safety shower readily accessible.[3]

  • Handling :

    • When weighing and transferring the solid compound, avoid generating dust.[2] Use a spatula and handle containers carefully.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep containers securely sealed when not in use.[2]

  • Cleanup and Decontamination :

    • After handling, thoroughly wash your hands with soap and water, even after wearing gloves.[2]

    • Decontaminate all work surfaces and equipment that may have come into contact with the chemical.

    • Contaminated clothing should be removed immediately and laundered separately before reuse.[3]

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : All waste materials contaminated with this compound, including disposable gloves, weighing paper, and empty containers, should be collected in a designated and clearly labeled hazardous waste container.[8]

  • Disposal Procedure : The collected hazardous waste must be disposed of through an approved waste disposal plant.[3][8] Consult your institution's environmental health and safety (EHS) department for specific guidelines and procedures. Do not dispose of this chemical down the drain.[8]

By adhering to these rigorous safety protocols, researchers can confidently handle this compound, ensuring personal safety and the integrity of their work.

References

  • Apollo Scientific. (2022, September 16).
  • AK Scientific, Inc. 4'-(Hydroxymethyl)
  • Thermo Fisher Scientific. (2011, December 15).
  • Thermo Fisher Scientific. (2025, December 27).
  • National Center for Biotechnology Information. (n.d.). 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile. PubChem.
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  • SafetyCulture. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals.
  • PPS Gloves. (2025, January 7).
  • U.S. Environmental Protection Agency. (n.d.). Biphenyl.
  • Gulf Asian General Trading LLC. (n.d.). Nitrile Gloves: Advancing PPE and Industrial Hand Safety.
  • Li, Z., Hogan, K. A., Cai, C., & Rieth, S. (2016). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Environmental Health Perspectives, 124(6), 703–712.
  • Unigloves. (2024, November 1). Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.